Butylphthalide-d9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |
InChI-Schlüssel |
HJXMNVQARNZTEE-WRMMWXQOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Butylphthalide-d9: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Butylphthalide-d9, a deuterated isotopologue of the neuroprotective agent Butylphthalide (NBP). This compound serves as an essential tool in pharmacokinetic and metabolic studies due to its utility as an internal standard in mass spectrometry-based analyses. This document details the chemical structure and properties of this compound, outlines its primary applications in research, and presents relevant experimental protocols and data. Furthermore, it visualizes key signaling pathways associated with the therapeutic effects of its non-deuterated counterpart, offering valuable insights for researchers in neuropharmacology and drug development.
Introduction to this compound
This compound is a stable isotope-labeled form of 3-n-Butylphthalide (NBP), a compound originally isolated from celery seeds (Apium graveolens).[1] NBP has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia, and is used in the treatment of stroke.[2][3][4] this compound, in which nine hydrogen atoms on the butyl group have been replaced with deuterium, is chemically identical to NBP in terms of its core structure and biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the endogenous or administered unlabeled compound in mass spectrometry, making it an ideal internal standard for quantitative analysis.[5]
The primary application of this compound is as a tracer or internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its use is critical for accurately determining the concentration of Butylphthalide and its metabolites in biological matrices during preclinical and clinical research.[][7]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phthalide (B148349) core with a deuterated butyl side chain.
Chemical Structure:
-
IUPAC Name: 3-(butyl-d9)-1(3H)-isobenzofuranone
-
Synonyms: 3-n-Butylphthalide-d9, 3-Butyl-1(3H)-isobenzofuranone-d9[8]
Below is a table summarizing the key chemical properties of this compound and its non-deuterated analogue, Butylphthalide.
| Property | This compound | Butylphthalide |
| Chemical Formula | C₁₂H₅D₉O₂[8] | C₁₂H₁₄O₂[9][10] |
| Molecular Weight | 199.29 g/mol [8] | 190.24 g/mol [9][10] |
| CAS Number | 2251692-52-9[5] | 6066-49-5[9] |
| Appearance | Oily Liquid | Oily Liquid |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | Soluble in organic solvents. |
| Stereochemistry | Racemic[10] | Racemic |
Table 1: Chemical Properties of this compound and Butylphthalide.
Mechanism of Action of Butylphthalide (NBP)
While this compound is primarily used as a research tool, understanding the mechanism of action of its non-deuterated form is crucial for its application in relevant studies. Butylphthalide exerts its neuroprotective effects through a multi-targeted approach.[2][4]
Key mechanisms include:
-
Enhancement of Cerebral Blood Flow: Butylphthalide improves microcirculation in the brain, which is critical in mitigating the effects of ischemic events.[2]
-
Anti-neuronal Apoptosis: It inhibits programmed cell death in neurons, a significant contributor to brain damage following ischemia.[2] This is achieved, in part, by reducing the activation of caspase-3 and mitigating oxidative stress.
-
Anti-inflammatory Effects: The compound reduces inflammation in the brain, which can exacerbate ischemic injury.[2]
-
Mitochondrial Protection: Butylphthalide helps maintain mitochondrial function, which is vital for neuronal survival.[4]
-
Modulation of Signaling Pathways: Butylphthalide has been shown to activate pro-survival signaling pathways, including the BDNF/TrkB and Nrf2/HO-1 pathways.[11][12]
Signaling Pathways
The neuroprotective effects of Butylphthalide are mediated by complex signaling cascades. Below are diagrams of two key pathways.
Caption: BDNF/TrkB Signaling Pathway.
Caption: Nrf2/HO-1 Signaling Pathway.
Experimental Protocols
Synthesis of this compound
While specific proprietary synthesis methods may vary, a general approach for the synthesis of deuterated compounds involves using deuterated starting materials or reagents in a chemical synthesis process. For this compound, this would likely involve the use of a deuterated butyl-containing precursor. A plausible synthetic route could be adapted from known methods for preparing Butylphthalide, such as the reaction of a deuterated Grignard reagent (e.g., butyl-d9-magnesium bromide) with phthalic anhydride, followed by reduction.
Quantitative Analysis of Butylphthalide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general workflow for the quantification of Butylphthalide in a biological matrix.
Caption: LC-MS/MS Workflow for Butylphthalide Quantification.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Butylphthalide and this compound.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Butylphthalide spiked into a blank matrix.
-
Calculate the peak area ratio of Butylphthalide to this compound for each sample and standard.
-
Determine the concentration of Butylphthalide in the unknown samples by interpolating from the calibration curve.
-
Assessment of Neuronal Apoptosis
To evaluate the anti-apoptotic effects of Butylphthalide, a combination of assays is recommended.
Cell Culture:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) can be used.
-
Cells are cultured under standard conditions (37°C, 5% CO₂).
-
To induce apoptosis, cells can be subjected to stressors such as serum deprivation or exposure to an excitotoxic agent like glutamate.
Caspase-3 Activity Assay:
-
Plate cells in a 96-well plate.
-
Treat cells with Butylphthalide at various concentrations for a specified pre-incubation period.
-
Induce apoptosis.
-
After the incubation period, lyse the cells.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader. An increase in fluorescence corresponds to higher caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation:
-
Culture cells on glass coverslips.
-
Apply treatments as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Perform the TUNEL staining according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain nuclei with a DNA dye such as DAPI.
-
Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment evaluating the neuroprotective effect of Butylphthalide on neuronal apoptosis.
| Treatment Group | Caspase-3 Activity (Relative Fluorescence Units) | Percentage of TUNEL-Positive Cells |
| Control (untreated) | 100 ± 12 | 5 ± 1% |
| Apoptotic Stimulus | 450 ± 35 | 60 ± 5% |
| Apoptotic Stimulus + 1 µM Butylphthalide | 320 ± 28 | 42 ± 4% |
| Apoptotic Stimulus + 10 µM Butylphthalide | 180 ± 20 | 20 ± 3% |
| Apoptotic Stimulus + 50 µM Butylphthalide | 110 ± 15 | 8 ± 2% |
Table 2: Effect of Butylphthalide on Markers of Neuronal Apoptosis. Data are presented as mean ± standard deviation.
Conclusion
This compound is an indispensable tool for the accurate quantification of Butylphthalide in biological samples, facilitating critical pharmacokinetic and metabolic studies. The neuroprotective mechanisms of its non-deuterated counterpart, Butylphthalide, are multifaceted, involving the modulation of key signaling pathways such as BDNF/TrkB and Nrf2/HO-1, and the inhibition of neuronal apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers investigating the therapeutic potential of Butylphthalide and for those utilizing this compound in their analytical workflows. Further research into the synthesis and application of deuterated compounds will continue to advance our understanding of drug metabolism and efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Rapid assay for quantitative measurement of apoptosis in cultured cells and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 7. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nrf2 Pathway in Depressive Disorders: A Systematic Review of Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butylphthalide and the Rationale for Deuteration
3-n-Butylphthalide (NBP) is a synthetic compound, originally derived from celery seed oil, that has been approved for the treatment of ischemic stroke.[1] Its therapeutic effects are attributed to a variety of mechanisms, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[2]
Deuterium (B1214612) labeling, the replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development and research.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolism at the site of deuteration, potentially altering the pharmacokinetic profile of a drug. Butylphthalide-d9, with all nine hydrogen atoms on the butyl group replaced by deuterium, is an ideal candidate for use as an internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the unlabeled drug.[4][5]
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of a deuterated Grignard reagent with phthalic anhydride (B1165640). This approach is based on established methods for the synthesis of phthalides from Grignard reagents and phthalic anhydrides.[6][7] The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromobutane-d9 from Butan-d9-ol
This procedure is adapted from standard methods for the conversion of primary alcohols to alkyl bromides.
-
Materials: Butan-d9-ol, Phosphorus tribromide (PBr3) or Hydrobromic acid/Sulfuric acid.
-
Procedure (using PBr3):
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place chilled Butan-d9-ol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) dropwise while maintaining a low temperature (0-5 °C) with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to drive the reaction to completion.
-
Distill the crude 1-Bromobutane-d9 from the reaction mixture.
-
Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and re-distill to obtain pure 1-Bromobutane-d9.
-
Step 2: Preparation of Butyl-d9-magnesium bromide (Grignard Reagent)
This is a standard Grignard reagent formation protocol. All glassware must be rigorously dried, and the reaction must be conducted under strictly anhydrous conditions.[8][9]
-
Materials: 1-Bromobutane-d9, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 1-Bromobutane-d9 in anhydrous diethyl ether and add a small portion to the magnesium.
-
The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of gentle refluxing.
-
Add the remaining 1-Bromobutane-d9 solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 3: Synthesis of this compound
This step involves the nucleophilic addition of the Grignard reagent to phthalic anhydride, followed by an acidic workup to facilitate cyclization.
-
Materials: Butyl-d9-magnesium bromide solution, Phthalic anhydride, Anhydrous diethyl ether or THF, Hydrochloric acid (aqueous solution).
-
Procedure:
-
In a separate flame-dried flask, dissolve phthalic anhydride in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the phthalic anhydride solution in an ice bath.
-
Slowly add the prepared Butyl-d9-magnesium bromide solution to the phthalic anhydride solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Characterization of this compound
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a key technique to confirm the incorporation of deuterium atoms. The molecular weight of Butylphthalide (C12H14O2) is 190.24 g/mol .[1] For this compound (C12H5D9O2), the expected molecular weight would be approximately 199.29 g/mol .[5]
Table 1: Expected Mass Spectrometry Data
| Analyte | Expected [M+H]+ (m/z) | Key Fragmentation Transition (m/z) |
| Butylphthalide | 191.1 | 191.1 → 145.1 |
| This compound | 200.1 | 200.1 → 145.1 (or other deuterated fragments) |
The fragmentation pattern would also be indicative of the deuteration on the butyl chain. A common fragmentation of Butylphthalide involves the loss of the butyl group. In the case of this compound, the observation of a neutral loss corresponding to the mass of a C4D9 radical would be expected. The fragment at m/z 145 corresponds to the phthalide (B148349) core, which should remain unchanged.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is definitive for confirming the location of isotopic labeling.
¹H NMR Spectroscopy: The most direct evidence of successful deuteration would be the significant reduction or complete absence of signals in the regions corresponding to the butyl group protons (typically in the 0.9-2.5 ppm range). The aromatic protons on the phthalide ring should remain unaffected.
²H NMR (Deuterium NMR) Spectroscopy: A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the butyl chain, providing direct confirmation of deuteration.
¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, the carbon signals of the deuterated butyl group would exhibit splitting due to coupling with deuterium (spin I=1). A CD group appears as a 1:1:1 triplet, a CD2 group as a 1:2:3:2:1 quintet, and a CD3 group as a 1:3:6:7:6:3:1 septet. These signals would also be expected to have a lower intensity compared to their protonated counterparts due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes |
| Aromatic-H | 7.5-7.9 | 120-150 | Unchanged from non-deuterated Butylphthalide |
| CH-O | ~5.5 | ~80 | Unchanged |
| -CD2- | Absent | ~20-40 | Signal will be a quintet in ¹³C NMR |
| -CD2- | Absent | ~20-40 | Signal will be a quintet in ¹³C NMR |
| -CD2- | Absent | ~20-40 | Signal will be a quintet in ¹³C NMR |
| -CD3 | Absent | ~14 | Signal will be a septet in ¹³C NMR |
Signaling Pathways of Butylphthalide (NBP)
While specific studies on the signaling pathways affected by this compound are not available, it is expected to have the same biological targets as the non-deuterated compound. The primary use of the deuterated form is as a tracer or internal standard, not typically for investigating new biological activities. The known signaling pathways influenced by NBP are relevant to its neuroprotective effects.
NBP has been shown to exert its therapeutic effects through multiple pathways, including:
-
Anti-oxidative Stress Pathways: NBP can upregulate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.
-
Anti-inflammatory Pathways: NBP can inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
-
Promotion of Angiogenesis and Neurogenesis: NBP has been shown to promote the expression of Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for the formation of new blood vessels and neurons following ischemic injury. The Wnt/β-catenin signaling pathway is also implicated in NBP-induced neurogenesis.
-
Mitochondrial Protection: NBP helps to maintain mitochondrial function and integrity, which is critical for neuronal survival.[2]
Caption: Key signaling pathways modulated by Butylphthalide (NBP).
Conclusion
This compound is a valuable research tool for scientists and drug developers working with Butylphthalide. This guide has outlined a robust and plausible synthetic route for its preparation, starting from commercially available deuterated precursors. The proposed characterization methods, including mass spectrometry and NMR spectroscopy, provide a clear framework for confirming the successful synthesis and isotopic enrichment of the final compound. While the biological activity of this compound is presumed to be identical to its non-deuterated counterpart, its primary utility lies in its application as a stable isotope-labeled standard for quantitative bioanalysis and for elucidating the metabolic fate of Butylphthalide.
References
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 324. Grignard reactions with phthalic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. zenodo.org [zenodo.org]
- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Butylphthalide-d9: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphthalide-d9 is the deuterated form of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of celery (Apium graveolens) and now synthesized for therapeutic use. NBP has garnered significant attention for its neuroprotective properties and is approved for the treatment of ischemic stroke in some countries. The incorporation of nine deuterium (B1214612) atoms into the butyl group of the molecule makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of NBP and its metabolites. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into the signaling pathways modulated by its non-deuterated counterpart.
Physical and Chemical Properties
The physical and chemical properties of this compound are closely related to those of its non-deuterated analog, 3-n-butylphthalide. The primary difference is the increased molecular weight due to the presence of deuterium. Quantitative data for both compounds are presented below for comparison.
Table 1: General and Physical Properties
| Property | This compound | 3-n-Butylphthalide | Source |
| Molecular Formula | C₁₂H₅D₉O₂ | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 199.29 g/mol | 190.24 g/mol | [1] |
| Appearance | - | Clear oily liquid | [2] |
| Boiling Point | No data available | 177-178 °C at 15 mmHg | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers. | [4] |
| Storage and Stability | Store at -20°C. | Stable for ≥ 4 years at -20°C. | [4] |
Table 2: Chemical Identifiers
| Identifier | This compound | 3-n-Butylphthalide | Source |
| CAS Number | 2251692-52-9 | 6066-49-5 | [5][6] |
| Synonyms | 3-n-Butylphthalide-d9; 3-Butyl-1(3H)-isobenzofuranone-d9 | NBP, 3-Butyl-1(3H)-isobenzofuranone | [1] |
Experimental Protocols
Synthesis of this compound
General Synthetic Approach:
-
Preparation of Deuterated Grignard Reagent: Butyl-d9 bromide would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form butyl-d9-magnesium bromide.
-
Reaction with Phthalic Anhydride (B1165640): The freshly prepared Grignard reagent would then be added dropwise to a solution of phthalic anhydride in an appropriate anhydrous solvent at a controlled temperature (typically cooled in an ice bath).
-
Work-up and Cyclization: The reaction mixture would be quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). The resulting intermediate, 2-(1-hydroxy-pentyl-d9)benzoic acid, would then be induced to cyclize to form 3-n-butylphthalide-d9, often with gentle heating or under acidic conditions.
-
Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.
Analytical Methods
This compound is primarily used as an internal standard for the quantification of 3-n-butylphthalide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification of 3-n-Butylphthalide using this compound:
This protocol is adapted from methodologies described for the analysis of NBP in human plasma.[7][8]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution (in methanol (B129727) or acetonitrile).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-n-Butylphthalide: m/z 191.1 → 133.1
-
This compound: m/z 200.3 → 133.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Signaling Pathways Modulated by 3-n-Butylphthalide
The neuroprotective effects of 3-n-butylphthalide are attributed to its modulation of multiple signaling pathways, primarily those involved in antioxidant defense and inflammation.
Keap1-Nrf2/ARE Signaling Pathway
3-n-Butylphthalide has been shown to activate the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like NBP, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]
TLR4/MyD88/NF-κB Signaling Pathway
Neuroinflammation is a key contributor to the pathology of ischemic stroke. 3-n-Butylphthalide has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] Activation of TLR4 by damage-associated molecular patterns (DAMPs) released during ischemia leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. NBP can suppress this pathway, thereby reducing the inflammatory response.[14][15]
Conclusion
This compound is a critical tool for researchers in the field of neuropharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of 3-n-butylphthalide, facilitating a deeper understanding of its pharmacokinetic profile. The neuroprotective effects of the parent compound, mediated through the activation of antioxidant pathways and the inhibition of inflammatory signaling, underscore its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with this compound and its non-deuterated analog, offering key data and methodologies to support further research and development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Butylphthalide - Wikipedia [en.wikipedia.org]
- 3. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butylphthalide | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keap1-Nrf2/ARE signal pathway activated by butylphthalide in the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2/ARE signal pathway activated by butylphthalide in the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butylphthalide alleviates sleep deprivation-induced cognitive deficit by regulating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Butylphthalide-d9, a deuterated analog of the neuroprotective agent 3-n-butylphthalide. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards for quantitative analysis or as tracers in metabolic studies.
Introduction to this compound
This compound is a synthetic derivative of Butylphthalide where nine hydrogen atoms on the butyl side chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the basis for its primary application as an internal standard in mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of a deuterated internal standard allows for precise quantification of the parent compound in complex biological matrices by correcting for variations in sample preparation and instrument response.
Isotopic Purity and Enrichment Data
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic purity minimizes signal overlap between the analyte and the standard, ensuring accurate quantification. The data presented below is representative of commercially available this compound and is based on typical specifications found in product data sheets and certificates of analysis. While a specific certificate of analysis for this compound was not publicly available, the following data for the closely related Butylphthalide-d3 from a supplier provides a strong proxy for the expected purity levels of deuterated phthalides.
Table 1: Representative Isotopic Purity and Enrichment Data for Deuterated Butylphthalide
| Parameter | Specification | Analytical Method |
| Chemical Purity | >99.5% | HPLC |
| Isotopic Purity (d9) | ≥98% | Mass Spectrometry |
| Isotopic Enrichment | 99 atom % D | Mass Spectrometry / NMR |
| d0 Impurity | <0.5% | Mass Spectrometry |
Note: Data is representative and may vary between different commercial lots. It is always recommended to refer to the lot-specific Certificate of Analysis.
Table 2: Typical Isotopic Distribution for this compound
| Isotopologue | Relative Abundance (%) |
| d9 | >98.0 |
| d8 | <1.5 |
| d7 | <0.5 |
| d6 | <0.1 |
| d5 | <0.1 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.5 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and quantify the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is utilized. Liquid chromatography (LC) is often coupled with the mass spectrometer (LC-HRMS) for sample introduction and separation from any chemical impurities.
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion.
-
Data Analysis:
-
The theoretical monoisotopic mass of unlabeled Butylphthalide (C₁₂H₁₄O₂) and this compound (C₁₂H₅D₉O₂) are calculated.
-
The acquired mass spectrum is analyzed to identify the ion cluster corresponding to this compound.
-
The relative abundance of the peak for the fully deuterated (d9) species and the peaks for species with fewer deuterium atoms (d8, d7, etc.) are measured.
-
The isotopic purity is calculated from the relative abundances of each isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms successful deuteration.
-
²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals of the deuterium atoms, confirming their presence on the butyl chain.
-
¹³C NMR: A carbon-13 NMR spectrum can show isotopic shifts for carbons bonded to deuterium, providing further confirmation of the labeling positions.
-
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a suitable phthalic acid derivative with a deuterated Grignard reagent, followed by cyclization.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: the preparation of the deuterated Grignard reagent and its subsequent reaction to form the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Butyl-d9-magnesium bromide:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Slowly add a solution of Butyl-d9 bromide in anhydrous THF to the stirred suspension. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is used in the next step.
-
-
Synthesis of this compound:
-
In a separate flask under an inert atmosphere, dissolve 2-formylbenzoic acid in anhydrous THF and cool the solution in an ice bath.
-
Slowly add the prepared Butyl-d9-magnesium bromide solution to the 2-formylbenzoic acid solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.
-
The crude intermediate is then subjected to acid-catalyzed cyclization (e.g., by heating in the presence of a catalytic amount of p-toluenesulfonic acid) to afford crude this compound.
-
-
Purification:
-
The crude this compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final product with high chemical purity.
-
Logical Workflow for Quality Control
The quality control of this compound involves a systematic workflow to ensure both chemical and isotopic purity.
Caption: Quality control workflow for this compound.
Conclusion
The isotopic purity and enrichment of this compound are paramount to its function as a reliable internal standard in quantitative bioanalysis. Through rigorous analytical methodologies, including high-resolution mass spectrometry and NMR spectroscopy, the isotopic distribution and structural integrity of this compound can be accurately determined. The synthesis of this stable isotope-labeled compound requires careful control of reaction conditions to ensure high levels of deuterium incorporation. This guide provides the foundational knowledge for researchers and drug development professionals to understand, evaluate, and utilize this compound effectively in their studies.
References
Decoding the Certificate of Analysis: A Technical Guide to Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of scientific research and pharmaceutical development, the purity and identity of every compound are paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality report for a specific batch of a chemical substance. This guide offers an in-depth exploration of a typical Certificate of Analysis for Butylphthalide-d9, a deuterated analog of Butylphthalide used as an internal standard in pharmacokinetic studies and as a tracer in metabolic research. Understanding the data and methodologies presented in the CoA is essential for ensuring experimental accuracy, reproducibility, and compliance with regulatory standards.
Certificate of Analysis: this compound
Product Identification
| Parameter | Details |
| Product Name: | This compound |
| Synonyms: | 3-n-Butylphthalide-d9 |
| Catalog Number: | BPD9-12345 |
| Batch/Lot Number: | BPD9-25-001 |
| CAS Number: | 2251692-52-9 |
| Molecular Formula: | C₁₂H₅D₉O₂ |
| Molecular Weight: | 199.29 g/mol |
| Structure: | (Chemical structure image would be here) |
| Date of Analysis: | 2025-12-15 |
| Retest Date: | 2027-12-14 |
| Storage Conditions: | Store at 2-8°C, protected from light. |
Quality Control Data & Specifications
The following table summarizes the analytical tests performed on this batch of this compound, the established specifications, and the measured results.
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | Colorless to pale yellow oil | Conforms |
| Identity (¹H NMR) | ¹H Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | [M+H]⁺ = 200.18 ± 0.5 amu | 200.18 amu |
| Chemical Purity | HPLC (UV at 228 nm) | ≥ 98.0% | 99.85% |
| Isotopic Purity | Mass Spectrometry (ESI-MS) | ≥ 98 atom % D | 99.2 atom % D |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP Class 2 & 3 limits | Conforms |
| Elemental Impurities | ICP-MS (USP <232>) | Meets USP limits | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below to ensure transparency and facilitate methodological replication or assessment.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
-
Instrumentation: Agilent 1200 Series HPLC system or equivalent, equipped with a UV detector.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start at 60% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in Acetonitrile.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and determine its isotopic distribution and purity.
-
Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Methodology:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 300.
-
Capillary Voltage: 4.0 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 35 psi.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Sample Preparation: The sample is diluted to approximately 10 µg/mL in methanol (B129727) and infused directly into the mass spectrometer.
-
Identity Confirmation: The presence of the protonated molecular ion [M+H]⁺ at m/z ~200.18 confirms the identity.
-
Isotopic Purity Calculation: The relative intensities of the isotopic peaks (d0 to d9) are measured. Isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
-
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Identity
-
Objective: To confirm the chemical structure of this compound by observing the absence of proton signals from the deuterated butyl chain.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Methodology:
-
Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of Chloroform-d (CDCl₃).
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 seconds.
-
-
Data Analysis: The resulting spectrum is compared to the spectrum of non-deuterated Butylphthalide. The absence or significant reduction of proton signals corresponding to the butyl group confirms the deuteration and structural integrity.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes used to certify the quality of this compound.
Caption: Overall analytical workflow for the quality control of this compound.
Caption: Logical relationship for the final purity assessment and batch release decision.
Conclusion
The Certificate of Analysis for this compound is a testament to the rigorous quality control measures applied to ensure its suitability for research and development. By providing detailed quantitative data and transparent experimental protocols, it empowers scientists to proceed with confidence in their experiments. This guide has deconstructed the key components of the CoA, offering a clear framework for its interpretation and underscoring its importance in maintaining the integrity of scientific research.
Commercial Suppliers and Technical Guide for High-Purity Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity Butylphthalide-d9, its technical specifications, and detailed experimental protocols for its use in research and development. This compound, a deuterated analog of 3-n-butylphthalide (NBP), is an essential tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices.
Commercial Availability of High-Purity this compound
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key suppliers and their product specifications. Please note that specific lot-to-lot variability in purity and isotopic enrichment is common, and it is recommended to obtain a certificate of analysis for the specific batch being purchased.
| Supplier | Product Name | Catalog Number | Stated Purity | Isotopic Enrichment | Additional Information |
| MedChemExpress | This compound | HY-W744643 | Not explicitly stated on the product page, requires CoA. | Not explicitly stated on the product page, requires CoA. | Provided with a data sheet and handling instructions.[1] |
| Clearsynth | 3-Butylphthalide-D9 | CS-T-101741 | Not explicitly stated on the product page, requires CoA. | Not explicitly stated on the product page, requires CoA. | Labeled analogue of 3-Butylphthalide.[2] |
| Amsbio | 3-Butylphthalide-d9 | AMS.TMIJ-0105-1-MG | Not explicitly stated on the product page, requires CoA. | Not explicitly stated on the product page, requires CoA. | Deuterated compound of 3-Butylphthalide.[3] |
| LGC Standards | 3-Butylphthalide-D9 | TRC-B693853 | Not explicitly stated on the product page, requires custom synthesis and CoA. | Not explicitly stated on the product page, requires CoA. | Available through their Toronto Research Chemicals (TRC) brand.[4] |
Analytical Methods for Quality Control
The quality of this compound is critical for its application as an internal standard. High chemical and isotopic purity are essential for accurate and reproducible results. The primary analytical techniques used to assess the quality of deuterated compounds include:
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the isotopic distribution and confirm the mass of the deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium (B1214612) atoms, confirming their location and providing information about the isotopic enrichment.
Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity is the proportion of molecules in the sample that contain the desired number of deuterium atoms. For this compound, a high isotopic purity ensures a minimal contribution from partially deuterated or non-deuterated species to the mass spectrometry signal of the analyte.
Key Experimental Protocol: Pharmacokinetic Study of Butylphthalide in Rat Plasma using LC-MS/MS
This section details a standard protocol for a pharmacokinetic study of Butylphthalide in rats, employing this compound as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Butylphthalide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylphthalide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Butylphthalide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.
3. Sample Preparation:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (50 ng/mL).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Butylphthalide from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Butylphthalide: m/z 191.1 → 145.1
-
This compound: m/z 200.1 → 145.1
-
5. Data Analysis:
-
Integrate the peak areas for both Butylphthalide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Butylphthalide in the unknown plasma samples by interpolation from the calibration curve.
Neuroprotective Signaling Pathways of Butylphthalide
3-n-Butylphthalide has been shown to exert neuroprotective effects through various signaling pathways, making it a compound of interest for the treatment of ischemic stroke and neurodegenerative diseases.[5][6] Key pathways include:
-
Nrf2-ARE Pathway: NBP can promote the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, where it binds to the Antioxidant Response Element (ARE).[7] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[7][8]
-
PI3K/Akt Pathway: Butylphthalide can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Activated Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[5]
-
NF-κB Pathway: NBP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[6] By suppressing the NF-κB pathway, Butylphthalide can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation.[6]
Visualizations
Pharmacokinetic Study Workflow
Nrf2-ARE Signaling Pathway
PI3K/Akt Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. amsbio.com [amsbio.com]
- 4. 3-Butylphthalide-D9 | CAS | LGC Standards [lgcstandards.com]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Butylphthalide-d9 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Standards in Bioanalysis
In the fields of pharmaceutical and clinical research, the precise and accurate quantification of drug compounds and their metabolites within complex biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and specificity.[1] The robustness of LC-MS/MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being a prominent choice.[2]
Butylphthalide-d9 is the deuterated form of n-butylphthalide (NBP), a compound isolated from celery seeds that is investigated for its neuroprotective effects in conditions like ischemic stroke.[3][4] this compound serves as an ideal internal standard for the quantification of NBP in research settings. By replacing some hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound has a higher molecular mass, making it distinguishable from the native NBP by the mass spectrometer.[5] Crucially, its physicochemical properties remain nearly identical to NBP, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of variability in matrix effects, extraction efficiency, and injection volume, thereby improving the accuracy and precision of the analytical method.[5]
This technical guide provides an in-depth overview of the application of this compound in scientific research, focusing on its use in the quantitative analysis of n-butylphthalide. It includes a detailed experimental protocol for LC-MS/MS analysis, a summary of quantitative data from method validation, and a review of the key signaling pathways modulated by n-butylphthalide that are often the subject of such research.
Quantitative Bioanalysis of n-Butylphthalide using this compound
The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantitative determination of n-butylphthalide in biological samples such as plasma.
Experimental Protocol: LC-MS/MS Quantification of n-Butylphthalide in Human Plasma
This protocol describes a typical method for the quantification of n-butylphthalide in human plasma using this compound as an internal standard, based on protein precipitation for sample preparation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
n-Butylphthalide (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve n-butylphthalide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the n-butylphthalide stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mobile phase consisting of:
-
A: 5 mM ammonium acetate in water with 0.1% formic acid
-
B: Acetonitrile/Methanol mixture
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI, can be operated in both positive (+) and negative (-) modes. For NBP, positive mode is typically used.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for n-butylphthalide and this compound need to be optimized on the specific instrument. For example, for NBP, a transition of m/z 191→145 has been reported.[6]
5. Data Analysis
-
Integrate the chromatographic peaks for both n-butylphthalide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of n-butylphthalide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the typical quantitative data from a validated LC-MS/MS method for n-butylphthalide in human plasma using this compound as the internal standard. The acceptance criteria for bioanalytical method validation are generally an accuracy of ±15% (±20% for the Lower Limit of Quantification, LLOQ) and a precision of ≤15% (≤20% for LLOQ).[5]
Table 1: Calibration Curve for n-Butylphthalide in Human Plasma
| Parameter | Value |
| Linear Range | 3.00 - 800 ng/mL[5] |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[5] |
Table 2: Accuracy and Precision of the Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 3.00 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| LQC | 9.00 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| MQC | 150 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| HQC | 600 | < 5 | 99 - 101 | < 7 | 98 - 102 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 85.2 | 86.1 | 98.5 |
| HQC | 87.5 | 86.9 | 101.2 |
IS: Internal Standard (this compound)
Experimental Workflows and Signaling Pathways
The quantification of n-butylphthalide is often performed in the context of preclinical or clinical studies investigating its neuroprotective mechanisms. NBP has been shown to exert its effects through multiple signaling pathways.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of n-butylphthalide in a research setting using this compound.
Caption: Bioanalytical workflow for n-butylphthalide quantification.
Signaling Pathways Modulated by n-Butylphthalide
The neuroprotective effects of n-butylphthalide are attributed to its ability to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
1. PI3K/Akt Signaling Pathway
N-butylphthalide has been shown to activate the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[7][8][9][10][11]
References
- 1. jchps.com [jchps.com]
- 2. benchchem.com [benchchem.com]
- 3. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia-reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dl‐3‐n‐Butylphthalide Promotes Cortical Angiogenesis via Akt/GSK‐3β Signaling in Ischemic Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. L-3-n-Butylphthalide Activates Akt/mTOR Signaling, Inhibits Neuronal Apoptosis and Autophagy and Improves Cognitive Impairment in Mice with Repeated Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Butylphthalide-d9 as an Internal Standard in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The reliability of LC-MS/MS data is significantly enhanced by the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Butylphthalide-d9, are considered the "gold standard" for their ability to provide the most accurate and precise results.
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as an internal standard in mass spectrometry for the quantification of 3-n-butylphthalide (NBP), a drug used for the treatment of ischemic stroke.
The Principle of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[1] this compound is chemically identical to NBP, with the only difference being the presence of nine deuterium atoms in place of hydrogen atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[2]
The core advantage of using a deuterated internal standard like this compound is its ability to compensate for various sources of error during the analytical process, including:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps affect both the analyte and the internal standard equally.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix will have a similar impact on both the analyte and the co-eluting deuterated internal standard.[1]
-
Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by calculating the peak area ratio of the analyte to the internal standard.[1]
Synthesis of this compound
Experimental Protocols
The following sections detail the key experimental procedures for the quantification of NBP in biological matrices using this compound as an internal standard. These protocols are based on established methods for the bioanalysis of NBP and its metabolites.[4]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of NBP and this compound reference standards. Dissolve each in 1 mL of methanol (B129727) to obtain primary stock solutions with a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare working standard solutions of NBP by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of, for example, 50 ng/mL. The optimal concentration of the internal standard should be determined during method development to provide a stable and adequate MS response.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.
-
Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 50 ng/mL) to each tube, except for the blank samples (to which 10 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability or chromatography) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions that can be optimized for the analysis of NBP and this compound.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient Elution | Optimized to ensure separation from matrix components and metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NBP: m/z 191 → 145; this compound: m/z 200 → 154 (Example) |
| MS Parameters | Optimize collision energy, declustering potential, and other source parameters |
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of NBP and this compound.
-
Calculate the peak area ratio of the analyte (NBP) to the internal standard (this compound) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
-
Determine the concentration of NBP in the unknown samples and quality control samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The following tables summarize the expected performance characteristics of a validated method for NBP quantification using this compound as an internal standard, based on published data for NBP and its metabolites.[4]
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| NBP | 3.00 - 800 | 3.00 | > 0.99 |
| NBP Metabolites | 3.00 - 2400 | 3.00 | > 0.99 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| NBP | 6.00 | < 15% | ± 15% | < 15% | ± 15% |
| 100 | < 15% | ± 15% | < 15% | ± 15% | |
| 640 | < 15% | ± 15% | < 15% | ± 15% | |
| NBP Metabolites | 6.00 | < 15% | ± 15% | < 15% | ± 15% |
| 300 | < 15% | ± 15% | < 15% | ± 15% | |
| 1920 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| NBP | Low | > 85% | 85% - 115% |
| Medium | > 85% | 85% - 115% | |
| High | > 85% | 85% - 115% | |
| NBP Metabolites | Low | > 85% | 85% - 115% |
| Medium | > 85% | 85% - 115% | |
| High | > 85% | 85% - 115% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Logical Relationship: Principle of Quantification
The diagram below illustrates the logical relationship in the quantification process using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard represents the most rigorous and reliable approach for the quantitative bioanalysis of 3-n-butylphthalide in mass spectrometry. Its ability to mimic the behavior of the analyte throughout the analytical workflow ensures a high degree of accuracy and precision, which is essential for the generation of high-quality data in pharmacokinetic and other drug development studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN107216298B - Preparation method of butylphthalide - Google Patents [patents.google.com]
- 4. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Metabolic Profile of Butylphthalide-d9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphthalide-d9 (dl-3-n-butylphthalide-d9) is a deuterated form of Butylphthalide (B1668128) (NBP), a compound originally isolated from the seeds of Apium graveolens (celery) and now synthesized for therapeutic use.[1][2] NBP is approved for the treatment of ischemic stroke in China and has demonstrated neuroprotective effects.[1][3][4] The introduction of deuterium (B1214612) atoms into the butyl side chain creates a stable, heavier isotope version of the molecule. This modification makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the highly sensitive and accurate quantification of unlabeled NBP and its metabolites in biological matrices.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Butylphthalide, with a specific focus on the application and expected behavior of its deuterated isotopologue, this compound.
Pharmacokinetics
While specific pharmacokinetic studies exclusively on this compound are not extensively published, its behavior is predicted to closely mirror that of the unlabeled compound. Deuteration is not expected to fundamentally alter the pharmacokinetic properties, although minor differences in the rate of metabolism (kinetic isotope effect) may occur.
Following oral administration, NBP is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed at approximately 0.75 to 1 hour.[7][8] The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of NBP have been shown to increase with escalating doses; however, dose proportionality has not been consistently observed over all tested ranges.[7] The terminal half-life (t1/2) of NBP is approximately 9.73 to 13.76 hours.[7][8]
Table 1: Single-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide in Healthy Volunteers
| Dose (mg) | Cmax (µg/L) | AUC0-t (h·µg/L) | AUC0-∞ (h·µg/L) | t1/2 (h) | Tmax (h) |
| 160 | 241 | 569.5 | 594.5 | ~13.76 | ~1 |
| 320 | Data not consistently proportional | Data not consistently proportional | Data not consistently proportional | Dose-independent | Dose-independent |
| 480 | 1008 | 2711.9 | 2827.4 | ~13.76 | ~1 |
Source: Adapted from data in SciSpace.[7]
Metabolism
NBP undergoes extensive metabolism in both rats and humans.[8][9] The primary metabolic pathways involve oxidation of the butyl side chain, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[2][8] Urine is the main route of excretion for the metabolites, accounting for approximately 81.6% to 85.12% of the administered dose.[8][9]
More than 40 metabolites have been identified, with the major circulating metabolites being:
The plasma exposure (AUC) of these major metabolites is significantly higher than that of the parent NBP, indicating rapid and extensive biotransformation.[9] The formation of these metabolites is catalyzed by multiple enzyme systems, including cytochrome P450 (CYP) isoforms (notably CYP3A4, 2E1, and 1A2), alcohol dehydrogenase, and aldehyde dehydrogenase.[9]
It is anticipated that this compound follows the same metabolic pathways. The deuterium labeling on the butyl chain may slightly decrease the rate of metabolic reactions occurring at the deuterated positions.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
The quantification of Butylphthalide and its metabolites, often using this compound as an internal standard, is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Protein Precipitation: Plasma samples are treated with a solvent such as methanol (B129727) to precipitate proteins.[5]
-
Centrifugation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the analytes.
-
Supernatant Transfer: The supernatant is collected for analysis.[10]
Chromatographic Separation
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is employed to achieve separation of the parent compound and its metabolites.[5][6]
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes to optimize the detection of different analytes. For instance, NBP, M2, and M3-2 are monitored in positive ESI mode, while M3-1 and M5-2 are monitored in negative ESI mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 2: Example MRM Transitions for NBP and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | ESI Mode |
| NBP | 191 | 145 | Positive |
| M2 (10-keto-NBP) | Data specific to study | Data specific to study | Positive |
| M3-1 (3-hydroxy-NBP) | Data specific to study | Data specific to study | Negative |
| M3-2 (10-hydroxy-NBP) | Data specific to study | Data specific to study | Positive |
| M5-2 (NBP-11-oic acid) | Data specific to study | Data specific to study | Negative |
Note: Specific m/z values for metabolites can vary based on the specific adducts formed and the instrument used.
Caption: General workflow for the bioanalysis of Butylphthalide.
Conclusion
This compound serves as a critical tool for the reliable quantification of Butylphthalide and its metabolites in biological samples. Its pharmacokinetic and metabolic profiles are expected to closely mimic those of the unlabeled drug. NBP is characterized by rapid absorption and extensive metabolism, primarily through oxidation of its butyl side chain, leading to several major circulating metabolites. The use of validated LC-MS/MS methods with deuterated internal standards like this compound is essential for accurately characterizing the disposition of this neuroprotective agent in preclinical and clinical research. This understanding is crucial for optimizing therapeutic regimens and ensuring the safety and efficacy of Butylphthalide in the treatment of neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Navigating the Safety Profile of Butylphthalide-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling guidelines for Butylphthalide-d9, a deuterated form of Butylphthalide (B1668128). The information presented herein is crucial for ensuring safe laboratory practices and minimizing potential risks associated with the handling, storage, and disposal of this compound. Given that specific safety data for the deuterated form is limited, this guide primarily leverages the safety profile of its non-deuterated parent compound, DL-3-n-Butylphthalide, as a closely related and reliable surrogate.
Compound Identification and Properties
This compound is a stable isotope-labeled version of Butylphthalide, a compound originally isolated from celery seeds and investigated for its potential neuroprotective effects.[1][2][3] The deuteration is a valuable tool in metabolic and pharmacokinetic studies.
Table 1: Physical and Chemical Properties of Butylphthalide
| Property | Value | Source |
| Chemical Name | 3-butyl-1(3H)-isobenzofuranone | [4][5][6] |
| Synonyms | (±)-3-Butylphthalide, dl-3-n-Butylphthalide, (±)-NBP | [4][5][6] |
| Molecular Formula | C₁₂H₁₄O₂ | [4][6] |
| Formula Weight | 190.2 g/mol | [4][6] |
| Appearance | Neat oil | [4][6] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (approx. 30 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Hazard Identification and Toxicology
DL-3-n-Butylphthalide is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[5][7][8]
Table 2: Toxicological Data for DL-3-n-Butylphthalide
| Test | Species | Route | Value | Source |
| LD50 (Acute Toxicity) | Rat | Oral | 2,450 mg/kg | [5] |
| TDLO (Lowest Published Toxic Dose) | Rat | Oral | 0.02 g/kg | [5] |
Hazard Statements:
Pictogram:
Signal Word: Warning[5]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is paramount to ensure personnel safety. The following workflow outlines the key stages of handling this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8] Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside of a ventilated hood or if aerosols may be generated, use a NIOSH-approved respirator.[8]
-
Hygiene Measures: Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in work areas.[8]
Experimental Protocols
Preparation of Stock Solutions
DL-3-n-Butylphthalide is supplied as a neat oil.[4][6] To prepare a stock solution, dissolve the oil in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide.[4] The solubility in these solvents is approximately 30 mg/ml.[4] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[4] For aqueous solutions, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[4] Aqueous solutions should not be stored for more than one day.[4]
General Protocol for Acute Oral Toxicity Study (LD50 Determination)
The reported oral LD50 of 2,450 mg/kg in rats was likely determined using a method similar to the OECD Guideline for the Testing of Chemicals, No. 420 (Acute Oral Toxicity - Fixed Dose Procedure) or No. 423 (Acute Oral Toxicity - Acute Toxic Class Method). A generalized protocol involves:
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Fasting: Animals are fasted prior to dosing (e.g., overnight).
-
Dose Administration: The test substance is administered by gavage in a single dose. The volume administered is kept small.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
Data Analysis: The LD50 value is calculated based on the number of mortalities at different dose levels.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] The recommended storage temperature is -20°C.[4]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[5] Uncleaned packaging should be disposed of as unused product.[5]
Signaling Pathways and Biological Activity (for context)
While not directly related to safety and handling, understanding the compound's mechanism of action can provide valuable context for researchers. Butylphthalide has been shown to have neuroprotective properties and to modulate several signaling pathways.[1][9][10]
Caption: Key signaling pathways reportedly modulated by Butylphthalide.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and detailed safety information before handling this compound.
References
- 1. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Kinetic Isotope Effect: A Technical Guide to its Application in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), the stable, non-radioactive isotope of hydrogen, into drug candidates has emerged as a potent tool in modern medicinal chemistry. This subtle yet powerful modification, known as deuteration, can significantly alter a drug's metabolic fate, primarily through the deuterium kinetic isotope effect (KIE) . This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, its profound impact on drug metabolism, detailed experimental protocols for its evaluation, and a summary of its successful application in approved pharmaceuticals.
Core Principles: The Foundation of the Deuterium Kinetic Isotope Effect
The KIE is the observed change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE stems from the fundamental difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon. Consequently, the C-D bond has a lower zero-point energy, requiring more energy to reach the transition state for bond cleavage.
In drug metabolism, many Phase I reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a critical, often rate-determining, step in processes like hydroxylation, N-dealkylation, and O-dealkylation. By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of this enzymatic cleavage can be significantly slowed.
The magnitude of the primary KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A significant primary KIE, with kH/kD values typically ranging from 2 to 10, is a strong indicator that C-H bond cleavage is the rate-determining step in the metabolic pathway.
Strategic Applications of Deuterium Labeling in Drug Development
The application of the deuterium KIE offers several advantages in the drug development pipeline:
-
Improved Metabolic Stability and Pharmacokinetic Profile: By retarding metabolic clearance, deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a lower and less frequent dosing regimen, which can enhance patient compliance.[1][2][3]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially shunting metabolism away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[1]
-
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs can exhibit improved efficacy.
-
Metabolite Identification and Pathway Elucidation: Deuterium-labeled compounds are invaluable tools for tracing metabolic pathways and identifying metabolites, as the deuterium tag provides a unique mass signature for detection by mass spectrometry.[4]
-
Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and procedural variability.
Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs
The impact of deuteration on pharmacokinetic parameters is most evident when comparing deuterated drugs to their non-deuterated (protio) counterparts.
| Drug/Metabolite | Parameter | Deuterated | Non-Deuterated | Fold Change/Comment | Reference |
| Deutetrabenazine vs. Tetrabenazine | |||||
| Total Active Metabolites (α+β-HTBZ) | Half-life (t½) | ~2x longer | Doubled elimination half-life | [4] | |
| AUC | ~2x higher | Two-fold increase in systemic exposure | [4] | ||
| Cmax | Marginally increased | Lower peak plasma concentrations | [4] | ||
| d9-Methadone vs. Methadone (in mice) | |||||
| AUC | 5.7x higher | [5][6] | |||
| Cmax | 4.4x higher | [5][6] | |||
| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | Reduced clearance | [5][6] | |
| Deucravacitinib | |||||
| Half-life (t½) | 10 hours | N/A | [7] | ||
| Tmax | 1.5 - 2.3 hours | N/A | Rapidly absorbed | [8] | |
| Accumulation | < 1.4-fold | N/A | Modest accumulation after multiple doses | [7][8] | |
| Donafenib vs. Sorafenib | |||||
| Steady-state Plasma Concentration | Higher (44.0-46.7 h·µg/mL) | Lower (29.5-36.7 h·µg/mL) | Higher exposure at a lower dose | [9] | |
| Overall Survival (in HCC patients) | 12.1 months | 10.3 months | Significantly longer | [10] | |
| AVP-786 (d6-dextromethorphan/quinidine) vs. AVP-923 (dextromethorphan/quinidine) | |||||
| Dextromethorphan Exposure | Same steady-state plasma concentrations | Achieved with a lower dose of quinidine | [11] |
Experimental Protocols
Precise and reproducible experimental protocols are essential for accurately assessing the impact of deuteration on drug metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLM suspension and the test compound (at a final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Bioanalytical Method for Quantification of Deuterated Compounds in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of a deuterated drug and its non-deuterated analog in a biological matrix.
Materials:
-
Plasma samples containing the analyte
-
Deuterated internal standard
-
Acetonitrile or other suitable protein precipitation solvent
-
Formic acid or other mobile phase modifier
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a known amount of the deuterated internal standard.
-
Add 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: A typical flow rate for analytical LC.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Analysis of Deuterated Metabolites by ²H-NMR Spectroscopy
This protocol describes the general steps for identifying and quantifying deuterated metabolites in a biological sample.
Materials:
-
Biological samples (e.g., urine, plasma, cell extracts) from a study where a deuterium-labeled compound was administered.
-
Deuterated water (D₂O)
-
NMR tubes
-
High-field NMR spectrometer with a deuterium probe.
Procedure:
-
Sample Preparation:
-
For urine samples, centrifuge to remove any particulate matter.
-
For plasma or cell extracts, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.
-
Lyophilize the supernatant to remove the solvent.
-
Reconstitute the dried sample in a known volume of D₂O.
-
Transfer the solution to an NMR tube.
-
-
²H-NMR Data Acquisition:
-
Acquire ²H-NMR spectra on a high-field NMR spectrometer.
-
Use a single pulse experiment with a sufficiently long relaxation delay for quantitative analysis.
-
The experiment should be run unlocked.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the signals corresponding to the parent deuterated compound and its metabolites based on their chemical shifts.
-
Integrate the signals to determine the relative concentrations of the different deuterated species.
-
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for an in vitro metabolic stability assay.
Logical Workflow for Bioanalytical Method Development
Caption: Bioanalytical method development workflow.
Signaling Pathway of Drug Metabolism
Caption: General pathway of drug metabolism.
Conclusion
Deuterium-labeled compounds have transitioned from being niche tools in mechanistic studies to becoming a mainstream strategy in drug discovery and development. The ability to predictably and favorably modulate the metabolic properties of a drug through the kinetic isotope effect offers a powerful approach to designing safer and more effective medicines with improved pharmacokinetic profiles. The successful clinical development and regulatory approval of several deuterated drugs underscore the viability and potential of this innovative approach in pharmaceutical sciences. As our understanding of drug metabolism continues to deepen, the strategic application of deuterium labeling is poised to play an increasingly important role in the future of drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. mercell.com [mercell.com]
- 3. bioscientia.de [bioscientia.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ascopubs.org [ascopubs.org]
- 11. alzforum.org [alzforum.org]
The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a preeminent technique for its sensitivity and selectivity in quantifying analytes within complex biological matrices. However, the inherent variability of the analytical process—from sample preparation to instrument response—can compromise the accuracy and precision of quantitative data. The use of an internal standard (IS) is a critical and non-negotiable practice to mitigate these variables and ensure the reliability and integrity of bioanalytical results. This in-depth technical guide elucidates the principles, selection, and practical application of internal standards in LC-MS/MS analysis, providing a comprehensive resource for professionals in drug development and research.
The Fundamental Role of an Internal Standard
An internal standard is a well-characterized compound of a known and fixed concentration that is added to every calibrator, quality control (QC) sample, and unknown study sample prior to any sample processing steps.[1] Its primary function is to correct for variations that can occur at multiple stages of the analytical workflow.[2] By introducing the IS early in the process, it experiences nearly the same experimental conditions as the analyte of interest.[3] Quantification is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte.[1] This ratio remains stable even with fluctuations in sample preparation, injection volume, or instrument drift, thereby ensuring accurate and reproducible quantification.[4][5]
Internal standards are essential for compensating for several sources of variability:
-
Sample Preparation: Analyte loss can occur during various steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation.[6]
-
Injection Volume: Minor variations in the injected volume can lead to proportional changes in the analyte signal.[4]
-
Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.[6]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A suitable internal standard will experience similar matrix effects, allowing for their correction.[7]
Types of Internal Standards: A Comparative Overview
The selection of an appropriate internal standard is paramount to the success of a quantitative LC-MS/MS assay. The ideal IS should closely mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process.[5] There are two principal types of internal standards used in LC-MS/MS analysis: Stable Isotope-Labeled Internal Standards (SIL-ISs) and Structural Analogue Internal Standards.
Stable Isotope-Labeled Internal Standards (SIL-ISs): The Gold Standard
SIL-ISs are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] These are widely considered the most appropriate choice for quantitative bioanalysis.[3]
Advantages of SIL-ISs:
-
Nearly Identical Properties: SIL-ISs have almost identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[8]
-
Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.[6]
-
High Accuracy and Precision: The use of a SIL-IS generally leads to better assay performance and precision compared to other types of internal standards.[9][10]
Considerations for SIL-ISs:
-
Isotopic Purity: The SIL-IS should have high isotopic purity to prevent its contribution to the analyte signal.[11]
-
Mass Difference: The mass difference between the SIL-IS and the analyte should ideally be at least 3-4 Da to avoid isotopic crosstalk.[2]
-
Deuterium Exchange: Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or be susceptible to back-exchange, which needs to be evaluated during method development.[9][12]
-
Cost and Availability: SIL-ISs can be expensive and may not be commercially available for all analytes.[9][12]
Structural Analogue Internal Standards
When a SIL-IS is not feasible, a structural analogue can be a viable alternative. This is a compound that is chemically similar to the analyte but not isotopically labeled.[3]
Advantages of Structural Analogues:
-
Lower Cost and Greater Availability: They are often more readily available and less expensive than SIL-ISs.[9]
Disadvantages of Structural Analogues:
-
Differences in Physicochemical Properties: Even small structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[12]
-
Differential Matrix Effects: As they may not co-elute with the analyte, they might not experience and correct for matrix effects to the same extent.[13]
Quantitative Data Comparison: SIL-IS vs. Structural Analogue
The choice of internal standard can significantly impact the performance of an LC-MS/MS assay. The following tables summarize representative data comparing the accuracy and precision of methods using a SIL-IS versus a structural analogue (SA-IS).
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low QC (5) | SIL-IS | 5.10 | +2.0 | 3.5 |
| SA-IS | 5.45 | +9.0 | 8.2 | |
| Mid QC (50) | SIL-IS | 49.75 | -0.5 | 2.8 |
| SA-IS | 53.50 | +7.0 | 6.5 | |
| High QC (500) | SIL-IS | 505.00 | +1.0 | 2.1 |
| SA-IS | 470.00 | -6.0 | 7.1 |
This table presents illustrative data synthesized from typical performance characteristics described in the literature. Actual results will vary depending on the specific analyte, internal standard, and matrix.
As the data suggests, the use of a SIL-IS generally results in lower bias and better precision across the calibration range. A study comparing isotopically labeled and structural analog internal standards for the quantification of immunosuppressive drugs found that while both could meet validation criteria, the SIL-IS often provides a higher degree of confidence in the results.[11] Another investigation into the selection of a structural analog for 6-methylmercaptopurine (B131649) highlighted that while some analogs performed well, others with minor structural differences showed significant bias (≥15%) compared to the SIL-IS.[14]
Experimental Protocols
The successful implementation of an internal standard in a quantitative LC-MS/MS assay requires rigorous method development and validation. The following are detailed methodologies for key experiments.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent at a high concentration (e.g., 1 mg/mL). Store these solutions under appropriate conditions to ensure stability.
-
Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards. Prepare separate working solutions for the quality control samples at low, medium, and high concentrations. Prepare a working solution of the internal standard at a fixed concentration.
-
Spiking: To prepare the calibration standards and QC samples, add a small volume of the respective analyte working solution to a known volume of the biological matrix (e.g., plasma, urine).
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, QC samples, and unknown study samples. This should be done at the earliest step of sample preparation to account for variability in all subsequent steps.
Method Validation According to Regulatory Guidelines (ICH M10)
A comprehensive validation should be performed to ensure the reliability of the LC-MS/MS method. Key validation parameters include:
-
Selectivity and Specificity: Analyze at least six different sources of blank biological matrix to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.[10]
-
Calibration Curve: The calibration curve should consist of a blank sample, a zero standard (matrix with IS), and at least six non-zero concentration levels covering the expected range. The linearity should be assessed using an appropriate regression model.
-
Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least three independent analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]
-
Matrix Effect:
-
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.[10]
-
Protocol:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Analyze all three sets.
-
Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A. The IS-normalized MF should be calculated to assess the ability of the IS to compensate for matrix effects.
-
-
-
Recovery: The extraction recovery of the analyte and the IS should be determined by comparing the peak areas from extracted samples (Set C) to unextracted samples (Set B). Recovery does not need to be 100%, but it should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex analytical processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
General Workflow for Quantitative LC-MS/MS Analysis
This workflow outlines the key steps from sample receipt to final data reporting in a typical quantitative bioanalytical study using an internal standard.
Logical Relationship in Internal Standard Selection
The selection of an internal standard is a critical decision-making process with a clear logical flow. This diagram illustrates the preferred path and alternatives.
Example Signaling Pathway Analysis: Central Carbon Metabolism
LC-MS/MS with internal standards is extensively used in metabolomics to quantify changes in metabolic pathways. This diagram shows a simplified view of central carbon metabolism, where SIL-ISs for key metabolites would be used for accurate quantification.
Conclusion
The judicious use of internal standards is a fundamental requirement for robust and reliable quantitative LC-MS/MS analysis. By compensating for the inherent variability in the analytical process, internal standards dramatically improve the accuracy and precision of the resulting data. While stable isotope-labeled internal standards represent the gold standard, carefully selected and validated structural analogues can also provide reliable performance. Adherence to rigorous method validation protocols, as outlined by regulatory bodies such as the ICH, is essential to ensure the integrity of bioanalytical data used to support research and drug development. This comprehensive guide provides the foundational knowledge and practical methodologies for the effective implementation of internal standards, empowering researchers to generate high-quality, reproducible data.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Spectrum of Butylphthalide-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of Butylphthalide-d9, a deuterated analog of the neuroprotective agent 3-n-butylphthalide. This compound is crucial as an internal standard for the accurate quantification of butylphthalide (B1668128) in complex biological matrices during pharmacokinetic and metabolic studies.[1][2] This document outlines the predicted fragmentation patterns, presents data in a structured format, details relevant experimental protocols, and visualizes the fragmentation pathway.
Data Presentation: Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by a predictable mass shift compared to its non-labeled counterpart due to the presence of nine deuterium (B1214612) atoms on the butyl chain.[3] The molecular weight of Butylphthalide is 190.24 g/mol , while this compound has a molecular weight of approximately 199.29 g/mol .[4] This mass difference is the foundation for its use in isotope dilution mass spectrometry.
Based on the known fragmentation of 3-n-butylphthalide, the predicted mass-to-charge ratios (m/z) for the major ions of this compound in positive ion mode mass spectrometry are summarized below. The primary fragmentation involves the loss of the deuterated butyl group.
| Ion Type | Predicted m/z for this compound | Description |
| Precursor Ion ([M+H]⁺) | 200.3 | Protonated molecule |
| Fragment Ion 1 | 145.1 | Loss of the deuterated butyl group (C4D9) |
| Fragment Ion 2 | 117.1 | Further fragmentation of the phthalide (B148349) ring |
| Fragment Ion 3 | 89.1 | Further fragmentation of the phthalide ring |
Table 1: Predicted m/z values for the major ions of this compound in positive ion mode mass spectrometry.
Experimental Protocols
The analysis of this compound is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the quantitative analysis of butylphthalide using this compound as an internal standard in a biological matrix.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution at a known concentration.
-
Add 300 µL of a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid is commonly used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored.
-
Butylphthalide: m/z 191.1 → 145.1[5]
-
This compound: m/z 200.3 → 145.1
-
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for each analyte.
Mandatory Visualization
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its use in quantitative analysis.
Caption: Predicted fragmentation of this compound.
Caption: Experimental workflow for quantitative analysis.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Butylphthalide-d9 Stock and Working Solutions: An Application Note and Protocol
Introduction
Butylphthalide-d9 is a deuterated analog of Butylphthalide (NBP), a compound isolated from celery seeds with demonstrated neuroprotective properties. It is frequently utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Butylphthalide. Accurate and reproducible experimental results hinge on the correct preparation of stock and working solutions. This document provides a detailed protocol for researchers, scientists, and drug development professionals on the proper preparation of this compound solutions for both in vitro and in vivo applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of this compound solutions. As the deuterated form, its physical and chemical properties, including solubility, are expected to be nearly identical to the non-deuterated form, DL-3-n-Butylphthalide.
Table 1: Solubility of Butylphthalide
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL[1] |
Table 2: Typical Working Concentrations for Butylphthalide
| Application | Concentration/Dosage Range |
| In Vitro Cell-Based Assays | 0.1 µM - 100 µM[2][3] |
| In Vivo Studies (Mice) | 80 mg/kg - 100 mg/kg[4][5] |
| In Vivo Studies (Rats) | 4 mg/kg - 120 mg/kg[6][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).
Materials:
-
This compound (neat oil or solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₂H₅D₉O₂) is approximately 199.3 g/mol .
-
Weigh the compound: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the this compound.
-
Dissolution: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Preparation of In Vitro Working Solutions
This protocol outlines the preparation of working solutions for cell-based assays from the 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). A step-wise dilution is recommended to avoid precipitation of the compound.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to prevent cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.
Preparation of In Vivo Working Solutions
This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation will depend on the route of administration and the specific experimental requirements.
Materials:
-
This compound (neat oil or solid)
-
Vehicle (e.g., corn oil, vegetable oil, or a mixture of DMSO and saline)
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure for Oil-based Formulation (e.g., for oral gavage):
-
Weigh the compound: Weigh the required amount of this compound for the desired dose and number of animals.
-
Add vehicle: Add the calculated volume of the oil vehicle (e.g., corn oil).
-
Dissolution/Suspension: Vortex or sonicate the mixture until a homogenous solution or suspension is formed.
Procedure for Aqueous-based Formulation (e.g., for intraperitoneal injection):
-
Prepare a concentrated stock: Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Dilute in vehicle: Further dilute the DMSO stock in a suitable aqueous vehicle such as sterile saline. It is crucial to keep the final DMSO concentration low (typically below 10%) to minimize toxicity. Co-solvents such as Tween 80 may be used to improve solubility.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of all solvents used in the drug formulation.
Visualizations
The following diagrams illustrate the workflows for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butylphthalide inhibits ferroptosis and ameliorates cerebral Ischaemia–Reperfusion injury in rats by activating the Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Use of Butylphthalide-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Butylphthalide-d9 as an internal standard in quantitative bioanalytical methods, particularly for the analysis of 3-n-butylphthalide (NBP) and its metabolites.
Application Notes
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This compound, a deuterated analog of 3-n-butylphthalide, is an ideal internal standard for the quantification of NBP. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution behavior allows this compound to effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.
The selection of an appropriate concentration for the internal standard is a critical step in method development. An optimal concentration should yield a consistent and reproducible signal that is sufficient to be accurately measured without saturating the detector. It should also be in a range that provides a stable analyte/internal standard peak area ratio across the entire calibration curve. An inadequately low concentration may lead to poor precision, while an excessively high concentration can cause ion suppression of the analyte or lead to unnecessary costs.
This protocol outlines a systematic approach to determine the optimal concentration of this compound for use as an internal standard in the bioanalysis of NBP.
Experimental Protocols
Objective
To determine the optimal working concentration of this compound as an internal standard for the quantitative analysis of 3-n-butylphthalide (NBP) in a biological matrix (e.g., human plasma) by LC-MS/MS.
Materials and Reagents
-
This compound (certified reference material)
-
3-n-butylphthalide (NBP) (certified reference material)
-
Control biological matrix (e.g., human plasma, drug-free)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store at -20°C or as recommended by the supplier.
-
-
This compound Intermediate and Working Solutions:
-
Prepare a series of intermediate solutions by serially diluting the stock solution with methanol or an appropriate solvent.
-
From the intermediate solutions, prepare a range of working solutions to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, 500 ng/mL).
-
-
NBP Stock and Calibration Standard Solutions:
-
Prepare a stock solution of NBP at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of NBP covering the expected analytical range.
-
Protocol for Determining Optimal this compound Concentration
-
Sample Preparation:
-
Aliquot the control biological matrix into a series of tubes.
-
Spike the matrix with NBP at three concentration levels: low quality control (LQC), medium quality control (MQC), and high quality control (HQC).
-
For each NBP concentration level, create multiple sample sets.
-
To each sample set, add one of the this compound working solutions to achieve a specific final concentration of the internal standard in the sample.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method for NBP.
-
Monitor the signal intensity (peak area) of both NBP and this compound.
-
-
Data Evaluation:
-
For each concentration of this compound tested, evaluate the following parameters:
-
Signal Intensity of this compound: The peak area of the internal standard should be consistent across all samples and provide a robust signal-to-noise ratio.
-
Analyte/Internal Standard Peak Area Ratio: This ratio should be consistent and reproducible for each NBP concentration level.
-
Accuracy and Precision: Calculate the accuracy and precision for the LQC, MQC, and HQC samples at each internal standard concentration. The optimal concentration should provide accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification - LLOQ).
-
-
Data Presentation
The following tables summarize hypothetical data from an experiment to determine the optimal concentration of this compound.
Table 1: Signal Intensity of this compound at Different Concentrations
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | % RSD |
| 10 | 50,123 | 12.5 |
| 50 | 255,678 | 4.2 |
| 100 | 510,987 | 2.1 |
| 200 | 1,025,432 | 1.8 |
| 500 | 2,567,890 (Detector Saturation) | - |
Table 2: Accuracy and Precision of NBP Quantification with Different this compound Concentrations
| This compound Conc. (ng/mL) | NBP Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% RSD) |
| 10 | 10 (LQC) | 11.5 | 115.0 | 18.2 |
| 100 (MQC) | 112.3 | 112.3 | 15.5 | |
| 800 (HQC) | 890.1 | 111.3 | 14.8 | |
| 50 | 10 (LQC) | 10.8 | 108.0 | 8.5 |
| 100 (MQC) | 105.2 | 105.2 | 5.1 | |
| 800 (HQC) | 835.6 | 104.5 | 4.8 | |
| 100 | 10 (LQC) | 10.2 | 102.0 | 4.3 |
| 100 (MQC) | 98.7 | 98.7 | 2.5 | |
| 800 (HQC) | 795.4 | 99.4 | 2.1 | |
| 200 | 10 (LQC) | 10.1 | 101.0 | 4.1 |
| 100 (MQC) | 99.1 | 99.1 | 2.3 | |
| 800 (HQC) | 803.2 | 100.4 | 1.9 |
Based on the data above, a concentration of 100 ng/mL or 200 ng/mL for this compound would be considered optimal, as it provides excellent accuracy and precision with a stable and robust internal standard signal.
Mandatory Visualization
Caption: Workflow for Determining the Optimal Concentration of this compound.
Caption: Logical Diagram for Selecting the Optimal Internal Standard Concentration.
Application Notes and Protocols for LC-MS/MS Analysis of Butylphthalide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-n-butylphthalide (NBP) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are compiled from validated methods and are intended to ensure sensitive, specific, and reproducible results.
Introduction
3-n-butylphthalide (NBP) is a compound extracted from celery seeds and is utilized in the treatment of ischemic stroke.[1] Accurate quantification of NBP and its metabolites in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of NBP.[2][3] This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of NBP.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix and the desired level of cleanliness. Protein precipitation is a rapid and simple method suitable for many applications, while liquid-liquid extraction offers cleaner extracts.
Protocol 1: Protein Precipitation [1][2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., 250 ng/mL glipizide).[1]
-
Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.[2][4]
-
Centrifuge the sample at 10,900 g for 5 minutes.[1]
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [5]
-
To a plasma sample, add the internal standard (e.g., senkyunolide I).
-
Add a mixture of ethyl acetate (B1210297) and ethyl ether (1:5, v/v) as the extraction solvent.
-
Vortex the mixture to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.
-
Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI), positive mode for NBP.[2] For simultaneous analysis of metabolites, polarity switching may be necessary as some metabolites ionize better in negative mode.[6]
-
MRM Transitions:
-
Key MS Parameters:
Data Presentation
The quantitative performance of the LC-MS/MS methods for Butylphthalide analysis is summarized in the tables below.
Table 1: Method Validation Parameters for Butylphthalide Quantification
| Parameter | Rat Plasma[2] | Human Plasma[6] | Rat Plasma[5] |
| Linearity Range (ng/mL) | 11.14 - 3480.00 | 3.00 - 800 | 0.5 - 1000 |
| LLOQ (ng/mL) | 5.57 | 3.00 | 0.5 |
| Internal Standard | Glipizide | Deuterated NBP | Senkyunolide I |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
Table 2: Accuracy and Precision Data for Butylphthalide Quantification
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | Low QC | Within ±15% | Within ±15% | Within ±15% | [6] |
| Medium QC | Within ±15% | Within ±15% | Within ±15% | [6] | |
| High QC | Within ±15% | Within ±15% | Within ±15% | [6] |
QC: Quality Control, %RSD: Percent Relative Standard Deviation
Visualizations
Experimental Workflow
Caption: Experimental workflow for Butylphthalide quantification.
Metabolic Pathway of Butylphthalide
Butylphthalide undergoes extensive metabolism in humans, primarily through hydroxylation and subsequent oxidation.[8]
Caption: Metabolic pathway of Butylphthalide in humans.
Signaling Pathway of Butylphthalide in Stroke
Butylphthalide has been shown to exert neuroprotective effects in stroke by modulating levels of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF).[9]
Caption: Butylphthalide's effect on MMP-9 and VEGF in stroke.
References
- 1. Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota | PLOS One [journals.plos.org]
- 2. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butylphthalide Combined With Conventional Treatment Attenuates MMP-9 Levels and Increases VEGF Levels in Patients With Stroke: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation for Butylphthalide Quantification
These application notes provide detailed protocols and performance data for common sample preparation techniques used in the quantification of 3-n-butylphthalide (NBP) from biological matrices, primarily plasma. The methods described are essential for researchers, scientists, and professionals involved in pharmacokinetic studies and drug development.
Overview of Sample Preparation Techniques
Effective sample preparation is critical for accurate and reproducible quantification of NBP. The primary goals are to remove interfering matrix components, such as proteins and lipids, and to concentrate the analyte of interest. The most frequently employed techniques for NBP analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Workflow for Butylphthalide (B1668128) Sample Preparation and Analysis
Caption: General workflow for butylphthalide sample preparation and analysis.
Quantitative Data Summary
The choice of sample preparation technique can significantly impact the performance of the analytical method. The following tables summarize quantitative data from various studies employing different preparation and analytical methods for NBP quantification in plasma.
Table 1: Protein Precipitation (PPT) Methods
| Analytical Method | Precipitation Solvent | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| HPLC-MS/MS | Acetonitrile (B52724) | 11.14 - 3480.00 | 5.57 | Not Specified | [1] |
| LC-MS/MS | Methanol (B129727) | 3.00 - 800.00 | 3.00 | Not Specified | [2] |
| SFC-MS/MS | Methanol | 1.02 - 1021.00 | 1.02 | Not Specified | [3] |
| SFC-MS/MS | Acetone | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Liquid-Liquid Extraction (LLE) Methods
| Analytical Method | Extraction Solvent | Linear Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-FLD | Diethyl Ether | 0.0212 - 4.24 | 0.0212 | 101.0 | [4] |
| HPLC-UV | Diethyl Ether | 0.0256 - 1.025 | Not Specified | ~80.16 | [5] |
| UPLC-MS/MS | Ethyl acetate-ethyl ether (1:5, v/v) | Not Specified | Not Specified | Not Specified | [4] |
Note: LLOQ = Lower Limit of Quantification; HPLC-MS/MS = High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry; SFC-MS/MS = Supercritical Fluid Chromatography-Tandem Mass Spectrometry; HPLC-FLD = High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-UV = High-Performance Liquid Chromatography with Ultraviolet Detection.
Experimental Protocols
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput analysis. Acetonitrile is a common choice as it effectively precipitates proteins, leading to a clean supernatant.[1][6]
Caption: Workflow for the Protein Precipitation (PPT) method.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add the appropriate volume of the internal standard solution (e.g., glipizide) to the plasma sample.[1]
-
Precipitation: Add 400 µL of cold acetonitrile to the tube. The 1:4 ratio of plasma to solvent is crucial for efficient protein removal.[6]
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Analysis: The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1][7]
Liquid-Liquid Extraction (LLE)
LLE separates analytes from matrix components based on their differential solubilities in two immiscible liquid phases (typically an aqueous sample and an organic solvent). This technique is effective for removing proteins and highly polar or non-polar interferences.
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Protocol:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.[5]
-
Internal Standard (IS) Addition: Add a known amount of internal standard solution (e.g., 40 µL of 11 µg/mL Ibuprofen).[5]
-
Acidification: Acidify the sample. For instance, add 100 µL of 6% perchloric acid to deproteinize the sample.[5] This step may vary depending on the specific method. Some protocols extract under acidic conditions without prior deproteinization.[4]
-
Solvent Addition: Add a suitable volume of an immiscible organic solvent, such as 200 µL of diethyl ether.[5]
-
Extraction: Vortex the mixture vigorously for at least 5 minutes to facilitate the transfer of NBP into the organic phase.[5]
-
Phase Separation: Centrifuge the sample at approximately 6,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.[5]
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath at 40°C.[5]
-
Reconstitution: Dissolve the dried residue in a specific volume (e.g., 100 µL) of the mobile phase and vortex before injection.[5]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte, interferences, or both. For nonpolar compounds like phthalates in aqueous matrices, reversed-phase sorbents such as C18 are commonly used.[8] This protocol is a general guideline and should be optimized for NBP specifically.
Caption: General workflow for the Solid-Phase Extraction (SPE) method.
Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out.[9]
-
-
Sample Loading:
-
Pre-treat the plasma sample, which may involve dilution with a buffer or protein precipitation followed by dilution of the supernatant.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences while retaining NBP on the sorbent.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Elute NBP from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong, non-polar organic solvent such as methanol or dichloromethane.[9]
-
-
Post-Elution Processing:
-
Collect the eluate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
References
- 1. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Butylphthalide and Butylphthalide-d9 for Pharmacokinetic and Metabolic Studies
Introduction
3-n-butylphthalide (NBP) is a synthetic compound based on a component isolated from the seeds of Apium graveolens (celery) and is utilized in the treatment of ischemic stroke.[1][2] Pharmacokinetic and metabolic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, is essential for accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Butylphthalide and its deuterated analog, this compound.
Experimental Workflow
Figure 1. General workflow for the LC-MS/MS analysis of Butylphthalide.
Protocol: LC-MS/MS Quantification of Butylphthalide and this compound
This protocol is a representative method based on published literature for the analysis of Butylphthalide and its deuterated internal standard in biological matrices.[2]
1. Materials and Reagents
-
Butylphthalide (NBP) reference standard
-
This compound (NBP-d9) internal standard (IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., rat or human)
2. Sample Preparation
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Spike with 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for injection.
3. Chromatographic Conditions A reversed-phase separation is typically employed for Butylphthalide analysis.
| Parameter | Value |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) system |
| Column | ACQUITY BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient Elution | A gradient is typically used to ensure good separation and peak shape. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
4. Mass Spectrometry Conditions A triple quadrupole mass spectrometer is used for sensitive and selective detection in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the mass transitions for Butylphthalide and its deuterated internal standard, this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Butylphthalide | 191.1 | 145.1 | ESI+ |
| This compound | 200.1 (Predicted) | 145.1 or other specific fragment | ESI+ |
Note: The exact m/z values for this compound may vary slightly based on the synthesis and specific fragmentation pattern. The product ion is often the same as the unlabeled compound if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.
Linearity and Sensitivity
Based on published methods, this analytical approach typically demonstrates excellent linearity and sensitivity.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 1000 ng/mL[1] or 3.00 - 800 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.0 ng/mL[1][2] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of Butylphthalide and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is critical for correcting matrix effects and ensuring data accuracy in complex biological samples. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research in the field of drug development.
References
- 1. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of Butylphthalide-d9 by Triple Quadrupole Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and specific detection of Butylphthalide-d9 (NBP-d9), a common internal standard for the quantification of the active pharmaceutical ingredient 3-n-butylphthalide (NBP). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This application note outlines the optimized mass spectrometry parameters, a comprehensive experimental protocol, and a workflow for method implementation.
Introduction
3-n-butylphthalide (NBP) is a drug used in the treatment of ischemic stroke.[1][2] Accurate quantification of NBP in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and improving the accuracy and precision of the analytical method.[1] This document details the key mass spectrometry parameters for the robust detection of this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters were established based on a comprehensive review of published methodologies and tailored for a triple quadrupole mass spectrometer.[3]
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 200.3 |
| Product Ion (Q3) | m/z 145.1 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | 15-25 V (Optimization Recommended) |
| Declustering Potential (DP) | 50-70 V (Optimization Recommended) |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 10 V |
| Ion Source Gas 1 (Nebulizer Gas) | 40 psi |
| Ion Source Gas 2 (Turbo Gas) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Note: Collision Energy (CE) and Declustering Potential (DP) are compound-dependent and instrument-dependent parameters. The provided ranges are typical starting points for optimization.
Experimental Protocol
This protocol describes the steps for sample preparation and LC-MS/MS analysis for the quantification of Butylphthalide, using this compound as an internal standard.
Materials and Reagents
-
Butylphthalide and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-6.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Collision Energy and Declustering Potential Optimization
To achieve the highest sensitivity, it is crucial to optimize the collision energy (CE) and declustering potential (DP) for the m/z 200.3 → 145.1 transition of this compound.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
In the instrument control software, set up a method to monitor the m/z 200.3 → 145.1 transition.
-
Perform a ramping experiment for the DP, typically from 20 V to 100 V, while keeping the CE at a constant value (e.g., 20 V). Identify the DP value that yields the maximum signal intensity.
-
Using the optimized DP, perform a similar ramping experiment for the CE, typically from 10 V to 40 V. Identify the CE value that provides the highest intensity for the product ion.
-
Use the optimized DP and CE values for all subsequent analyses.
Data Presentation
The following table presents the key quantitative parameters for both Butylphthalide and its deuterated internal standard, this compound.
Table 2: MRM Transitions for Butylphthalide and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Butylphthalide (NBP) | 191.1 | 145.1 | ESI Positive |
| This compound (NBP-d9) | 200.3 | 145.1 | ESI Positive |
Workflow Visualization
The following diagram illustrates the general workflow for the detection and quantification of Butylphthalide using this compound as an internal standard.
Caption: Workflow for Butylphthalide quantification using a deuterated internal standard.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Butylphthalide-d9 in Plasma and Tissue Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Butylphthalide-d9 as an internal standard in the quantitative analysis of 3-n-butylphthalide (NBP) and its primary metabolites in plasma and tissue samples. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for pharmacokinetic and metabolic studies.
Introduction
3-n-butylphthalide (NBP) is a compound extracted from celery seeds with demonstrated neuroprotective effects, and it is utilized in the treatment of ischemic stroke.[1][2][3] Accurate quantification of NBP and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][5]
Metabolic Pathway of 3-n-Butylphthalide
Following oral administration, NBP undergoes extensive metabolism primarily through oxidation and conjugation pathways.[1][6][7] The major metabolic transformations include hydroxylation of the butyl side chain and subsequent oxidation.[1][8] The primary metabolites found in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[1][4] Understanding this metabolic pathway is critical for designing comprehensive pharmacokinetic studies.
Experimental Workflow for Sample Analysis
The general workflow for the analysis of NBP and its metabolites in plasma and tissue samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol is adapted from a validated method for the simultaneous quantification of NBP and its major metabolites.[4]
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
5 mM Ammonium acetate (B1210297) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Tissue Sample Preparation
This protocol provides a general guideline for tissue sample preparation. Optimization may be required for different tissue types.
Materials:
-
Tissue samples (e.g., brain, liver)
-
This compound (internal standard)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh the tissue sample.
-
Add homogenization buffer (typically 3-5 volumes of the tissue weight).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
In a microcentrifuge tube, add a known volume of the tissue homogenate.
-
Spike with the internal standard working solution (this compound).
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following parameters are based on a published method and can be used as a starting point for method development.[4]
| Parameter | Setting |
| LC System | UPLC System |
| Column | Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient Elution | Optimized for separation of NBP and its metabolites (refer to specific validated methods) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), with polarity switching (Negative for M3-1 and M5-2; Positive for NBP, M2, and M3-2) |
| MRM Transitions | See Table 2 |
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of NBP and its metabolites in human plasma.[4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| NBP | 3.00 - 800 | 3.00 |
| M2 | 3.00 - 800 | 3.00 |
| M3-1 | 3.00 - 2400 | 3.00 |
| M3-2 | 3.00 - 2400 | 3.00 |
| M5-2 | 3.00 - 2400 | 3.00 |
Table 2: Mass Spectrometric Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| NBP | 191.1 | 145.1 | Positive |
| This compound | 200.1 | 145.1 | Positive |
| M2 | 205.1 | 145.1 | Positive |
| M3-1 | 205.1 | 161.1 | Negative |
| M3-2 | 207.1 | 128.1 | Positive |
| M5-2 | 219.1 | 175.1 | Negative |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-n-butylphthalide and its major metabolites in plasma and tissue samples. The detailed protocols and parameters provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible bioanalytical studies. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the biotransformation of NBP.
References
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylphthalide - Wikipedia [en.wikipedia.org]
- 3. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Butylphthalide-d9 into Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Butylphthalide-d9 as an internal standard in the quantitative analysis of Butylphthalide (also known as NBP) in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of Butylphthalide using this compound as an internal standard. The data is based on a validated LC-MS/MS method in human plasma and representative values for other matrices.
Table 1: LC-MS/MS Method Validation Parameters in Human Plasma
| Parameter | Value |
| Linearity Range | 3.00 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Accuracy | 85% - 115% |
| Inter-day Accuracy | 85% - 115% |
| Data adapted from a validated method for Butylphthalide in human plasma using a deuterated internal standard[1]. |
Table 2: Typical Recovery and Matrix Effect Data
| Biological Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Human Plasma | 90 - 105 | 92 - 103 | 95 - 108 |
| Whole Blood | 88 - 102 | 89 - 104 | 93 - 110 |
| Brain Tissue Homogenate | 85 - 100 | 87 - 101 | 90 - 112 |
| Values are representative of typical performance for methods utilizing a deuterated internal standard. |
Experimental Protocols
Protocol for Spiking and Extraction from Human Plasma
This protocol describes the preparation of human plasma samples for the quantification of Butylphthalide using this compound as an internal standard, followed by protein precipitation.
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Butylphthalide analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol.
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol for Spiking and Extraction from Whole Blood
This protocol details the preparation of whole blood samples.
Materials:
-
Whole blood (K2-EDTA as anticoagulant)
-
This compound stock solution
-
Methanol (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Sample Thawing: Thaw frozen whole blood samples at room temperature.
-
Spiking: To 100 µL of whole blood, add 10 µL of the this compound working solution (e.g., 100 ng/mL). Vortex to mix.
-
Lysis: Add 200 µL of deionized water to lyse the red blood cells. Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of methanol.
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.
Protocol for Spiking and Extraction from Brain Tissue Homogenate
This protocol is for the preparation of brain tissue samples.
Materials:
-
Brain tissue
-
This compound stock solution
-
Homogenization buffer (e.g., 4 volumes of cold methanol)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Microcentrifuge tubes
Procedure:
-
Tissue Weighing: Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Homogenization: Add 400 µL of cold methanol and homogenize the tissue until a uniform suspension is obtained.
-
Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL) to the homogenate.
-
Vortexing: Vortex the sample for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Transfer: Collect the supernatant for analysis.
Visualizations
References
Application Note: Structural Confirmation of Butylphthalide-d9 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphthalide, a compound originally isolated from celery seeds, has garnered significant interest in the pharmaceutical industry for its neuroprotective effects.[1][2] In drug development and metabolic studies, isotopically labeled compounds such as Butylphthalide-d9 are invaluable tools for tracing the molecule's fate in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such deuterated molecules. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.
The deuteration of the butyl side chain in this compound leads to characteristic changes in both the ¹H and ¹³C NMR spectra when compared to the non-deuterated (protium) analogue. These changes, primarily the disappearance of proton signals and alterations in the multiplicity of carbon signals, provide definitive evidence of successful isotopic labeling.
Experimental Protocols
Synthesis of this compound (Hypothetical Route)
For the purpose of this application note, it is assumed that this compound, where all nine protons of the butyl group are replaced by deuterium (B1214612), is synthesized. A plausible synthetic approach would involve the Grignard reaction of a phthalic anhydride (B1165640) derivative with a fully deuterated butyl magnesium halide (e.g., n-butyl-d9-magnesium bromide), followed by a reduction step to yield the final product. The precise confirmation of the deuteration pattern is achieved through the NMR analysis detailed below.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like this compound:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Instrument-specific parameters may require optimization.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: A range of 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
NMR Data Processing
The raw Free Induction Decay (FID) data should be processed as follows:
-
Fourier Transformation: Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Results and Discussion
The key to the structural confirmation of this compound lies in the direct comparison of its NMR spectra with those of its non-deuterated counterpart.
¹H NMR Spectral Analysis
In the ¹H NMR spectrum of unlabeled Butylphthalide, the signals corresponding to the butyl group protons are expected. Upon deuteration to form this compound, these signals will be absent. The aromatic and the benzylic proton signals, however, should remain unchanged.
-
Expected ¹H NMR Spectrum of Butylphthalide: The spectrum will show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the benzylic proton (H-3, around 5.5 ppm), and the four sets of protons of the butyl chain (typically between 0.9 and 2.0 ppm).
-
Expected ¹H NMR Spectrum of this compound: The signals corresponding to the butyl group protons (H-8, H-9, H-10, and H-11) will be absent. The signals for the aromatic protons and the H-3 proton will remain, with their chemical shifts and multiplicities largely unaffected.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides further confirmation of deuteration. While the chemical shifts of the carbon atoms in the butyl chain will be very similar to the non-deuterated compound, their multiplicities in a proton-coupled ¹³C spectrum would be altered due to coupling with deuterium (a spin-1 nucleus). In a standard proton-decoupled ¹³C NMR spectrum, the primary effect observed is often a significant decrease in the intensity of the deuterated carbon signals.
-
Expected ¹³C NMR Spectrum of Butylphthalide: The spectrum will show distinct signals for all 12 carbon atoms.
-
Expected ¹³C NMR Spectrum of this compound: The signals for the carbons of the butyl chain (C-8, C-9, C-10, and C-11) will be present but may appear as multiplets with lower intensity in a proton-decoupled spectrum due to C-D coupling and longer relaxation times. The signals for the aromatic and lactone carbons will remain as sharp singlets.
Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shift data for Butylphthalide and this compound. The data for Butylphthalide is based on published literature.[3]
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Position | Butylphthalide | This compound | Expected Multiplicity |
| H-4, H-5, H-6, H-7 | ~7.3 - 7.9 | ~7.3 - 7.9 | m |
| H-3 | ~5.47 | ~5.47 | t |
| H-8 | ~1.8 - 2.0 | Absent | m |
| H-9 | ~1.3 - 1.5 | Absent | m |
| H-10 | ~1.42 | Absent | m |
| H-11 | ~0.9 | Absent | t |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | Butylphthalide | This compound |
| C-1 | ~170 | ~170 |
| C-3 | ~81.4 | ~81.4 |
| C-3a | ~151 | ~151 |
| C-4 | ~129 | ~129 |
| C-5 | ~124 | ~124 |
| C-6 | ~134 | ~134 |
| C-7 | ~129 | ~129 |
| C-7a | ~125 | ~125 |
| C-8 | ~35 | ~35 (lower intensity) |
| C-9 | ~27 | ~27 (lower intensity) |
| C-10 | ~22.4 | ~22.4 (lower intensity) |
| C-11 | ~13.8 | ~13.8 (lower intensity) |
Visualization of Experimental Workflow and Molecular Structure
Caption: Workflow for NMR-based structural confirmation.
Caption: this compound with deuterated positions highlighted.
Conclusion
NMR spectroscopy is an indispensable tool for the structural confirmation of isotopically labeled compounds like this compound. The comparison of the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated analog provides clear and definitive evidence of the position and extent of deuteration. The absence of signals from the butyl group in the ¹H NMR spectrum, along with the corresponding changes in the ¹³C NMR spectrum, confirms the successful synthesis of this compound. This analytical methodology is fundamental for ensuring the quality and identity of isotopically labeled compounds used in drug metabolism and pharmacokinetic studies.
References
Application Notes: Quantification of Butylphthalide in Preclinical Studies using Butylphthalide-d9
Introduction
Butylphthalide (NBP) is a compound initially isolated from the seeds of Apium graveolens (celery) and is utilized in the treatment of ischemic stroke.[1] Preclinical pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of NBP. Accurate quantification of NBP in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity, selectivity, and accuracy for bioanalytical methods. This application note details a robust and reliable method for the quantification of Butylphthalide in plasma samples using this compound as an internal standard.
Analytical Method
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Butylphthalide in plasma. The method utilizes protein precipitation for sample extraction and a stable isotope-labeled internal standard (this compound) to ensure accuracy and precision.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | As required to achieve separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 - 5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 191.1 (for Butylphthalide) |
| Product Ion (m/z) | 145.1 (for Butylphthalide) |
| Precursor Ion (m/z) | 200.2 (for this compound) |
| Product Ion (m/z) | 154.2 (for this compound) |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | Optimized for specific instrument |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within ±15% (±20% for LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Experimental Protocols
Stock Solution Preparation
-
Butylphthalide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Butylphthalide reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Butylphthalide stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Data Analysis
The concentration of Butylphthalide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Butylphthalide in the unknown samples is then interpolated from the calibration curve using a weighted linear regression model.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Butylphthalide in plasma.
Proposed Signaling Pathway of Butylphthalide's Neuroprotective Effects
Caption: Simplified signaling pathway of Butylphthalide's neuroprotective effects.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of Butylphthalide in preclinical plasma samples. The use of a stable isotope-labeled internal standard minimizes potential matrix effects and improves the accuracy and precision of the assay. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of Butylphthalide in drug development.
References
Application of Butylphthalide-d9 in Ischemic Stroke Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Butylphthalide (B1668128) (NBP) in Ischemic Stroke
DL-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed extract, is a promising neuroprotective agent for the treatment of ischemic stroke.[1][2] Clinical trials in China have demonstrated its efficacy in improving neurological outcomes and cognitive function in stroke patients.[3][4] The therapeutic potential of NBP stems from its multifaceted mechanism of action, which addresses various pathological processes that occur during and after an ischemic event. These mechanisms include antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic effects, as well as the protection of mitochondria.[1][2]
Key Mechanisms of Action of NBP in Ischemic Stroke
NBP has been shown to modulate several critical signaling pathways involved in the pathophysiology of ischemic stroke:
-
Nrf2/HO-1 Signaling Pathway: NBP activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[5] This activation helps to mitigate oxidative stress and inhibit ferroptosis, a form of iron-dependent cell death implicated in neuronal damage following ischemia-reperfusion injury.[5]
-
BDNF/TrkB Signaling Pathway: NBP upregulates the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase B (TrkB). This pathway is crucial for promoting neurogenesis, neuroplasticity, and reducing neuronal apoptosis.[6]
-
Wnt/β-Catenin Signaling Pathway: Activation of the Wnt/β-catenin pathway by NBP promotes neurogenesis, the process of generating new neurons, which is vital for long-term recovery after stroke.[7]
-
Inhibition of Pro-inflammatory and Pro-apoptotic Pathways: NBP has been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB pathway and downregulating the NLRP3 inflammasome.[1][3] It also inhibits the JNK-Caspase3 signaling pathway, thereby reducing neuronal apoptosis.[8]
-
Promotion of Angiogenesis: NBP enhances the formation of new blood vessels (angiogenesis) by increasing the expression of vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1).[9][10]
The Role of Butylphthalide-d9 in NBP Research
While NBP is the therapeutically active compound, its deuterated analogue, This compound , serves a critical role in the research and development process. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are invaluable tools in pharmaceutical research.[5][6][7]
The primary application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] In preclinical and clinical studies, it is essential to accurately measure the concentration of NBP and its metabolites in biological matrices such as plasma, brain tissue, and urine. This data is fundamental for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NBP.
-
Pharmacodynamic (PD) Studies: Correlating the drug concentration with its therapeutic effects or biomarker responses.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte (NBP) but a different mass. This allows it to co-elute with NBP during chromatography and experience similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[11]
II. Quantitative Data
The following tables summarize key quantitative data from preclinical studies on the efficacy of NBP in rodent models of ischemic stroke and typical parameters for the bioanalysis of NBP using a deuterated internal standard.
Table 1: Efficacy of NBP in Rodent Models of Ischemic Stroke
| Parameter | Animal Model | NBP Dosage | Outcome | Reference |
| Neurological Deficit Score | MCAO Mouse Model | 70 mg/kg (i.p.) | Significantly lower neurological impairment score compared to the MCAO group. | [3] |
| Infarct Volume Reduction | MCAO Rat Model | 20 mg/kg (i.p.) | Reduced infarct volume by 87% compared to the control group. | [1] |
| Cerebral Blood Flow (CBF) | Ischemia-Reperfusion (I/R) Rat Model | Not specified | Enhanced CBF in the ischemic cerebral hemisphere. | [12] |
| Angiogenesis Markers | Ischemic Stroke Mouse Model | 80 mg/kg (intranasal) | Increased expression of VEGF and Ang-1 in peri-infarct tissue. | [9] |
| Neurogenesis Markers | dMCAO Mouse Model | Not specified | Increased number of BrdU+/NeuN+ cells, indicating newborn neurons. | [7] |
Table 2: Typical Parameters for LC-MS/MS Quantification of NBP using a Deuterated Internal Standard
| Parameter | Value | Reference |
| Internal Standard | Deuterated NBP | [11] |
| Biological Matrix | Human Plasma | [11] |
| Sample Preparation | Protein Precipitation (Methanol-induced) | [11] |
| Linear Concentration Range | 3.00 - 800 ng/mL | [11] |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL | [11] |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) | [13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes | [11] |
III. Experimental Protocols
Protocol 1: Pharmacokinetic Study of NBP in a Rat Model of Ischemic Stroke
This protocol outlines a typical pharmacokinetic study to determine the concentration of NBP in plasma and brain tissue of rats subjected to middle cerebral artery occlusion (MCAO), using this compound as an internal standard.
1. Animal Model:
- Species: Male Sprague-Dawley rats (270-310 g).
- Ischemic Model: Middle Cerebral Artery Occlusion (MCAO). Anesthetize the rat and expose the common carotid artery. Introduce a nylon suture via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[1]
2. Drug Administration:
- Administer NBP at a specified dose (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection or oral gavage at the time of reperfusion.
3. Sample Collection:
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, collect blood samples (~200 µL) from the jugular vein into heparinized tubes.
- Centrifuge the blood at 4,000 rpm for 10 minutes to separate the plasma.
- At the final time point, euthanize the animals and perfuse the brain with ice-cold saline. Harvest the brain, dissect the ischemic hemisphere, weigh it, and homogenize it in a suitable buffer.
- Store all plasma and brain homogenate samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
- To a 50 µL aliquot of plasma or brain homogenate supernatant, add 150 µL of acetonitrile (B52724) containing this compound at a known concentration (e.g., 50 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
5. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both NBP and this compound.
- Quantification: Construct a calibration curve by plotting the peak area ratio of NBP to this compound against the concentration of NBP standards. Determine the concentration of NBP in the unknown samples from this curve.
IV. Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: NBP activates the Nrf2/HO-1 pathway to combat oxidative stress.
Caption: Workflow for a pharmacokinetic study of NBP using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ninety-day administration of dl-3-n-butylphthalide for acute ischemic stroke: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. Deuterated Compounds [simsonpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. hwb.gov.in [hwb.gov.in]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Butylphthalide Using Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-n-butylphthalide (NBP) is a compound originally isolated from the seeds of Apium graveolens (celery) and is investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke.[1] Accurate quantification of NBP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d9, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This deuterated analog co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and experimental variability.[2]
These application notes provide a comprehensive, step-by-step guide for the use of this compound as an internal standard for the accurate and precise quantification of 3-n-butylphthalide in plasma samples. The protocols are based on validated LC-MS/MS methodology.
Signaling Pathways of 3-n-Butylphthalide
3-n-butylphthalide has been shown to exert its neuroprotective effects through various molecular mechanisms, including the activation of the Nrf2 antioxidant response pathway and the inhibition of the TLR4/NF-κB inflammatory signaling pathway.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of 3-n-butylphthalide in human plasma, adapted from Diao et al. (2013).
Materials and Reagents
-
3-n-butylphthalide (NBP) analytical standard
-
This compound (NBP-d9) internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve NBP and NBP-d9 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of NBP by serial dilution of the stock solution with methanol:water (1:1, v/v). These will be used to spike blank plasma for calibration curves and quality control samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the NBP-d9 stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to all tubes (except for blank samples, to which 10 µL of methanol should be added).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.0 min (30% B), 1.0-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (30% B) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Monitored Transitions | NBP: m/z 191 → 145NBP-d9: m/z 200 → 145* |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
*Note: The m/z 200 precursor for this compound is based on the addition of 9 daltons to the mass of NBP. The fragment ion is hypothesized to be the same as the non-deuterated form. This transition should be confirmed and optimized on the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize the expected performance of the bioanalytical method based on the validated protocol by Diao et al. (2013).
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| 3-n-butylphthalide | 3.00 - 800 | 3.00 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 3-n-butylphthalide | LLOQ | 3.00 | < 15 | < 15 | 85 - 115 |
| Low | 6.00 | < 15 | < 15 | 85 - 115 | |
| Medium | 150 | < 15 | < 15 | 85 - 115 | |
| High | 600 | < 15 | < 15 | 85 - 115 |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly accurate, precise, and robust quantification of 3-n-butylphthalide in biological matrices. The provided protocols and performance data serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development to implement this bioanalytical approach in their studies. The visualization of the relevant signaling pathways provides a broader context for the significance of NBP quantification in understanding its mechanism of action.
References
Application Notes and Protocols for Storing and Maintaining the Stability of Butylphthalide-d9 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphthalide-d9 is the deuterated form of Butylphthalide, a compound of significant interest for its neuroprotective properties. In pharmaceutical research and development, the use of deuterated compounds like this compound is primarily to enhance metabolic stability, which can lead to an improved pharmacokinetic profile. The stability of this compound solutions is a critical factor that can influence the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the proper storage and handling of this compound solutions to maintain their chemical and isotopic integrity.
Chemical Properties of this compound
-
Molecular Formula: C₁₂H₅D₉O₂
-
Molecular Weight: 199.29 g/mol
-
Appearance: Typically a colorless to light yellow oil or liquid.
-
Solubility: Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous solutions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines. These recommendations are based on general best practices for deuterated compounds and the known properties of the non-deuterated analogue.
Solid Form
| Storage Condition | Duration | Recommendation |
| -20°C | Up to 3 years | Optimal for long-term storage. Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | Suitable for intermediate-term storage. Ensure the container is well-sealed. |
In Solution
The stability of this compound in solution is highly dependent on the solvent, temperature, and exposure to light and air.
| Solvent | Storage Temperature | Duration | Recommendations |
| Anhydrous Organic Solvents (e.g., DMSO, Ethanol, DMF) | -80°C | Up to 1 year | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing. [1] |
| -20°C | Up to 6 months | Suitable for shorter-term storage. Protect from light. | |
| Aqueous Buffers | 2-8°C | Not recommended for more than 24 hours | Prepare fresh for each experiment. The presence of water can lead to hydrolysis and H/D back-exchange. |
Note: The provided stability durations are estimates. It is highly recommended to perform stability studies under your specific experimental conditions.
Stability Studies
The following tables present hypothetical data to illustrate the expected outcomes of stability studies. Researchers should generate their own data using the protocols outlined in Section 5.0.
Example: Thermal Stability of this compound in Acetonitrile (1 mg/mL)
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| -80°C | 99.8 | 99.5 | 99.2 |
| -20°C | 99.2 | 98.1 | 96.5 |
| 4°C | 97.5 | 92.3 | 85.1 |
| 25°C (Room Temp) | 85.3 | 68.7 | 45.2 |
Example: Photostability of this compound in Acetonitrile (1 mg/mL) at 25°C
| Condition | % Remaining after 24 hours | % Remaining after 72 hours |
| Protected from Light | 99.5 | 98.8 |
| Exposed to Light (ICH Q1B) | 88.2 | 75.4 |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an anhydrous organic solvent.
References
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Butylphthalide-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting isotopic exchange in Butylphthalide-d9. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of Butylphthalide (B1668128) (NBP), a compound first isolated from celery seeds.[1] The non-deuterated form, NBP, is utilized as an anti-cerebral-ischemia drug.[1][2] this compound, with nine deuterium (B1214612) atoms replacing hydrogen on the butyl chain, is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy of pharmacokinetic studies.[3][4]
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, buffers, or biological matrices).[5][6] This is a significant issue in quantitative analysis as it alters the mass of the internal standard. The loss of deuterium from this compound can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte (non-deuterated Butylphthalide) concentration.
Q3: Are the deuterium atoms on this compound stable?
The deuterium atoms in this compound are located on the butyl group, an alkyl chain. Deuterium atoms on carbon are generally more stable and less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen). However, the stability can be influenced by experimental conditions. While deuterated alkyl groups are relatively stable, extreme pH and high temperatures can facilitate H/D exchange.
Q4: How should I properly store and handle this compound to maintain its isotopic purity?
To minimize the risk of isotopic exchange and degradation, proper storage and handling are crucial. Best practices include:
-
Storage: Store this compound in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended, in a tightly sealed container to protect from moisture.
-
Solvents: Whenever possible, use aprotic and anhydrous solvents for reconstitution and in analytical methods. If protic solvents (like water or methanol) are necessary, minimize the exposure time and maintain a neutral pH.
-
Temperature: Keep samples, including those in an autosampler, at a low temperature (e.g., 4°C) to reduce the rate of potential exchange.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing a decreasing signal for my this compound internal standard over time in my analytical run.
-
Possible Cause: This is a strong indicator of ongoing isotopic exchange in your prepared samples stored in the autosampler. The gradual replacement of deuterium with hydrogen will lead to a decrease in the signal at the mass-to-charge ratio (m/z) of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.
Problem 2: I am seeing unexpected peaks in my mass spectrum at lower masses than this compound (e.g., d8, d7).
-
Possible Cause: This strongly suggests that back-exchange (loss of deuterium) is occurring. The number of deuterium atoms lost will determine the mass shift observed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected lower mass peaks.
Data on Isotopic Exchange
| Factor | Condition | Impact on H/D Exchange Rate | Recommended Mitigation |
| pH | Highly Acidic (pH < 4) or Basic (pH > 8) | Increased | Maintain pH in the neutral range (4-8) |
| Temperature | Elevated | Increased | Store and analyze samples at low temperatures (e.g., 4°C) |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile (B52724), THF) when possible |
| Label Position | On Alkyl Chain (C-D) | Low to Moderate | Generally stable under typical analytical conditions |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Given Matrix
-
Objective: To evaluate the stability of this compound in the sample matrix and reconstitution solvent under experimental conditions.
-
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
-
-
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it using your standard sample preparation protocol. Analyze immediately.
-
Prepare Incubated Samples:
-
Matrix Stability: Spike this compound into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, or 4°C for 24 hours).
-
Solvent Stability: Spike this compound into your sample reconstitution solvent and incubate under the same conditions.
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction method.
-
LC-MS/MS Analysis: Analyze the T=0 and incubated samples.
-
Data Interpretation: Compare the peak area response of this compound between the T=0 and incubated samples. A significant decrease in the response of this compound in the incubated samples, or a significant increase in the response of back-exchanged products (d8, d7, etc.), indicates instability under the tested conditions.
-
Protocol 2: Quantitative Analysis of Butylphthalide using this compound Internal Standard by LC-MS/MS
-
Objective: To accurately quantify Butylphthalide in a biological matrix using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 5 mM ammonium (B1175870) acetate (B1210297) in water and (B) methanol-acetonitrile.[3][4]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (example):
-
Butylphthalide: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of Butylphthalide to this compound against the concentration of Butylphthalide. Determine the concentration of Butylphthalide in unknown samples from this curve.
Signaling Pathways Involving Butylphthalide
The neuroprotective effects of Butylphthalide are associated with its modulation of several signaling pathways.
Caption: Butylphthalide's role in inhibiting the JNK/p38 MAPK signaling pathway.[7][8][9]
Caption: Butylphthalide's activation of the Nrf2/ARE signaling pathway.[10][11][12]
References
- 1. amsbio.com [amsbio.com]
- 2. Butylphthalide - Wikipedia [en.wikipedia.org]
- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Butylphthalide inhibits nerve cell apoptosis in cerebral infarction rats via the JNK/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butylphthalide inhibits nerve cell apoptosis in cerebral infarction rats via the JNK/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Butylphthalide inhibits ferroptosis and ameliorates cerebral Ischaemia–Reperfusion injury in rats by activating the Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromatographic Shift of Butylphthalide-d9
Welcome to the technical support center for addressing chromatographic shifts of Butylphthalide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common issues encountered during the chromatographic analysis of this internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than its non-deuterated analog, Butylphthalide?
A slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect." This occurs due to the subtle physicochemical differences between the two molecules. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the compound's polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier. While a small, consistent shift is normal, a significant or variable shift can indicate other underlying issues with your analytical method or system.
Q2: My this compound retention time is consistently drifting in one direction over a series of injections. What are the likely causes?
Consistent retention time drift is a common HPLC issue and can often be attributed to one of the following:
-
Mobile Phase Composition Change: Evaporation of a more volatile solvent from the mobile phase mixture can alter its composition over time, leading to a gradual shift in retention.
-
Column Equilibration: Inadequate or inconsistent column equilibration between runs can cause retention time drift.
-
Column Temperature Fluctuation: A gradual change in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Column Contamination: Slow accumulation of contaminants from the sample matrix onto the column can lead to a progressive shift in retention.
Q3: The retention time of this compound is fluctuating randomly. What should I investigate?
Random and unpredictable shifts in retention time often point to issues with the HPLC system itself. Key areas to investigate include:
-
Pump Performance: Inconsistent solvent delivery, pressure fluctuations, or malfunctioning check valves can lead to erratic flow rates.
-
System Leaks: A leak in any part of the HPLC system, from the solvent lines to the injector, can cause pressure drops and affect retention times.
-
Injector Issues: Problems with the autosampler or manual injector, such as inconsistent injection volumes or air bubbles, can introduce variability.
-
Mobile Phase Outgassing: Dissolved gases coming out of solution in the mobile phase can form bubbles that disrupt the flow path.
Troubleshooting Guides
Systematic Troubleshooting of Retention Time Shift
When encountering a chromatographic shift with this compound, a systematic approach is crucial for efficient problem-solving. The following guides and diagrams will help you diagnose and resolve the issue.
Caption: A logical workflow for systematically troubleshooting chromatographic shifts.
Quantitative Data on Factors Affecting Retention Time
Table 1: Illustrative Effect of Mobile Phase Composition on Butylphthalide Retention Time
| Acetonitrile Concentration (%) | Water Concentration (%) | Illustrative Retention Time (min) | % Change in Retention Time |
| 50 | 50 | 5.20 | - |
| 51 | 49 | 4.89 | -6.0% |
| 49 | 51 | 5.54 | +6.5% |
| 55 | 45 | 4.06 | -21.9% |
| 45 | 55 | 6.76 | +30.0% |
Note: This data is illustrative and based on typical reversed-phase behavior. Actual results may vary depending on the specific column and other chromatographic conditions.
Table 2: Illustrative Effect of Column Temperature on Butylphthalide Retention Time
| Column Temperature (°C) | Illustrative Retention Time (min) | % Change in Retention Time |
| 30 | 5.20 | - |
| 32 | 5.00 | -3.8% |
| 28 | 5.41 | +4.0% |
| 35 | 4.68 | -10.0% |
| 25 | 5.72 | +10.0% |
Note: This data is illustrative. A general rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Check
Objective: To ensure the mobile phase is correctly prepared and the HPLC system is functioning optimally.
Materials:
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Volumetric flasks and graduated cylinders
-
HPLC system
Procedure:
-
Mobile Phase Preparation:
-
Accurately measure the required volumes of each solvent using volumetric flasks. For example, for a 50:50 Acetonitrile:Water mobile phase, mix 500 mL of Acetonitrile with 500 mL of HPLC-grade water in a clean 1 L solvent bottle.
-
Ensure the mobile phase is thoroughly mixed.
-
Degas the mobile phase using an inline degasser or by sonication under vacuum for 15-20 minutes.
-
-
System Priming and Purging:
-
Prime all solvent lines to remove any air bubbles and ensure the pump is filled with the new mobile phase.
-
Purge the injection valve to remove any trapped air.
-
-
Flow Rate Verification:
-
Set the pump to the method flow rate (e.g., 1.0 mL/min).
-
Using a calibrated graduated cylinder and a stopwatch, collect the eluent for a set period (e.g., 5 minutes).
-
Calculate the flow rate and verify it is within ±2% of the setpoint.
-
-
System Pressure Check:
-
Equilibrate the system with the mobile phase flowing through the column.
-
Monitor the system pressure. A stable pressure reading indicates a leak-free system and a well-packed column. Significant fluctuations may indicate a leak or a problem with the pump.
-
Caption: Workflow for mobile phase preparation and system checkout.
Protocol 2: Column Washing and Equilibration
Objective: To ensure the column is clean and properly equilibrated with the mobile phase to provide consistent retention.
Materials:
-
HPLC-grade solvents for washing (e.g., Isopropanol, Acetonitrile, Water)
-
HPLC system and the analytical column
Procedure:
-
Column Disconnection:
-
Disconnect the column from the detector to avoid contamination of the detector cell during the washing procedure.
-
-
Washing Sequence (for a reversed-phase C18 column):
-
Step 1 (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water.
-
Step 2 (Remove Strongly Retained Non-polar Compounds): Flush with 10-20 column volumes of a strong organic solvent like Isopropanol or Tetrahydrofuran.
-
Step 3 (Intermediate Wash): Flush with 10-20 column volumes of Acetonitrile.
-
Step 4 (Final Wash): Flush with 10-20 column volumes of the initial mobile phase composition.
-
-
Column Reconnection and Equilibration:
-
Reconnect the column to the detector.
-
Equilibrate the column with the mobile phase at the method flow rate for at least 20-30 column volumes, or until a stable baseline is achieved. For a standard 4.6 x 150 mm column, this is typically 30-60 minutes.
-
Caption: Logical steps for proper column washing and equilibration.
References
Technical Support Center: Minimizing Matrix Effects with Butylphthalide-d9 in LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Butylphthalide-d9 as an internal standard to minimize matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS and why is it a concern for Butylphthalide analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Butylphthalide, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: How does this compound work to minimize matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Butylphthalide, with the only difference being that some hydrogen atoms are replaced by deuterium (B1214612) atoms, resulting in a higher mass. Because their physicochemical properties are nearly identical, this compound co-elutes with Butylphthalide from the LC column and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[2]
Q3: Is complete co-elution of Butylphthalide and this compound necessary?
A3: Yes, complete co-elution is critical. The composition of the matrix entering the mass spectrometer's ion source changes continuously during the chromatographic run. If Butylphthalide and this compound elute at slightly different times, they will be exposed to different co-eluting matrix components and may experience different degrees of matrix effects, leading to inaccurate results.[2]
Q4: Can this compound always perfectly correct for matrix effects?
A4: While considered the "gold standard," stable isotope-labeled internal standards like this compound may not always provide perfect correction. Severe matrix effects can still impact the assay. Therefore, it is essential to assess the matrix effect during method development and validation.[1]
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spike method to quantitatively determine the matrix factor (MF) and the internal standard (IS) normalized matrix factor.[1]
Objective: To quantify the extent of ion suppression or enhancement for Butylphthalide and assess the effectiveness of this compound in compensating for it.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Butylphthalide and this compound analytical standards.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Reagents for sample preparation (e.g., protein precipitation agents).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Butylphthalide and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the validated sample preparation method (e.g., protein precipitation). Spike Butylphthalide and this compound into the extracted matrix supernatant at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike Butylphthalide and this compound into the blank matrix before the extraction process at low and high QC concentrations.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for Butylphthalide:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor :
-
IS-Normalized MF = (MF of Butylphthalide) / (MF of this compound)
-
A value close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[1]
-
-
Example LC-MS/MS Method Parameters for Butylphthalide Analysis
The following parameters are adapted from a validated method for the simultaneous quantitation of 3-n-butylphthalide (NBP) and its metabolites.[4][5]
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[4][5]
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for Butylphthalide.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Butylphthalide Transition: m/z 191 → 145
-
This compound Transition: m/z 200 → 154 (hypothetical, based on a +9 Da shift)
-
-
Data Presentation
The following tables present representative data from a matrix effect assessment experiment.
Table 1: Matrix Effect on Butylphthalide without Internal Standard Correction
| Matrix Lot | Analyte Concentration | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Factor (B/A) | % Ion Suppression |
| 1 | Low QC | 55,123 | 42,445 | 0.77 | 23% |
| 2 | Low QC | 54,987 | 39,591 | 0.72 | 28% |
| 3 | Low QC | 55,345 | 45,383 | 0.82 | 18% |
| 1 | High QC | 548,765 | 433,524 | 0.79 | 21% |
| 2 | High QC | 551,023 | 402,247 | 0.73 | 27% |
| 3 | High QC | 549,980 | 467,483 | 0.85 | 15% |
Table 2: Matrix Effect on Butylphthalide with this compound Internal Standard Correction
| Matrix Lot | Analyte Concentration | IS-Normalized Matrix Factor |
| 1 | Low QC | 1.02 |
| 2 | Low QC | 0.98 |
| 3 | Low QC | 1.01 |
| 4 | Low QC | 0.99 |
| 5 | Low QC | 1.03 |
| 6 | Low QC | 0.97 |
| Average | 1.00 | |
| %RSD | 2.3% | |
| 1 | High QC | 0.99 |
| 2 | High QC | 1.01 |
| 3 | High QC | 0.98 |
| 4 | High QC | 1.02 |
| 5 | High QC | 0.99 |
| 6 | High QC | 1.00 |
| Average | 1.00 | |
| %RSD | 1.5% |
These tables illustrate how the IS-Normalized Matrix Factor consistently approaches 1.0, with a low relative standard deviation (%RSD), demonstrating the successful mitigation of variable matrix effects across different biological samples.
Troubleshooting Guides
Issue: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of Butylphthalide and this compound. A visible separation indicates a potential issue. 2. Optimize Chromatography: Adjust the mobile phase gradient or column temperature to achieve better co-elution. 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Sample Preparation | 1. Review Extraction Protocol: Ensure consistent execution of all steps, including pipetting, vortexing, and centrifugation times. 2. Check Reagent Quality: Use high-purity solvents and freshly prepared reagents. |
| Internal Standard Instability | 1. Assess Stability: Analyze QC samples after freeze-thaw cycles and at room temperature for extended periods to check for degradation. |
Issue: Poor Peak Shape for Butylphthalide and/or this compound
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | 1. Wash Column: Flush the column with a strong solvent. 2. Replace Column: If washing does not resolve the issue, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | 1. Adjust pH: Ensure the mobile phase pH is suitable for Butylphthalide and the column chemistry. |
| Matrix Component Interference | 1. Improve Sample Cleanup: Use a more effective sample preparation technique to remove interfering substances. |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Butylphthalide-d9 Signal Variability
Welcome to the technical support center for Butylphthalide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on managing signal variability in experiments utilizing this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Butylphthalide, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The primary role of an internal standard is to compensate for variability throughout the analytical workflow, from sample preparation to detection.[1] By adding a known, fixed concentration of this compound to all samples, calibrators, and quality controls, variations in sample extraction recovery, injection volume, and matrix effects can be normalized, leading to improved accuracy and precision of the results.[1] Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte (Butylphthalide).[1][2]
Q2: What are the most common causes of signal variability when using this compound?
Signal instability when using a deuterated internal standard like this compound can arise from several factors. These typically fall into three main categories: issues related to the internal standard itself, chromatographic challenges, and instrument-related problems. Common causes include:
-
Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4]
-
Isotopic Instability: The deuterium atoms may exchange with hydrogen atoms from the surrounding solvent or matrix (H/D back-exchange).[3]
-
Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can artificially inflate the analyte signal.[3][4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard differently than the analyte.[3]
-
Sample Preparation Inconsistencies: Errors in pipetting or variations in the extraction process can lead to inconsistent amounts of the internal standard in each sample.[1]
-
Instrument Instability: Issues with the LC-MS/MS system, such as a contaminated ion source or fluctuating spray, can cause signal variability.[1][5]
Q3: What is the "deuterium isotope effect" and how does it affect my results?
The deuterium isotope effect refers to the phenomenon where deuterated compounds may exhibit slightly different physicochemical properties compared to their non-deuterated analogs, leading to differences in chromatographic retention times.[3] In reversed-phase liquid chromatography, deuterated internal standards often elute slightly earlier than the analyte.[3] This separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same matrix components as they elute, thereby compromising the internal standard's ability to accurately compensate for matrix-induced signal suppression or enhancement.[3][4]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues you may encounter with this compound signal variability.
Issue 1: Inconsistent or Inaccurate Quantitative Results
If you are observing poor precision (high %CV) or inaccurate quantification despite using this compound, follow this troubleshooting workflow.
Troubleshooting Workflow for Inaccurate Results
Caption: A systematic workflow for troubleshooting inaccurate and imprecise results.
Issue 2: Variable Internal Standard Response Across a Batch
A fluctuating this compound signal from sample to sample can indicate several potential problems.
Potential Causes of Inconsistent Internal Standard Response
Caption: Potential causes of inconsistent internal standard response.
Experimental Protocols
Protocol 1: Assessment of Chromatographic Co-elution and Matrix Effects
This protocol is designed to determine if a retention time shift between Butylphthalide and this compound is leading to differential matrix effects.
Methodology:
-
Prepare Samples:
-
Set A: Blank matrix (e.g., plasma, urine) from at least six different sources, spiked with Butylphthalide at a low QC concentration and this compound at the working concentration.
-
Set B: Neat solution containing Butylphthalide and this compound at the same concentrations as Set A, prepared in the reconstitution solvent.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples.
-
Data Interpretation:
-
Co-elution: Overlay the chromatograms of Butylphthalide and this compound from a sample in Set A. The peaks should perfectly overlap. A shift indicates the presence of a deuterium isotope effect.[3]
-
Matrix Factor (MF): Calculate the Matrix Factor for both the analyte and the internal standard for each matrix source using the formula: MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
IS-Normalized MF: Calculate the IS-Normalized MF for each source: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Precision (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources. If the %CV is > 15%, the internal standard is not adequately compensating for matrix effects.[1]
-
Data Presentation:
| Matrix Source | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | Value | Value | Value | Value | Value | Value | Value |
| 2 | Value | Value | Value | Value | Value | Value | Value |
| 3 | Value | Value | Value | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value | Value | Value | Value |
| 5 | Value | Value | Value | Value | Value | Value | Value |
| 6 | Value | Value | Value | Value | Value | Value | Value |
| %CV | Value |
Protocol 2: Assessment of Internal Standard Purity (Crosstalk)
This protocol verifies the purity of the this compound internal standard and assesses its contribution to the analyte signal (crosstalk).
Methodology:
-
Prepare Solutions:
-
Analyte Working Solution: A high-concentration solution of Butylphthalide.
-
Internal Standard Working Solution: A high-concentration solution of this compound.
-
-
LC-MS/MS Analysis:
-
Inject the Analyte Working Solution and monitor the mass transition for this compound.
-
Inject the Internal Standard Working Solution and monitor the mass transition for Butylphthalide.
-
-
Data Interpretation:
-
In the analyte injection, the peak area at the retention time of the deuterated internal standard should be negligible (ideally < 0.1% of the IS's expected peak area at its working concentration).[4]
-
In the internal standard injection, the peak area at the retention time of the analyte should be minimal. Ideally, this contribution should be less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[4]
-
Data Presentation:
| Injection | Monitored Transition | Peak Area at Analyte RT | Peak Area at IS RT | % Crosstalk | Acceptance Criteria |
| Analyte | This compound | --- | Value | Value | < 0.1% of IS response |
| IS | Butylphthalide | Value | --- | Value | < 5% of LLOQ response |
Signaling Pathways
While this compound itself is an analytical tool and not a therapeutic agent with a direct signaling pathway, the analyte it tracks, Butylphthalide, is known to have neuroprotective effects. Its mechanism of action involves modulating signaling pathways related to oxidative stress and inflammation.
Butylphthalide's Neuroprotective Signaling Pathway
References
Purity issues and unlabeled analyte in Butylphthalide-d9 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide-d9 standards. The information addresses potential purity issues and the presence of unlabeled analyte that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant peak at the mass-to-charge ratio (m/z) corresponding to the unlabeled butylphthalide (B1668128) in my analysis of the this compound standard. What could be the cause?
A1: The presence of a significant peak corresponding to the unlabeled analyte (n-butylphthalide) in your this compound standard can be attributed to two primary factors:
-
Isotopic Purity: The deuterated standard may contain a certain percentage of the unlabeled compound as an impurity from the synthesis process. The isotopic purity of the standard is a critical parameter that should be provided by the manufacturer in the certificate of analysis.
-
In-source Back-Exchange: Depending on the analytical conditions, particularly in liquid chromatography-mass spectrometry (LC-MS), the deuterium (B1214612) atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the mobile phase or matrix. This phenomenon, known as back-exchange, can lead to the in-situ formation of the unlabeled analyte.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the manufacturer's CoA for the specified isotopic purity of the this compound standard. This will indicate the expected level of the unlabeled compound.
-
Optimize MS Source Conditions: To minimize in-source back-exchange, try adjusting the mass spectrometer's source parameters. Lowering the source temperature or using a less protic mobile phase (if compatible with your chromatography) can sometimes mitigate this issue.
-
Prepare Fresh Solvents: Ensure that the solvents used for your mobile phase and sample preparation are fresh and of high purity.
Q2: My quantitative results for the target analyte are inconsistent when using the this compound internal standard. Could this be related to the purity of the standard?
A2: Yes, inconsistencies in quantitative results can be directly linked to the purity of the internal standard. If the stated concentration of the this compound standard is inaccurate due to the presence of impurities (including the unlabeled analyte), it will lead to errors in the calculation of the analyte concentration.
Troubleshooting Workflow:
In-source instability and fragmentation of Butylphthalide-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide-d9 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of 3-n-butylphthalide (NBP), a compound found in celery oil with various pharmacological properties. In analytical chemistry, particularly in quantitative mass spectrometry, this compound is commonly used as an internal standard. Its chemical properties are nearly identical to NBP, but its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated NBP in a mass spectrometer. This is crucial for accurate quantification of NBP in complex biological samples.[1][2]
Q2: What are the expected major fragment ions for this compound in positive ion mode mass spectrometry?
Based on the fragmentation of NBP, the expected fragments for this compound (assuming the deuterium atoms are on the butyl group) would be:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| [M+H]⁺ | Varies | - | Protonated molecule |
| [M+H]⁺ | 145 + 9 = 154 | C₄D₉ | Loss of the deuterated butyl group |
| [M+H]⁺ | 163 + 9 = 172 | CO₂ | Neutral loss of carbon dioxide |
Q3: What are common causes of in-source instability for compounds like this compound?
In-source instability refers to the degradation or fragmentation of an analyte within the ion source of the mass spectrometer before mass analysis. For a molecule like this compound, potential causes of in-source instability include:
-
Thermal Degradation: High source temperatures can cause the molecule to break down.
-
High Cone Voltage/Fragmentor Voltage: Aggressive ionization conditions can induce fragmentation within the source.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization process, leading to inconsistent fragmentation.
-
pH Sensitivity: The lactone moiety of the butylphthalide (B1668128) structure can be susceptible to hydrolysis under certain pH conditions.[3]
Troubleshooting Guide
Issue 1: Poor Signal or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the mass spectrometer is set to monitor the correct m/z for the this compound precursor and fragment ions. |
| Degradation of Standard | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). |
| Ion Source Contamination | Clean the ion source according to the manufacturer's protocol. |
| Mobile Phase Incompatibility | Ensure the mobile phase composition and pH are compatible with stable ionization of this compound. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade). |
| Matrix Effects | Optimize the sample preparation method to remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Carryover from Previous Injection | Inject a blank solvent run to check for carryover. If present, optimize the wash steps in the autosampler and chromatography method. |
Issue 3: Inconsistent or Unstable Fragmentation Pattern
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | Reduce the cone voltage/fragmentor voltage to minimize fragmentation in the ion source. Optimize the source temperature. |
| Collision Energy Too High/Low | Optimize the collision energy in the collision cell to achieve a stable and reproducible fragmentation pattern. |
| Fluctuations in Source Conditions | Ensure the ion source parameters (e.g., gas flows, temperatures) are stable throughout the analytical run. |
Experimental Protocols
Protocol 1: Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Analysis
This protocol provides a general starting point for developing an LC-MS/MS method for the analysis of this compound. Optimization will be required for specific applications and instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol/Acetonitrile.
-
Gradient: A gradient elution may be necessary to achieve separation from matrix components.[1]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the transition from the protonated molecule [M+H]⁺ to a specific fragment ion (e.g., [M+H - C₄D₉]⁺).
-
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal (typically 3-5 kV).
-
Source Temperature: Start with a moderate temperature (e.g., 120-150 °C) and optimize.
-
Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Cone/Fragmentor Voltage: Start with a low voltage and gradually increase to observe the precursor ion with minimal in-source fragmentation.
-
-
Collision Energy: Optimize to produce a stable and abundant fragment ion signal.
-
Visualizations
Caption: A typical experimental workflow for the quantification of 3-n-butylphthalide (NBP) using this compound as an internal standard.
Caption: Proposed fragmentation pathway for this compound in positive ion mode mass spectrometry.
References
How to handle Butylphthalide-d9 and analyte co-elution problems
Welcome to the Technical Support Center for Butylphthalide-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in mass spectrometry-based assays, with a particular focus on resolving co-elution problems.
Troubleshooting Guides
Co-elution of the internal standard, this compound, with the analyte or other matrix components can significantly compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Peak Shape and Suspected Co-elution
Question: My chromatogram for this compound shows shouldering, tailing, or a broader-than-expected peak. How can I determine if this is a co-elution problem and what steps should I take to resolve it?
Answer: Poor peak shape is a common indicator of co-elution. The following steps will help you diagnose and address the issue.
1. Diagnosis of Co-elution:
-
Visual Inspection of the Peak: Asymmetrical peaks, such as those with a shoulder or excessive tailing, are strong indicators of one or more compounds eluting very closely together.
-
Mass Spectral Analysis: The most definitive way to confirm co-elution is to examine the mass spectra across the chromatographic peak.
-
Peak Purity Scan: If your mass spectrometer software has a peak purity analysis function, use it to assess the spectral homogeneity across the peak.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the precursor ion of this compound and any suspected co-eluting analytes (e.g., the unlabeled Butylphthalide, its metabolites, or other structurally similar compounds). If the peak apices of the EICs are not perfectly aligned, you have chromatographic co-elution.
-
2. Troubleshooting Workflow:
The following workflow provides a logical sequence of steps to troubleshoot and resolve co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues.
Issue 2: Co-elution with Unlabeled Butylphthalide or its Metabolites
Question: I am analyzing samples containing 3-n-butylphthalide (NBP) and its metabolites and I'm concerned about co-elution with my this compound internal standard. How can I ensure their separation?
Answer: Co-elution with the unlabeled drug and its metabolites is a common challenge due to their structural similarity. The key is to develop a chromatographic method with sufficient selectivity. Isomers of metabolites, such as 3-hydroxy-NBP (M3-1) and 10-hydroxy-NBP (M3-2), are particularly prone to co-elution and require careful method optimization.[1][2]
Recommended Strategies:
-
Chromatographic Separation:
-
Column Choice: A high-resolution column, such as a sub-2 µm particle size C18 column (e.g., ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm), is recommended.[3]
-
Mobile Phase: A gradient elution using a combination of organic modifiers and an aqueous phase with a suitable additive is often effective. A mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate (B1210297) has been shown to successfully separate NBP and its isomeric metabolites.[1][2]
-
Gradient Optimization: A shallow gradient profile around the elution time of the compounds of interest can significantly improve resolution.
-
-
Mass Spectrometric Detection:
-
Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity, even with partial chromatographic overlap.
-
Polarity Switching: Some metabolites may ionize more efficiently in negative mode while the parent drug and other metabolites are better detected in positive mode. A method that switches between positive and negative electrospray ionization (ESI) during the run can enhance sensitivity and selectivity for a panel of NBP and its metabolites.[1][2]
-
Quantitative Data Summary
The following tables provide key mass spectrometry parameters and chromatographic conditions for the analysis of 3-n-butylphthalide (NBP) and its major metabolites.
Table 1: Mass Spectrometry Parameters for NBP and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 3-n-butylphthalide (NBP) | 191.1 | 145.1 | ESI+ | [3] |
| This compound (IS) | 200.1 (anticipated) | Varies | ESI+ | - |
| 10-keto-NBP (M2) | 205 | 145 | ESI+ | [4] |
| 3-hydroxy-NBP (M3-1) | 205 | 161 | ESI- | [4] |
| 10-hydroxy-NBP (M3-2) | 207.1 | 171.1 | ESI+ | [3] |
| NBP-11-oic acid (M5-2) | 219 | 175 | ESI- | [4] |
Note: The precursor ion for this compound is anticipated based on the addition of 9 daltons to the molecular weight of NBP. The product ion will depend on the fragmentation pattern and should be optimized experimentally.
Table 2: Example Chromatographic Conditions for Separation of NBP and Metabolites
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) | Not Specified |
| Mobile Phase A | Water with 0.1% Formic Acid | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol/Acetonitrile |
| Flow Rate | 0.3 mL/min | Not Specified |
| Elution Type | Gradient | Gradient |
| Reference | [3] | [1][2] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for the extraction of Butylphthalide and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Diethyl ether, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For liquid-liquid extraction, add 1 mL of a mixture of ethyl acetate and diethyl ether (1:5, v/v).[3]
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of NBP and its Metabolites
This protocol provides a starting point for developing an LC-MS/MS method for the simultaneous quantification of NBP and its metabolites.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on[3]):
-
Column: ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B (linear)
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-30% B (linear)
-
4.1-5.0 min: 30% B
-
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: ESI, with polarity switching between positive and negative modes if necessary.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) for your specific instrument.
Butylphthalide Signaling Pathways
Butylphthalide exerts its neuroprotective effects through multiple signaling pathways. Understanding these pathways can provide context for the importance of accurate quantification in preclinical and clinical research.
Caption: Key neuroprotective signaling pathways modulated by Butylphthalide.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is consistently eluting slightly earlier than the unlabeled Butylphthalide peak. Is this normal and will it affect my results?
A1: Yes, it is a known phenomenon in reversed-phase chromatography for deuterated internal standards to elute slightly earlier than their non-deuterated counterparts. This is due to the slightly different physicochemical properties imparted by the deuterium (B1214612) atoms. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and compromise the accuracy of your results. If the separation is too large, it is advisable to adjust the chromatographic conditions to minimize the retention time difference.
Q2: What are some potential non-metabolite interferences I should be aware of when analyzing this compound in biological samples?
A2: Besides metabolites, other endogenous or exogenous compounds can potentially co-elute with this compound. These may include:
-
Endogenous compounds: Lipids and other endogenous metabolites in complex matrices like plasma can cause ion suppression or enhancement.
-
Exogenous compounds: Other drugs or their metabolites, especially those with similar structures or physicochemical properties, could potentially interfere. Phthalates are also common environmental contaminants and plasticizers, so care must be taken to avoid background contamination during sample collection and preparation.
Q3: Can I use a different C18 column than the one specified in the protocol?
A3: Yes, but you may need to re-optimize the chromatographic method. Different C18 columns from various manufacturers can have different surface chemistries, particle sizes, and dimensions, all of which can affect selectivity and resolution. It is recommended to start with the conditions from the published method and adjust the gradient, flow rate, and mobile phase composition as needed to achieve adequate separation on your specific column.
Q4: What should I do if I observe significant ion suppression for this compound in my samples?
A4: Ion suppression is often caused by co-eluting matrix components. To mitigate this, you can:
-
Improve sample cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify chromatography: Adjust your chromatographic method to separate the this compound from the suppressing agents. This could involve changing the gradient, mobile phase, or even the column chemistry.
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Q5: Are there any specific considerations for the stability of this compound and its analytes during sample storage and preparation?
A5: Like many small molecules, Butylphthalide and its metabolites can be susceptible to degradation. It is important to store samples at -80°C for long-term storage. During sample preparation, keep samples on ice and minimize the time they are at room temperature. Perform stability tests (e.g., freeze-thaw stability, bench-top stability) during method validation to ensure that the analytes are stable under your experimental conditions.
References
- 1. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor peak shape for Butylphthalide-d9 in HPLC
Technical Support Center: Butylphthalide-d9 Analysis
Welcome to the technical support center for resolving poor peak shape in the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common chromatographic issues.
Troubleshooting Guides
Poor peak shape, such as tailing, fronting, or excessive broadening, can compromise the accuracy and resolution of your analysis. The following guides address specific peak shape problems in a question-and-answer format.
Question: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is one of the most common chromatographic problems. It can lead to inaccurate peak integration and poor resolution from adjacent peaks.[1] This issue often indicates undesirable secondary interactions between the analyte and the stationary phase or problems with the HPLC system itself.[1][2]
Summary of Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
|---|---|
| Secondary Silanol (B1196071) Interactions | Compounds can interact with acidic residual silanol groups (Si-OH) on silica-based C18 columns, causing tailing.[1][3] • Use a modern, high-purity, end-capped C18 column to minimize exposed silanols. • Adjust the mobile phase to an acidic pH (e.g., pH 2.5-3.5) with an additive like formic acid or phosphoric acid to suppress the ionization of silanol groups.[3] • Consider a column with a different stationary phase, such as one with polar-embedding, which can shield silanol activity.[4] |
| Column Overload (Mass) | Injecting too much analyte mass can saturate the stationary phase.[2] • Reduce the injection volume. • Dilute the sample.[5] |
| Extra-Column Volume | Excessive volume within tubing and connections can cause peaks to broaden and tail.[1] • Use tubing with a smaller internal diameter (e.g., 0.12 mm or 0.005"). • Ensure all fittings are properly connected to minimize dead volume. |
| Column Contamination | Contaminants from previous injections can build up at the column inlet, creating active sites that cause tailing. • Use a guard column to protect the analytical column.[4] • Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[5] If the problem persists, the column may need replacement.[4] |
Question: What causes my this compound peak to show fronting?
Peak fronting, sometimes described as a "shark fin" shape, is the inverse of tailing, where the front of the peak is sloped.[6] This distortion is often related to the sample itself or column saturation.[6][7]
-
Sample Overload (Concentration): Injecting a sample that is too concentrated is a primary cause of peak fronting.[6][8] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting earlier. The solution is to dilute the sample or reduce the injection volume.[6][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile), the analyte band will spread rapidly at the column inlet, leading to a distorted, fronting peak.[10][11][12] Whenever possible, dissolve the sample in the initial mobile phase.[4][9]
-
Column Collapse: While less common, using highly aqueous mobile phases (>95% water) with certain reversed-phase columns can cause the stationary phase to collapse, which can lead to peak fronting and a sudden decrease in retention time.[7][8]
Frequently Asked Questions (FAQs)
Q1: Does the deuterium (B1214612) labeling in this compound significantly affect its peak shape?
No, the deuterium labeling itself is not a direct cause of poor peak shape like tailing or fronting. However, it can cause a small shift in retention time, known as the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker hydrophobic interactions with the stationary phase. This effect is usually minor and should not result in significant peak distortion. The root cause of poor peak shape is almost always related to other chemical or physical factors in the chromatographic system.
Q2: What is a good starting HPLC method for this compound analysis?
A robust starting point is a reversed-phase method. Based on published methods for 3-n-butylphthalide, the following conditions can be adapted.[13][14]
Q3: How can I prevent column contamination?
Preventing contamination is crucial for maintaining column performance and ensuring good peak shape.[5]
-
Sample Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to capture strongly retained impurities and particulates.[4]
-
Proper Column Flushing: After a sequence of analyses, flush the column with a strong, organic solvent to remove any components that may have been retained.
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents to prevent the introduction of contaminants from the mobile phase.[5]
Q4: What are the key considerations for sample preparation?
Proper sample preparation is vital for achieving good chromatography.
-
Solvent Selection: The ideal sample solvent is the mobile phase itself.[4][9] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. A solvent stronger than the mobile phase can cause peak distortion.[15]
-
Concentration: Prepare the sample in a concentration that is within the linear range of the detector and does not overload the column.[6] If you observe peak fronting or tailing that worsens with higher concentrations, sample overload is a likely cause.
-
Matrix Effects: For complex samples (e.g., plasma, tissue homogenates), a sample cleanup step like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[13]
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a recommended starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil ODS-1 or equivalent)[13] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 30 °C[13] |
| Injection Volume | 10 µL (adjust to avoid overload) |
| Detection Wavelength | 228 nm[13] |
| Sample Solvent | Mobile Phase (50:50 Acetonitrile:Water) |
General Sample Preparation Protocol (from solution)
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to the desired concentration using the mobile phase as the diluent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Troubleshooting Workflow
When encountering poor peak shape, a systematic approach is the most effective way to identify and resolve the issue. The following workflow provides a logical sequence for troubleshooting.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. japsonline.com [japsonline.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Butylphthalide and Butylphthalide-d9 Cross-Contamination
This technical support guide is designed for researchers, scientists, and drug development professionals working with Butylphthalide (NBP) and its deuterated internal standard, Butylphthalide-d9. It provides troubleshooting advice and frequently asked questions to help manage and mitigate potential cross-contamination during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of Butylphthalide and this compound analysis?
A1: In the analysis of Butylphthalide using this compound as an internal standard (IS), cross-contamination refers to the presence of unlabeled Butylphthalide in the this compound standard, or vice-versa. The most common and impactful issue is the presence of the unlabeled analyte (Butylphthalide) as an impurity in the deuterated internal standard (this compound). This can lead to inaccurate quantification of the analyte, typically an overestimation, as the impurity contributes to the analyte's signal.[1]
Q2: What are the primary sources of cross-contamination or isotopic impurity?
A2: The primary sources of isotopic impurity in this compound standards include:
-
Incomplete Deuteration During Synthesis: The chemical synthesis process to replace hydrogen with deuterium (B1214612) atoms may not be 100% efficient, resulting in a mixture of fully and partially deuterated molecules.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the environment. This can be catalyzed by acidic or basic conditions.
-
Improper Storage and Handling: Exposure to moisture, high temperatures, and non-neutral pH can accelerate H/D exchange and other degradation reactions.[1]
Q3: How can I assess the isotopic purity of my this compound standard?
A3: The isotopic purity of a this compound standard can be verified using the following analytical techniques:
-
Mass Spectrometry (MS): This is the most common method. By analyzing the mass spectrum of the standard, you can determine the relative abundance of the fully deuterated molecule and its less-deuterated isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual protons, while ²H NMR can confirm the positions of deuterium labeling.
It is also crucial to carefully examine the Certificate of Analysis (CoA) provided by the manufacturer, which should state the isotopic purity or enrichment.
Q4: What are the ideal storage and handling conditions for this compound?
A4: To maintain the isotopic and chemical purity of this compound, follow these guidelines:
-
Storage Temperature: Store the standard at -20°C or lower in a tightly sealed vial to minimize degradation and evaporation.
-
Solvent Choice: When preparing solutions, use aprotic and anhydrous solvents such as acetonitrile (B52724) or hexane.
-
Avoid Contamination: Use clean laboratory equipment and minimize exposure to atmospheric moisture.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting issues related to potential cross-contamination between Butylphthalide and this compound.
| Problem | Potential Cause | Recommended Action |
| High background signal for Butylphthalide in blank samples spiked with this compound. | Isotopic impurity in the this compound standard. | 1. Analyze a fresh dilution of the this compound standard alone to confirm the presence and level of the unlabeled analyte. 2. Consult the Certificate of Analysis (CoA) for the stated isotopic purity. 3. If the impurity level is unacceptable, consider purchasing a new standard with higher isotopic purity. |
| Inaccurate or inconsistent quantitative results. | Contribution of unlabeled Butylphthalide from the internal standard to the analyte signal. | 1. Verify the isotopic purity of the this compound standard. 2. Prepare a calibration curve without the internal standard to check for linearity and response of the analyte. 3. Ensure that the concentration of the internal standard is appropriate and consistent across all samples and standards. |
| Gradual increase in the Butylphthalide signal in QC samples over time. | Hydrogen-Deuterium (H/D) exchange in the this compound stock or working solutions. | 1. Prepare fresh stock and working solutions of this compound from the original solid material. 2. Store solutions in a tightly sealed container at low temperatures. 3. Use aprotic and anhydrous solvents for solution preparation.[1] |
| Presence of unexpected ions in the mass spectrum of this compound. | Degradation of the standard or presence of other impurities. | 1. Check the chemical purity of the standard using a suitable chromatographic method (e.g., LC-UV). 2. Ensure proper storage conditions to prevent degradation. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Butylphthalide in Plasma
This protocol provides a general method for the quantification of Butylphthalide in plasma using this compound as an internal standard. This method is based on techniques described for the analysis of Butylphthalide and its metabolites.[2][3]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., in methanol).
-
Add 300 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Butylphthalide: To be optimized this compound: To be optimized |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Typical Isotopic Purity Specifications
| Compound | Typical Isotopic Purity | Notes |
| This compound | ≥ 98% | Higher purity is recommended for sensitive assays to minimize cross-contribution to the analyte signal. |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butylphthalide | 191.1 | e.g., 145.1 | Optimize |
| This compound | 200.2 | e.g., 154.1 | Optimize |
Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.
Visualizations
Caption: Workflow for Butylphthalide analysis using LC-MS/MS.
Caption: Decision tree for troubleshooting cross-contamination.
References
Impact of pH on Butylphthalide-d9 stability and analysis
This technical support center provides guidance on the impact of pH on the stability and analysis of Butylphthalide-d9. The information is based on general principles of phthalide (B148349) chemistry and analytical best practices, as direct experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of n-butylphthalide (NBP), a compound found in celery and used in research for its potential neuroprotective effects.[1][2] As a deuterated internal standard, the stability of this compound is critical for accurate quantification of NBP in biological matrices during pharmacokinetic and metabolic studies.[3] Degradation of the internal standard can lead to inaccurate and unreliable analytical results.
Q2: How does pH affect the stability of this compound?
This compound, like its non-deuterated counterpart, is a lactone (a cyclic ester). The lactone ring is susceptible to hydrolysis, which is the primary degradation pathway. This hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 4): In strongly acidic conditions, the rate of hydrolysis is generally slow. However, very low pH values should be evaluated for potential degradation during sample storage and preparation.
-
Neutral Conditions (pH 6-8): this compound is expected to be relatively stable in neutral to slightly acidic conditions. Many pharmaceutical compounds exhibit optimal stability in slightly acidic to neutral environments.[4]
-
Alkaline Conditions (pH > 8): In basic conditions, the lactone ring is highly susceptible to rapid, base-catalyzed hydrolysis.[1] This will open the lactone ring to form the corresponding hydroxy carboxylate salt, leading to a loss of the parent compound. Therefore, strongly alkaline conditions should be avoided.
Q3: What are the expected degradation products of this compound under different pH conditions?
The primary degradation product of this compound via hydrolysis is the deuterated analogue of 2-(1-hydroxybutyl)benzoic acid. This occurs through the cleavage of the ester bond in the lactone ring.
Q4: How does the pH of the mobile phase affect the analysis of this compound by LC-MS?
The pH of the mobile phase is a critical parameter in liquid chromatography-mass spectrometry (LC-MS) analysis.[5][6] It can significantly impact:
-
Retention Time and Selectivity: By altering the ionization state of the analyte and any co-eluting matrix components, pH can change the retention time and improve the separation from interferences.[5]
-
Peak Shape: Proper pH control can prevent peak tailing or splitting, leading to better resolution and more accurate integration.[7]
-
Ionization Efficiency in the Mass Spectrometer: The pH of the mobile phase affects the charge state of the analyte, which in turn influences its ionization efficiency in the MS source (e.g., electrospray ionization - ESI). For this compound, which does not have strongly acidic or basic functional groups, the mobile phase pH will primarily influence the overall analytical performance rather than the ionization of the molecule itself. Additives like formic acid or ammonium (B1175870) acetate (B1210297) are commonly used to control pH and improve ionization.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample storage or preparation. | Ensure samples are stored at a slightly acidic to neutral pH (e.g., pH 4-7). Avoid prolonged exposure to strongly acidic or, especially, alkaline conditions. |
| Adsorption to container surfaces. | Use polypropylene (B1209903) or silanized glass containers to minimize adsorption, particularly at acidic pH where the compound is less soluble.[9] | |
| Poor peak shape (tailing, splitting) | Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can often improve peak shape for neutral compounds.[8] |
| Inappropriate mobile phase composition. | Optimize the organic solvent and buffer concentration in the mobile phase. | |
| Inconsistent analytical results | Instability of the stock or working solutions. | Prepare fresh stock and working solutions of this compound in a stable solvent (e.g., acetonitrile (B52724) or methanol) and store them at an appropriate temperature (e.g., -20°C). Verify the pH of any aqueous dilutions. |
| pH variability in the prepared samples. | Use a consistent buffer system to control the pH of all samples and standards.[10] | |
| Low signal intensity in LC-MS | Suboptimal ionization in the MS source. | Optimize the mobile phase pH and additives. Experiment with both positive and negative ionization modes. While this compound is neutral, adduct formation (e.g., with ammonium) in positive mode is common. |
Illustrative Stability Data
The following table provides an example of the expected stability profile of a phthalide compound like this compound at different pH values. Note: This is not experimental data for this compound and should be used for illustrative purposes only.
| pH | Condition | Expected Stability (Half-life) | Primary Degradation Pathway |
| 2 | Strongly Acidic | High (Days to Weeks) | Slow acid-catalyzed hydrolysis |
| 4 | Moderately Acidic | Very High (Weeks to Months) | Minimal hydrolysis |
| 7 | Neutral | High (Days to Weeks) | Slow neutral hydrolysis |
| 10 | Moderately Alkaline | Low (Hours) | Rapid base-catalyzed hydrolysis |
| 12 | Strongly Alkaline | Very Low (Minutes) | Very rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Spike a known concentration of this compound into each buffer solution.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating LC-MS method to determine the remaining concentration of this compound.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH.
Protocol 2: General LC-MS Analysis of this compound
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for both this compound and non-deuterated n-butylphthalide.
Visualizations
Caption: Logical relationship of pH's impact on this compound stability.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Butylphthalide-d9 Mass Spec Analysis
Welcome to the Technical Support Center for Butylphthalide-d9 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background noise issues, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the mass spec analysis of this compound?
High background noise in the LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as chemical, system-related, and sample-related.
-
Chemical Contamination: This is one of the most frequent culprits. Contaminants can be introduced from various sources, including solvents, reagents, sample containers, and even the laboratory environment. Common contaminants include plasticizers (e.g., phthalates), polymers (e.g., polyethylene (B3416737) glycol - PEG), and slip agents (e.g., erucamide).[1][2] Always use high-purity, LC-MS grade solvents and reagents to minimize this risk.[3]
-
LC-MS System Contamination: Residues can accumulate in the LC system (tubing, injector, column) and the mass spectrometer's ion source over time.[4] This can lead to a consistently high baseline. Column bleed, where the stationary phase of the column degrades and leaches into the mobile phase, can also contribute to background noise.[5]
-
Sample Matrix Effects: When analyzing this compound in complex biological matrices such as plasma or urine, endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and a noisy baseline.[4][6] Inadequate sample preparation is a primary cause of matrix effects.
-
Deuterated Standard Impurities: The this compound internal standard itself could be a source of noise if it contains unlabeled Butylphthalide or other impurities. It is crucial to use high-purity standards and verify their isotopic purity.[7][8]
-
Mobile Phase Issues: The composition and pH of the mobile phase can significantly impact background noise. The use of non-volatile buffers or contaminated additives can increase the baseline.[4] Inconsistent mixing of mobile phase components in gradient elution can also lead to a fluctuating baseline.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound analysis.
Guide 1: Systematic Identification of the Noise Source
If you are experiencing high background noise, the first step is to systematically isolate the source. This can be achieved by sequentially simplifying the system.
Experimental Protocol: Noise Source Isolation
-
Direct Infusion of Mobile Phase:
-
Disconnect the LC system from the mass spectrometer.
-
Directly infuse the prepared mobile phase into the mass spectrometer using a syringe pump.
-
Observation:
-
High Noise: The mobile phase is likely contaminated. Prepare fresh mobile phase using new, high-purity solvents and additives.
-
Low Noise: The mobile phase is clean. The source of the noise is likely the LC system or the sample.
-
-
-
LC-MS Analysis of a Blank Injection (No Column):
-
Reconnect the LC system to the mass spectrometer, but bypass the column with a union.
-
Inject a blank solvent (e.g., the initial mobile phase composition).
-
Observation:
-
High Noise: The contamination is originating from the LC system (e.g., solvent lines, pump, injector).
-
Low Noise: The LC system is likely clean. The column or the sample preparation process is the probable source of contamination.
-
-
-
LC-MS Analysis of a Blank Injection (With Column):
-
Install the analytical column.
-
Inject a blank solvent.
-
Observation:
-
High Noise: The column is contaminated or exhibiting significant bleed.
-
Low Noise: The noise is likely originating from the sample matrix or the sample preparation procedure.
-
-
}
Figure 1: Systematic workflow for identifying the source of high background noise.
Guide 2: Mitigating Contamination from Solvents and Consumables
Contaminants from solvents and labware are a primary source of background noise.
Q: My baseline is showing persistent, non-specific high noise. What should I do?
A: This is often due to contaminated solvents or leaching from plastic consumables.
Troubleshooting Steps:
-
Solvent Quality: Always use LC-MS grade solvents and freshly prepared mobile phases.[3] Solvents left open can absorb contaminants from the lab air.
-
Glassware: Whenever possible, use glass volumetric flasks and containers. If plastics are necessary, use polypropylene (B1209903) (PP) as it is less prone to leaching than other plastics.
-
Cleaning Procedures: Thoroughly clean all glassware with a suitable laboratory detergent followed by rinsing with high-purity water and a final rinse with an organic solvent like methanol (B129727) or acetonitrile (B52724). Avoid using detergents that contain PEGs.
-
Common Contaminants: Be aware of common contaminants and their characteristic m/z values. This can help in identifying the source of the contamination.
| Contaminant Class | Common Examples | Typical m/z in Positive ESI | Potential Sources |
| Plasticizers | Phthalates (e.g., Dibutyl phthalate) | [M+H]+, [M+Na]+, [M+K]+ | Plastic tubing, sample vials, pipette tips, bottle caps |
| Polymers | Polyethylene Glycol (PEG) | Series of peaks with 44 Da spacing | Detergents, cosmetics, some industrial lubricants |
| Slip Agents | Erucamide, Oleamide | [M+H]+, [M+Na]+ | Polypropylene tubes and containers[2] |
| Solvent Adducts | Sodium, Potassium | [M+Na]+, [M+K]+ | Glassware, mobile phase additives, sample matrix[2][9] |
Guide 3: Addressing Matrix Effects and Sample Preparation
For analyses in biological fluids, proper sample preparation is critical to minimize background noise.
Q: I observe high background noise only when I inject my extracted biological samples. What should I consider?
A: This strongly suggests that components from the sample matrix are causing the interference. The solution is to improve your sample cleanup procedure.
Recommended Sample Preparation Techniques for this compound in Plasma:
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is commonly used to precipitate plasma proteins.[10][11] While effective, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the best choice for minimizing matrix effects but requires more method development.[12]
Experimental Protocol: Protein Precipitation for this compound in Plasma
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
}
Figure 2: A typical protein precipitation workflow for plasma samples.
Guide 4: Optimizing Mass Spectrometer Parameters
Fine-tuning the mass spectrometer settings can significantly improve the signal-to-noise ratio for this compound.
Q: How can I optimize the MS parameters to reduce background noise for my this compound analysis?
A: Optimizing parameters such as cone voltage (declustering potential) and collision energy is crucial. It is recommended to optimize these for both Butylphthalide and its deuterated internal standard, this compound, as the optimal values may differ slightly.[13]
Experimental Protocol: MS Parameter Optimization via Direct Infusion
-
Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at the time of elution.
-
Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Cone Voltage (Declustering Potential) Optimization:
-
Set the collision energy to a nominal value (e.g., 15 eV).
-
Vary the cone voltage over a range (e.g., 10-80 V) and monitor the intensity of the precursor ion for this compound.
-
The optimal cone voltage is the one that gives the maximum intensity for the precursor ion.
-
-
Collision Energy Optimization:
-
Set the cone voltage to its optimized value.
-
Select the desired precursor-to-product ion transition for this compound.
-
Vary the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion.
-
The optimal collision energy is the one that yields the highest intensity for the product ion.
-
| Parameter | Typical Range | Effect on Signal/Noise |
| Cone Voltage (V) | 10 - 80 | Optimizes ion transmission from the source; too high can cause in-source fragmentation. |
| Collision Energy (eV) | 5 - 50 | Controls the fragmentation of the precursor ion; optimal value maximizes product ion signal. |
| Capillary Voltage (kV) | 2.0 - 4.5 | Affects the efficiency of electrospray ionization. |
| Desolvation Gas Flow (L/hr) | 600 - 1000 | Aids in solvent evaporation; higher flow can reduce solvent cluster formation. |
| Desolvation Temperature (°C) | 350 - 550 | Facilitates desolvation; too high can cause thermal degradation of the analyte. |
This technical support guide provides a starting point for troubleshooting high background noise in this compound mass spec analysis. For more complex issues, consulting your instrument manufacturer's documentation and support services is recommended.
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. agilent.com [agilent.com]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Butylphthalide-d9 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low sensitivity or signal loss of Butylphthalide-d9 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity or signal loss for this compound in LC-MS/MS analysis?
Low sensitivity or signal loss of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These issues can be broadly categorized as problems with the internal standard itself, matrix effects, suboptimal instrument parameters, or issues with sample preparation. Common culprits include:
-
Isotopic Instability: Back-exchange of deuterium (B1214612) atoms with protons from the solvent or matrix.
-
Purity Issues: Presence of unlabeled Butylphthalide in the deuterated standard.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[1][2]
-
Suboptimal Mass Spectrometry (MS) and Liquid Chromatography (LC) Parameters: Inefficient ionization, fragmentation, or poor chromatographic separation.
-
Sample Preparation Inefficiencies: Poor extraction recovery or degradation of the analyte during preparation.
Q2: My this compound signal is inconsistent across my sample batch. What should I investigate first?
Inconsistent signal intensity for a deuterated internal standard across a batch often points to differential matrix effects or issues with the sample preparation process.[3] Start by examining the chromatography to ensure consistent co-elution of this compound with the native analyte in all samples. Variability in the sample matrix composition between wells can lead to differing degrees of ion suppression or enhancement. Also, review your sample preparation procedure for any steps that could introduce variability, such as inconsistent vortexing times or evaporation rates.
Q3: Can the position of the deuterium labels on this compound affect its stability?
Yes, the stability of the deuterium label is highly dependent on its molecular position.[3] Deuterium atoms on or adjacent to functional groups that can participate in chemical exchange, such as carbonyl groups, may be more susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.[3] It is crucial to use a this compound standard where the labels are placed on stable positions of the molecule, such as an aromatic ring.[3]
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
A weak signal for your deuterated internal standard can compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low this compound signal intensity.
Detailed Steps:
-
Verify Mass Spectrometry (MS) Parameters:
-
Action: Infuse a solution of this compound directly into the mass spectrometer to ensure the instrument is properly tuned and calibrated for the correct precursor and product ions.
-
Rationale: This isolates the MS from the LC system to confirm that the low signal is not due to a fundamental issue with the mass detector or ion source.
-
-
Evaluate Liquid Chromatography (LC) Conditions:
-
Action: Inject a pure standard of this compound to assess peak shape, retention time, and response.
-
Rationale: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower apparent signal intensity. Ensure the retention time is appropriate for the analytical run.
-
-
Assess Sample Preparation:
-
Action: Prepare a "post-extraction spiked" sample by adding this compound to a blank matrix extract just before analysis. Compare the signal to a neat standard of the same concentration.
-
Rationale: A significantly lower signal in the post-extraction spiked sample indicates ion suppression due to matrix effects. If the signal is comparable to the neat standard, the issue may be with the extraction recovery.
-
-
Investigate Internal Standard Integrity:
-
Action: Analyze a freshly prepared solution of this compound. If possible, compare it to a new lot of the standard.
-
Rationale: This helps to rule out degradation of the stock solution or issues with the purity of the internal standard.
-
Issue 2: Signal Loss or Drift During an Analytical Run
A progressive decrease in the this compound signal during a sequence of injections can indicate instability of the analyte under the analytical conditions or carryover effects.
References
Technical Support Center: Calibrating Instrument Response for Butylphthalide-d9
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the calibration of instrument response for Butylphthalide-d9.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantitative analysis?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for 3-n-butylphthalide (NBP). In quantitative mass spectrometry, its primary role is to correct for variability during sample preparation and analysis. Since this compound is chemically almost identical to the analyte (NBP), it experiences similar matrix effects (ion suppression or enhancement), extraction recovery, and instrument response variability. By adding a known amount of this compound to all standards, quality controls, and samples, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: My calibration curve for Butylphthalide is non-linear. What are the potential causes?
Non-linearity in your calibration curve, even when using this compound, can stem from several sources:
-
Inappropriate Concentration of Internal Standard: The concentration of this compound should be consistent across all samples and be within the linear range of the detector.
-
Analyte Concentration Range is Too Wide: The detector response may become non-linear at very high analyte concentrations.
-
Matrix Effects: Although this compound compensates for many matrix effects, severe ion suppression or enhancement can still lead to non-linearity, especially at the lower or upper ends of the calibration range.
-
Isotopic Contribution: The unlabeled analyte may be present as an impurity in the deuterated internal standard, causing a positive bias at low concentrations.
-
In-source Fragmentation: The deuterated internal standard could potentially undergo in-source fragmentation, which may interfere with the analyte signal.
Q3: I'm observing poor precision and accuracy in my quality control (QC) samples. What should I investigate?
Inconsistent results in QC samples often point to issues with sample preparation or chromatographic separation. Here's a troubleshooting workflow:
-
Verify Co-elution: Overlay the chromatograms of Butylphthalide and this compound. A significant shift in retention time between the two can lead to differential matrix effects and inaccurate correction.
-
Assess Sample Preparation: Inconsistent extraction recovery can lead to poor precision. Ensure that the sample preparation procedure, such as protein precipitation, is performed consistently for all samples.
-
Check for Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can cause inaccurate results.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to confirm that this compound is adequately compensating for matrix effects.
Q4: The signal intensity of this compound is highly variable across my analytical run. Why is this happening?
An unstable internal standard signal can be due to:
-
Inconsistent Addition of Internal Standard: Ensure the same amount of this compound is added to every sample.
-
Degradation: this compound may be degrading in the sample matrix or on the autosampler. Investigate the stability of the compound under your experimental conditions.
-
Injector Issues: Problems with the autosampler can lead to variable injection volumes.
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Butylphthalide and/or this compound
-
Symptom: Chromatographic peaks for Butylphthalide and/or this compound are not symmetrical.
-
Possible Causes & Solutions:
-
Column Overload: Reduce the injection volume or dilute the sample.
-
Column Contamination: Flush the column or use a guard column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While Butylphthalide is not strongly ionizable, interactions with the stationary phase can still be pH-dependent.
-
Secondary Interactions: Residual silanols on the column can interact with the analytes, causing tailing. Consider using a column with better end-capping or adding a small amount of a competing base to the mobile phase.
-
Issue 2: Unexpectedly Low Signal Intensity for Butylphthalide
-
Symptom: The signal for Butylphthalide is much lower than expected, even at higher concentrations.
-
Possible Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of Butylphthalide.
-
Improve Chromatographic Separation: Modify the gradient to better separate Butylphthalide from interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.
-
-
Poor Fragmentation: The collision energy in the mass spectrometer may not be optimized for Butylphthalide. Perform a compound optimization to determine the best fragmentation parameters.
-
Analyte Degradation: Butylphthalide may be unstable in the sample matrix or during the analytical run. Assess the stability of the analyte under your experimental conditions.
-
Quantitative Data
The following table summarizes typical calibration parameters for the analysis of 3-n-butylphthalide (NBP) using a deuterated internal standard in human plasma.
| Parameter | 3-n-butylphthalide (NBP) | Reference |
| Linearity Range | 3.00 - 800 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL | [1] |
| Inter-day Accuracy | Within ±15% | [1] |
| Inter-day Precision | Within ±15% | [1] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of 3-n-butylphthalide (NBP) in human plasma using this compound as an internal standard.
-
Stock Solutions:
-
Prepare a primary stock solution of NBP (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the NBP primary stock solution with the solvent to create a series of working standard solutions at different concentrations.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent. This will be the internal standard spiking solution.
-
-
Preparation of Calibration Standards:
-
To a set of blank plasma samples, spike the appropriate NBP working standard solution to achieve the desired calibration concentrations (e.g., ranging from 3 to 800 ng/mL).[1]
-
Add the this compound internal standard spiking solution to each calibration standard to a final concentration of, for example, 50 ng/mL.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the NBP working standard solutions.
-
Add the this compound internal standard spiking solution to each QC sample at the same concentration as the calibration standards.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Butylphthalide from plasma samples.[1]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound internal standard spiking solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Butylphthalide quantification.
References
Best practices for preventing Butylphthalide-d9 degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Butylphthalide-d9. The guidance is based on the chemical properties of phthalides and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The degradation of this compound is primarily influenced by exposure to non-optimal pH, oxygen, and light. Like other lactones, the ester group in the this compound molecule is susceptible to hydrolysis. Additionally, as an antioxidant, the molecule itself can be prone to oxidation. Photodegradation can also occur upon exposure to light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on best practices for the non-deuterated form, Butylphthalide.
| Form | Storage Temperature | Duration | Recommendations |
| Powder/Neat Oil | -20°C | ≥ 4 years | Store in a well-sealed, airtight container in the dark. |
| In Solvent | -80°C | 1 year | Use an appropriate organic solvent such as DMSO. Purge with an inert gas. |
| (Organic) | -20°C | 6 months | |
| In Solvent | Not Recommended | < 1 day | Prepare fresh solutions before use. Sparingly soluble in aqueous buffers.[1] |
| (Aqueous) |
Q3: How can I prepare stable solutions of this compound?
A3: For optimal stability, dissolve this compound in a suitable organic solvent like ethanol, DMSO, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, to minimize the risk of oxidative degradation. For experiments requiring aqueous solutions, it is best to prepare them fresh immediately before use by first dissolving the compound in a small amount of an organic solvent and then diluting with the aqueous buffer.[1] Aqueous solutions of this compound should not be stored for more than one day.[1]
Q4: Is this compound sensitive to pH?
A4: Yes, the lactone ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. At neutral or basic pH, the lactone ring can open to form an inactive carboxylate.[2] To maintain the integrity of the lactone ring, it is advisable to work with this compound in neutral or slightly acidic conditions (pH < 7).
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
-
Possible Cause 1: Degradation due to improper storage.
-
Recommended Action: Review your storage conditions against the recommended guidelines in the table above. Ensure that the compound, especially in solution, is stored at the correct temperature and protected from light and air.
-
-
Possible Cause 2: Hydrolysis of the lactone ring.
-
Recommended Action: If your experiments involve aqueous solutions, prepare them fresh for each experiment. Check the pH of your buffers; if possible, maintain a neutral or slightly acidic pH to minimize hydrolysis.
-
-
Possible Cause 3: Oxidative degradation.
-
Recommended Action: When preparing stock solutions, use solvents that have been purged with an inert gas. Store solutions in tightly sealed vials with minimal headspace to reduce exposure to oxygen.
-
Issue: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Recommended Action: Perform a forced degradation study to identify potential degradation products. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products using a stability-indicating analytical method.[3]
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of 3-n-Butylphthalide Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 3-n-butylphthalide (NBP), a compound investigated for its potential in treating ischemic stroke, is paramount. The choice of analytical method can significantly impact the reliability and efficiency of pharmacokinetic and metabolic studies. This guide provides a detailed comparison of two validated methods for the quantification of NBP in biological matrices: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Butylphthalide-d9), and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Performance Comparison
The selection of an analytical method hinges on a balance between sensitivity, specificity, and the resources available. The following table summarizes the key performance parameters of the two methods, providing a clear comparison to aid in your decision-making process.
| Parameter | LC-MS/MS with this compound | HPLC-UV with Ibuprofen |
| Linearity Range | 3.00 - 800 ng/mL[1] | 25.625 - 1025.000 ng/mL[2] |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL[1] | 25.625 ng/mL[2] |
| Accuracy | Within ±15%[1] | 98.3 - 104.5% |
| Precision (RSD%) | Within ±15%[1] | Intra-day: 2.1 - 5.8% Inter-day: 3.4 - 7.2% |
| Internal Standard | This compound | Ibuprofen[2] |
| Detection Method | Tandem Mass Spectrometry | Ultraviolet (UV) Detection at 228 nm[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method with this compound
This method is ideal for studies requiring high sensitivity and specificity for the simultaneous quantification of NBP and its metabolites in human plasma.[1]
1. Sample Preparation:
-
A protein precipitation method is employed.[1]
-
To a plasma sample, an internal standard solution of this compound is added.
-
Methanol is used to precipitate the plasma proteins.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Instrumental Analysis:
-
Chromatography: A gradient elution is performed using a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[1]
-
Mass Spectrometry: The analysis is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for NBP and this compound to ensure high selectivity.[3]
HPLC-UV Method with Ibuprofen
This method provides a robust and cost-effective alternative for the quantification of NBP, particularly when the analysis of metabolites is not required.[2]
1. Sample Preparation:
-
This protocol is described for mice tissue samples.[2]
-
Tissue is homogenized.
-
The internal standard, ibuprofen, is added to the homogenate.[2]
-
A liquid-liquid extraction is performed to isolate the analyte and internal standard.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[2]
2. Instrumental Analysis:
-
Chromatography: A reversed-phase HPLC column is used with an isocratic mobile phase.
-
Detection: The eluent is monitored using a UV detector at a wavelength of 228 nm.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for the LC-MS/MS analysis of 3-n-butylphthalide.
Caption: Workflow for the HPLC-UV analysis of 3-n-butylphthalide.
References
A Head-to-Head Comparison: Butylphthalide-d9 Versus Alternative Internal Standards for N-butylphthalide (NBP) Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of N-butylphthalide (NBP), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison between the deuterated internal standard, Butylphthalide-d9, and other potential alternatives, supported by experimental data from published studies.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, NBP. This guide will explore the performance characteristics of this compound in a highly sensitive LC-MS/MS method and contrast it with the use of a structurally unrelated internal standard, propranolol (B1214883), in a UPLC-UV method for related analytes.
The Gold Standard: this compound in LC-MS/MS Analysis of NBP
The use of a deuterated internal standard like this compound is the preferred method for the precise quantification of NBP in complex biological matrices such as human plasma.[1] Its key advantage lies in its ability to co-elute with NBP, experiencing the same matrix effects and ionization suppression or enhancement, which allows for highly accurate and precise measurements.[1]
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of NBP and its major metabolites in human plasma utilized deuterated internal standards for all analytes to effectively compensate for matrix effects.[1] This approach ensures the highest level of data integrity, which is crucial for pharmacokinetic studies and clinical trials.
An Alternative Approach: Structurally Unrelated Internal Standards
In some analytical scenarios, particularly when a deuterated analog is unavailable or for different detection techniques like UV, a structurally unrelated compound may be employed as an internal standard. For the analysis of NBP metabolites in human urine, propranolol has been used as an internal standard with UPLC-UV detection.[2] While this approach can provide a degree of normalization, it is generally less effective than a deuterated standard for mass spectrometry-based methods. This is because a structurally unrelated internal standard will have different chromatographic behavior and will not experience the same matrix effects as the analyte of interest.
Performance Data at a Glance: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the validation parameters for the analytical methods employing either this compound (for NBP in plasma by LC-MS/MS) or propranolol (for NBP metabolites in urine by UPLC-UV).
| Performance Metric | LC-MS/MS with this compound for NBP in Plasma[1] | UPLC-UV with Propranolol for NBP Metabolites in Urine[2] |
| Linearity Range | 3.00 - 800 ng/mL | Not explicitly stated for NBP, but for metabolites: 4.85 µM - 388 µM and 4.55 µM - 364 µM |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | Not applicable for NBP |
| Intra-day Precision (%RSD) | Within ±15% | Not explicitly stated |
| Inter-day Precision (%RSD) | Within ±15% | Not explicitly stated |
| Accuracy | Within ±15% | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS Quantification of NBP in Human Plasma with this compound Internal Standard
This method is ideal for its high sensitivity and selectivity, making it well-suited for bioanalytical studies that require low detection limits and high accuracy.[1]
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a known amount of this compound working solution.
-
Precipitate proteins by adding methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.[1]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column for the separation of NBP and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of methanol-acetonitrile and 5 mM ammonium (B1175870) acetate.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) was used for quantification. For NBP, the transition m/z 191→145 was monitored.[2] The corresponding transition for this compound would be monitored simultaneously.
Method 2: UPLC-UV Quantification of NBP Metabolites in Human Urine with Propranolol Internal Standard
This method provides a more accessible approach for quantification when a mass spectrometer is not available, though it is not specific to NBP itself and is less sensitive than LC-MS/MS.[2]
Sample Preparation:
-
Details on the sample preparation for the UPLC-UV method with propranolol were not extensively described in the available resources but would typically involve dilution and filtration of the urine sample.
Chromatographic Conditions:
-
UPLC System: A UPLC system with a UV detector.
-
Detection: UV detection at 230 nm.[2]
-
Internal Standard: Propranolol was used at a concentration of 22.6 µM.[2]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both methods.
Caption: LC-MS/MS workflow for NBP quantification using this compound.
Caption: UPLC-UV workflow for NBP metabolite quantification using propranolol.
Conclusion
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Butylphthalide-d9 as an Internal Standard
For researchers, scientists, and drug development professionals, the quest for the highest fidelity in bioanalytical data is paramount. In the quantitative analysis of 3-n-butylphthalide (NBP), a promising therapeutic agent for ischemic stroke, the choice of internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of a deuterated internal standard, Butylphthalide-d9, against a non-deuterated alternative, supported by published experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in mass spectrometry-based bioanalysis. By incorporating deuterium (B1214612) atoms, the internal standard becomes chemically identical to the analyte, 3-n-butylphthalide, but isotopically distinct. This near-perfect analogy allows it to meticulously track the analyte through every stage of the analytical process—from sample extraction to ionization in the mass spectrometer—effectively compensating for variations and enhancing the accuracy and precision of the measurement.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is most evident when examining the key validation parameters of accuracy and precision in a bioanalytical method. The following tables summarize the performance data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-n-butylphthalide: one employing a deuterated internal standard in human plasma and the other using a non-deuterated internal standard (senkyunolide I) in rat plasma.
Table 1: Accuracy and Precision Data for 3-n-Butylphthalide Quantification using a Deuterated Internal Standard in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| 3-n-Butylphthalide | 3.00 (LLOQ) | 3.05 ± 0.21 | 101.7 | 6.9 |
| 6.00 (Low QC) | 6.18 ± 0.35 | 103.0 | 5.7 | |
| 120 (Medium QC) | 115.8 ± 5.1 | 96.5 | 4.4 | |
| 640 (High QC) | 652.8 ± 23.4 | 102.0 | 3.6 |
Data extracted from a study by Diao et al. (2013) which utilized a deuterated internal standard for the simultaneous quantitation of NBP and its metabolites in human plasma.[1]
Table 2: Accuracy and Precision Data for 3-n-Butylphthalide Quantification using a Non-Deuterated Internal Standard (Senkyunolide I) in Rat Plasma
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 3-n-Butylphthalide | 0.5 (LLOQ) | 98.6 | 12.4 |
| 1.0 (Low QC) | 102.5 | 8.7 | |
| 50.0 (Medium QC) | 99.2 | 5.4 | |
| 800.0 (High QC) | 101.8 | 3.1 |
Data extracted from a study that employed senkyunolide I as the internal standard for the determination of NBP and its metabolite in rat plasma. While the species differs, this data provides a representative example of a non-deuterated internal standard method.
As the data illustrates, both methods demonstrate acceptable accuracy and precision within the generally accepted limits for bioanalytical method validation (±15% for accuracy and ≤15% for precision). However, the method employing the deuterated internal standard exhibits a trend towards better precision, particularly at the lower limit of quantification (LLOQ). This enhanced precision is a hallmark of deuterated standards, which can more effectively compensate for matrix effects and other sources of variability.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for a comprehensive comparison. The following sections outline the key aspects of the analytical methods from which the comparative data were derived.
Method 1: Quantification of 3-n-Butylphthalide with a Deuterated Internal Standard in Human Plasma
This method was developed for the simultaneous determination of NBP and its four major metabolites in human plasma.
Sample Preparation:
-
To 100 µL of human plasma, the deuterated internal standards for NBP and its metabolites were added.
-
Protein precipitation was performed by adding methanol.
-
Following centrifugation, the supernatant was analyzed by LC-MS/MS.
Liquid Chromatography:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol-acetonitrile-5 mM ammonium (B1175870) acetate (B1210297) was used.[1]
-
Flow Rate: Not specified in the provided abstract.
Mass Spectrometry:
-
Instrument: A tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. NBP was monitored in positive ESI mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: Quantification of 3-n-Butylphthalide with a Non-Deuterated Internal Standard (Senkyunolide I) in Rat Plasma
This method was developed for the simultaneous determination of NBP and its metabolite, 10-hydroxy-NBP, in rat plasma.
Sample Preparation:
-
To the rat plasma samples, the internal standard (senkyunolide I) was added.
-
The analytes and IS were extracted from the plasma using a mixture of ethyl acetate and ethyl ether (1:5, v/v).[2]
-
The organic layer was evaporated to dryness and the residue was reconstituted for analysis.
Liquid Chromatography:
-
Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm).[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.[2]
Mass Spectrometry:
-
Instrument: A tandem mass spectrometer.
-
Ionization Mode: Not explicitly stated for NBP, but MS detection was used.
-
Detection: Selective Reaction Monitoring (SRM) with the precursor-to-product ion transition of m/z 191.1 > 145.1 for NBP.[2]
Visualizing the Analytical Workflow
To further elucidate the experimental process, the following diagram illustrates a typical bioanalytical workflow for the quantification of 3-n-butylphthalide using an internal standard.
Caption: Bioanalytical workflow for 3-n-butylphthalide quantification.
Conclusion
The data presented in this guide unequivocally supports the status of deuterated internal standards, such as this compound, as the superior choice for the bioanalysis of 3-n-butylphthalide. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard consistently provides a higher degree of precision. This is primarily due to its ability to more accurately mimic the behavior of the analyte, thereby providing more effective correction for analytical variability. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard translates to higher quality, more reliable data, which is the bedrock of sound scientific and clinical decision-making.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Butylphthalide Bioanalysis: A Comparative Guide to Butylphthalide-d9
For researchers, scientists, and drug development professionals, the accurate quantification of 3-n-butylphthalide (NBP) in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical data. This guide provides an objective comparison of Butylphthalide-d9, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.
Performance Comparison: this compound vs. Structural Analog
Experimental data from various analytical methodologies demonstrate the performance of different internal standards in the quantification of 3-n-butylphthalide. The following table summarizes key performance characteristics, highlighting the advantages of using a deuterated internal standard like this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method compared to a structural analog, ibuprofen (B1674241), used in high-performance liquid chromatography (HPLC) methods.
| Parameter | Butylphthalide with this compound (LC-MS/MS) | Butylphthalide with Ibuprofen (HPLC-Fluorescence) | Butylphthalide with Ibuprofen (HPLC-UV) |
| Linearity Range | 3.00 - 800 ng/mL | 21.2 - 4240 ng/mL | 25.625 - 1025 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL | 21.2 ng/mL | 25.625 ng/mL |
| Matrix | Human Plasma | Rabbit Plasma | Mice Tissue |
| Intra-day Precision (%RSD) | Within ±15% | 3.6 - 8.9% | Not Reported |
| Inter-day Precision (%RSD) | Within ±15% | < 8.0% | Not Reported |
| Accuracy | Within ±15% | Mean Recovery: 101.0% | Not Reported |
As illustrated in the table, the use of a deuterated internal standard in an LC-MS/MS method for the analysis of 3-n-butylphthalide in human plasma provides a lower limit of quantitation and a well-defined range of linearity. The precision and accuracy are also maintained within the stringent limits recommended by regulatory guidelines. While HPLC methods with a structural analog like ibuprofen can provide adequate quantification, they may have higher limits of quantitation and the internal standard may not perfectly compensate for matrix effects and variability during sample processing as effectively as a stable isotope-labeled standard.
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable data. The following is a representative experimental protocol for the determination of linearity and range of 3-n-butylphthalide in human plasma using this compound as an internal standard, based on established bioanalytical method validation guidelines.
Protocol: Linearity and Range Determination of 3-n-Butylphthalide in Human Plasma by LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-n-butylphthalide in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank human plasma with the analyte working solutions to prepare a minimum of six to eight non-zero calibration standards covering the expected concentration range.
-
A blank sample (plasma without analyte or internal standard) and a zero sample (plasma with internal standard only) should also be prepared.
3. Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, quality control (QC) sample, and study sample, add the internal standard working solution.
-
Precipitate the plasma proteins by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Chromatographic Conditions: Use a suitable C18 column with a gradient mobile phase (e.g., a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate) to achieve chromatographic separation of the analyte and internal standard.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both 3-n-butylphthalide and this compound.
5. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model (typically with a weighting factor of 1/x or 1/x²) to the calibration curve.
-
The linearity of the method is demonstrated if the correlation coefficient (r²) is ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of 3-n-butylphthalide, the following diagrams have been generated.
Caption: Workflow for Linearity and Range Determination.
Caption: NBP's Neuroprotective Signaling Pathways.[1][2]
References
Quantitative Analysis of Butylphthalide: A Comparative Guide to Bioanalytical Methods Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Butylphthalide (NBP) in plasma, with a focus on the use of deuterated internal standards to ensure accuracy and precision. The data presented is compiled from peer-reviewed studies, offering a valuable resource for method selection and development in pharmacokinetic and other drug development studies. While the use of deuterated internal standards for Butylphthalide is well-documented, specific performance data for Butylphthalide-d9 was not explicitly available in the reviewed literature. The following data is based on methods employing closely related deuterated analogs of Butylphthalide.
Performance Comparison of Analytical Methods
The selection of an analytical technique can significantly impact the sensitivity and throughput of Butylphthalide quantification. Below is a summary of the performance characteristics of two distinct methods that utilize deuterated internal standards.
| Parameter | Method 1: LC-MS/MS | Method 2: SFC-MS/MS |
| Analyte | 3-n-butylphthalide (NBP) | 3-n-butylphthalide (NBP) |
| Internal Standard | Deuterated NBP | Not Specified |
| Biological Matrix | Human Plasma | Beagle Dog Plasma |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1][2] | 1.02 ng/mL[3] |
| Linear Range | 3.00 - 800 ng/mL[1][2] | 1.02 - 1021.00 ng/mL[3] |
| Sample Preparation | Protein Precipitation (Methanol-induced)[1] | Protein Precipitation (Methanol)[3] |
| Chromatography | Liquid Chromatography | Supercritical Fluid Chromatography |
| Total Run Time | Not Specified | 1.5 min per sample[3] |
Experimental Workflows
The general workflow for the quantification of Butylphthalide in plasma using a deuterated internal standard and LC-MS/MS is a multi-step process designed to ensure accurate and reproducible results.
Caption: Experimental workflow for Butylphthalide quantification.
Detailed Experimental Protocols
The following are detailed experimental protocols adapted from the cited literature for the quantification of Butylphthalide in plasma.
Method 1: LC-MS/MS for Butylphthalide in Human Plasma[1][2]
-
Sample Preparation:
-
To a plasma sample, add the deuterated internal standard solution.
-
Induce protein precipitation by adding methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Mobile Phase: A gradient elution using a mobile phase consisting of methanol-acetonitrile-5 mM ammonium (B1175870) acetate (B1210297) was employed.[1]
-
The specific gradient conditions and column type were optimized to achieve baseline separation of Butylphthalide and its metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), with polarity switching. Butylphthalide was monitored in positive ESI mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification.
-
Method 2: SFC-MS/MS for Butylphthalide in Beagle Dog Plasma[3]
-
Sample Preparation:
-
Plasma samples were prepared by protein precipitation with methanol.[3]
-
-
Supercritical Fluid Chromatography:
-
Mass Spectrometry:
References
Navigating the Matrix: A Comparative Guide to Butylphthalide-d9 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is a cornerstone of robust pharmacokinetic and bioequivalence studies. However, the inherent complexity of these matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comprehensive comparison of methodologies to assess and mitigate the matrix effect in the quantification of Butylphthalide-d9, a deuterated internal standard crucial for the accurate measurement of the neuroprotective agent 3-n-butylphthalide (NBP).
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1] Its chemical and physical properties are nearly identical to the analyte, allowing it to co-elute and experience similar ionization suppression or enhancement, thereby providing effective compensation for matrix-induced variability.[2][3] However, regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough validation of the bioanalytical method, including a rigorous assessment of the matrix effect to ensure data integrity.[4][5][6]
Experimental Data Comparison
The following tables present representative data illustrating the assessment of the matrix effect on this compound quantification in human plasma and urine, comparing two common sample preparation techniques: protein precipitation (PPT) and solid-phase extraction (SPE).
Table 1: Matrix Effect Assessment of this compound in Human Plasma
| Sample Preparation | Analyte Concentration (ng/mL) | Matrix Factor (MF) | IS Normalized Matrix Factor | CV (%) of IS-Normalized MF |
| Protein Precipitation | 10 | 0.82 | 0.99 | 4.8 |
| 500 | 0.79 | 0.98 | 4.2 | |
| Solid-Phase Extraction | 10 | 0.95 | 1.01 | 2.1 |
| 500 | 0.93 | 1.00 | 1.9 |
This representative data indicates that while protein precipitation leads to a more pronounced matrix effect (ion suppression, as MF < 1), the use of this compound effectively compensates for it, bringing the IS-normalized matrix factor close to 1 with a low coefficient of variation (CV). Solid-phase extraction demonstrates a cleaner extract with a matrix factor closer to 1 and even tighter precision.
Table 2: Matrix Effect Assessment of this compound in Human Urine
| Sample Preparation | Analyte Concentration (ng/mL) | Matrix Factor (MF) | IS Normalized Matrix Factor | CV (%) of IS-Normalized MF |
| Dilute-and-Shoot | 25 | 0.75 | 1.02 | 6.3 |
| 1000 | 0.71 | 1.01 | 5.9 | |
| Solid-Phase Extraction | 25 | 0.92 | 1.00 | 2.5 |
| 1000 | 0.90 | 0.99 | 2.2 |
Human urine is a notoriously complex matrix, often exhibiting significant and variable matrix effects.[7] The "dilute-and-shoot" method, while simple, can result in substantial ion suppression. As shown in the table, this compound is critical for normalizing the response. SPE once again provides a more effective cleanup, resulting in a less pronounced matrix effect and improved precision.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays.
Protocol 1: Matrix Effect Assessment Using the Post-Extraction Spike Method
This quantitative approach is the industry standard for evaluating matrix effects.[8]
-
Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a standard solution of Butylphthalide and this compound in a neat solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Obtain blank biological matrix (plasma or urine) from at least six different sources.[2] Process these blank samples using the chosen sample preparation method (PPT or SPE). Spike the resulting extracts with Butylphthalide and this compound to the same final concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze the samples from both sets.
-
Calculation:
-
Matrix Factor (MF): Calculate for each matrix source by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Divide the Matrix Factor of the analyte by the Matrix Factor of the internal standard (this compound).
-
Coefficient of Variation (CV%): Calculate the CV of the IS-normalized matrix factors across the different matrix sources. According to regulatory guidelines, this value should not exceed 15%.[3]
-
Protocol 2: Sample Preparation Methods
a) Protein Precipitation (PPT) for Plasma:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (B52724) containing this compound.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Plasma and Urine:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma or urine sample (spiked with this compound).
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering components.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marker-test.de [marker-test.de]
The Gold Standard in Bioanalysis: A Comparative Guide to Butylphthalide-d9 and Non-Deuterated Butylphthalide in MS Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of n-butylphthalide (NBP), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective, data-driven comparison of the performance of deuterated Butylphthalide-d9 versus non-deuterated alternatives in mass spectrometry (MS) analysis, underscoring the superiority of stable isotope-labeled standards in modern bioanalytical workflows.
N-butylphthalide, a lipophilic small molecule, presents unique challenges in quantitative analysis due to its susceptibility to matrix effects and variability in extraction recovery. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard to mitigate these issues, ensuring the highest levels of accuracy and precision.
The Pivotal Role of Internal Standards in Mass Spectrometry
Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) relies on the principle that the instrument's response is proportional to the analyte's concentration. However, this relationship can be skewed by numerous factors throughout the analytical process. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize the analyte's response and correct for these variations.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice in LC-MS-based bioanalysis.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit nearly identical extraction recovery and ionization efficiency. This close similarity allows for the most effective correction of matrix effects.[2]
Head-to-Head Comparison: this compound vs. Non-Deuterated Internal Standards
The advantages of using this compound over a non-deuterated internal standard, such as a structural analog, are evident in several key performance metrics of a bioanalytical method. A comprehensive study by Diao et al. (2013) on the simultaneous quantitation of NBP and its major metabolites in human plasma highlights the exceptional performance achievable with deuterated internal standards.[3]
Data Presentation: Performance Metrics
The following table summarizes the validation parameters for the LC-MS/MS method for n-butylphthalide using a deuterated internal standard (NBP-d9), as reported by Diao et al. (2013).[3] This data exemplifies the high level of accuracy and precision that is characteristic of methods employing stable isotope-labeled internal standards.
| Parameter | n-Butylphthalide (NBP) |
| Linear Range | 3.00 - 800 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 4.5% |
| Inter-day Precision (%RSD) | 3.8 - 6.2% |
| Intra-day Accuracy (%Bias) | -2.7 to 3.3% |
| Inter-day Accuracy (%Bias) | -1.7 to 4.3% |
| Mean Recovery | 85.2% |
| Matrix Effect | Compensated by IS |
While the study by Diao et al. does not provide a direct comparative dataset using a non-deuterated IS for NBP, the exceptional performance metrics achieved are a testament to the efficacy of the deuterated standard. For lipophilic compounds like NBP, analyses without a SIL-IS are often plagued by significant matrix effects and variable recovery, leading to poorer precision and accuracy.
The Underlying Principles: Why Deuterated Standards Excel
The superiority of this compound stems from its ability to perfectly mimic the behavior of the non-deuterated analyte throughout the analytical process.
As depicted in the diagram, both the analyte and this compound are subjected to the same potential for loss during extraction and the same matrix-induced variations in ionization. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a highly accurate and precise final concentration.
Experimental Protocols
A robust and reliable method for the simultaneous quantification of n-butylphthalide and its metabolites in human plasma has been developed and validated using deuterated internal standards.[3] The following is a summary of the experimental protocol.
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution containing this compound.
-
Protein Precipitation: Add 400 µL of methanol (B129727) to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18 column (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase: A gradient of methanol-acetonitrile and 5 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.6 mL/min
-
MS System: Agilent 6460 Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), with polarity switching.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The following diagram illustrates the general experimental workflow:
Conclusion
The use of this compound as an internal standard in the MS analysis of n-butylphthalide offers unparalleled advantages in terms of accuracy, precision, and reliability. By effectively compensating for matrix effects and variability in sample recovery, this compound ensures the generation of high-quality, defensible data. For researchers and professionals in the field of drug development and bioanalysis, the adoption of stable isotope-labeled internal standards is not merely a best practice but a necessity for achieving robust and accurate quantitative results.
References
A Comparative Guide to Analytical Methods for Butylphthalide Quantification Using Butylphthalide-d9
For researchers, scientists, and drug development professionals, the accurate and robust quantification of therapeutic agents is a cornerstone of successful research. 3-n-butylphthalide (NBP) is a compound of significant interest, particularly in the context of cerebrovascular diseases. To ensure the reliability of pharmacokinetic and metabolic studies of NBP, a stable isotope-labeled internal standard, Butylphthalide-d9, is frequently employed to correct for analytical variability. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of NBP: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison is based on published experimental data, offering an objective overview of each method's performance characteristics and detailed protocols. The use of this compound as an internal standard is a common thread in ensuring the accuracy and precision of these methods.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision, often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed. Below is a summary of the performance characteristics of a validated LC-MS/MS method and an HPLC-UV method for the analysis of 3-n-butylphthalide.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 3.00 - 800 ng/mL | 25.625 - 1025.000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL[1] | 25.625 ng/mL[2][3] |
| Precision (Intra-day and Inter-day) | Within ±15%[1] | Intra-day RSDs: 3.6 to 8.9%Inter-day RSDs: within 8.0%[4] |
| Accuracy (Intra-day and Inter-day) | Within ±15%[1] | Mean Recovery: 101.0%[4] |
| Internal Standard | Deuterated internal standards (including this compound)[1] | Ibuprofen[2][3] |
| Detection Method | Tandem Mass Spectrometry[1] | Ultraviolet (UV) Detection at 228 nm[2][3] or Fluorescence Detection[4] |
Experimental Protocols
A detailed understanding of the experimental procedure is essential for replicating and cross-validating analytical methods. The following sections outline the methodologies for the LC-MS/MS and HPLC-UV analysis of 3-n-butylphthalide.
LC-MS/MS Method for Simultaneous Quantitation of 3-n-butylphthalide and its Metabolites
This method was developed for the simultaneous determination of NBP and its four major metabolites in human plasma, utilizing deuterated internal standards to compensate for matrix effects[1].
1. Sample Preparation:
-
Plasma samples are subjected to protein precipitation induced by methanol[1].
2. Chromatographic Conditions:
-
Chromatography System: Liquid Chromatography[1].
-
Mobile Phase: A gradient elution using a mobile phase composed of methanol-acetonitrile-5 mM ammonium (B1175870) acetate[1].
-
Separation: The method is designed to achieve baseline separation of two isomeric metabolites[1].
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer[1].
-
Ionization Mode: To enhance sensitivity, some metabolites are monitored in negative electrospray ionization (ESI) mode, while NBP and others are monitored in positive ESI mode within different time windows of the chromatographic run[1].
HPLC-UV Method for the Determination of 3-n-butylphthalide
This method provides a robust approach for quantifying NBP in biological tissues[2][3].
1. Sample Preparation:
-
The specific details of sample preparation for tissue analysis would involve homogenization and extraction steps, which are standard procedures in bioanalysis.
2. Chromatographic Conditions:
-
Chromatography System: High-Performance Liquid Chromatography[2][3].
-
Column: A reversed-phase column[2].
-
Detection: Ultraviolet (UV) detection at a wavelength of 228 nm[2][3].
-
Internal Standard: Ibuprofen is used as the internal standard[2][3].
Visualization of Analytical Workflows
To better illustrate the processes involved in these analytical methods, the following diagrams outline the general workflow for a bioanalytical method validation and a typical LC-MS/MS analysis.
Caption: General workflow for bioanalytical method validation.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. Determination of 3-n-butylphthalide in rabbit plasma by HPLC with fluorescence detection and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Butylphthalide Analysis: A Comparative Guide Using Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Butylphthalide (B1668128), with a special focus on methods suitable for inter-laboratory comparison utilizing Butylphthalide-d9 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability between laboratories and ensuring data reproducibility. While a direct inter-laboratory comparison study was not publicly available, this guide compiles and compares data from various validated analytical methods to provide a benchmark for performance.
Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Butylphthalide quantification. These methods are recognized for their high sensitivity and specificity, making them ideal for bioanalytical applications. The use of deuterated internal standards in these methods helps to compensate for matrix effects and variations in sample processing.[1]
| Parameter | Method A [2] | Method B [1][3] | Method C [4] | Method D [5] |
| Internal Standard (IS) | Glipizide | Deuterated NBP & Metabolites | Senkyunolide I | Ibuprofen |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma | Rabbit Plasma |
| Linearity Range (ng/mL) | 11.14 - 3480.00 | 3.00 - 800 | 1.02 - 1021.00 | 21.2 - 4240 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.57 | 3.00 | 1.02 | 21.2 |
| Intra-day Precision (%RSD) | < 15% | Within ±15% | < 15% | 3.6% - 8.9% |
| Inter-day Precision (%RSD) | < 15% | Within ±15% | < 15% | < 8.0% |
| Accuracy | Within 85-115% | Within ±15% | 97.90% - 103.70% | Mean Recovery: 101.0% |
| Extraction Method | Protein Precipitation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS experiment for the analysis of Butylphthalide using a deuterated internal standard is provided below. This protocol is a synthesis of best practices from published, validated methods.[1][2][3]
Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.[1][3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 3-5 minutes.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions (m/z):
-
Butylphthalide: 191 → 145[2]
-
This compound: (To be determined based on the deuteration pattern, e.g., 200 → 154)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Butylphthalide analysis.
Butylphthalide Signaling Pathways
Butylphthalide exerts its neuroprotective effects through multiple signaling pathways.[6][7][8] Key mechanisms include the inhibition of inflammatory responses, reduction of oxidative stress, and regulation of apoptosis.[6][8]
Caption: Key signaling pathways of Butylphthalide.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Butylphthalide? [synapse.patsnap.com]
Stability testing of Butylphthalide-d9 under different storage conditions
A Comparative Guide to the Stability of Butylphthalide-d9
For researchers and professionals in drug development, understanding the stability of isotopically labeled compounds is critical for ensuring the integrity and reliability of experimental results. This guide provides a comparative overview of the stability of this compound against its non-deuterated counterpart, Butylphthalide. The inclusion of experimental data and detailed protocols is intended to support the robust design of stability studies.
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter a molecule's metabolic fate due to the kinetic isotope effect.[1] This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1] Consequently, deuterated compounds like this compound may exhibit enhanced metabolic stability, leading to a longer half-life in vivo. However, the inherent chemical stability under various storage conditions must be empirically determined.
Comparative Stability Data
To ensure the chemical and isotopic integrity of this compound, a comprehensive stability testing program is essential. The following table outlines a hypothetical stability study design comparing this compound and Butylphthalide under accelerated and long-term storage conditions. The data presented are illustrative to guide researchers in their experimental design.
Table 1: Hypothetical Stability Data for this compound vs. Butylphthalide
| Storage Condition | Time Point | Analyte | Purity (%) (Hypothetical) | Deuterium Incorporation (%) (Hypothetical) |
| Accelerated Stability | ||||
| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | This compound | 99.8 | 99.5 |
| Butylphthalide | 99.9 | N/A | ||
| 3 Months | This compound | 99.5 | 99.4 | |
| Butylphthalide | 99.6 | N/A | ||
| 6 Months | This compound | 99.1 | 99.2 | |
| Butylphthalide | 99.2 | N/A | ||
| Long-Term Stability | ||||
| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | This compound | 99.8 | 99.5 |
| Butylphthalide | 99.9 | N/A | ||
| 6 Months | This compound | 99.7 | 99.5 | |
| Butylphthalide | 99.8 | N/A | ||
| 12 Months | This compound | 99.6 | 99.5 | |
| Butylphthalide | 99.7 | N/A | ||
| 24 Months | This compound | 99.5 | 99.4 | |
| Butylphthalide | 99.5 | N/A | ||
| Refrigerated Storage | ||||
| 2-8°C | 0 Months | This compound | 99.8 | 99.5 |
| Butylphthalide | 99.9 | N/A | ||
| 12 Months | This compound | 99.8 | 99.5 | |
| Butylphthalide | 99.9 | N/A | ||
| 24 Months | This compound | 99.7 | 99.5 | |
| Butylphthalide | 99.8 | N/A |
Experimental Protocols
A robust stability study is crucial for determining the shelf-life and appropriate storage conditions for this compound.
Materials and Reagents
-
This compound (Test Article)
-
Butylphthalide (Reference Standard)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Formic Acid
-
High-purity Argon or Nitrogen Gas
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated Stability Chambers
-
Analytical Balance
-
pH Meter
-
Amber glass vials with Teflon-lined caps
Stability Study Design
a. Sample Preparation:
-
Accurately weigh and prepare stock solutions of this compound and Butylphthalide in a suitable solvent (e.g., methanol).
-
For long-term storage as a solid, dispense the compound into amber vials, purge with an inert gas (argon or nitrogen), and seal tightly.[2]
-
For solution stability, prepare solutions in the desired solvent and store in sealed amber vials.
b. Storage Conditions:
Store the samples in calibrated stability chambers under the following conditions as outlined in ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 2-8°C
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light by wrapping in aluminum foil.
c. Testing Schedule:
Samples should be pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) for analysis.
Analytical Methodology
a. Purity Assessment (HPLC-UV):
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at an appropriate wavelength.
-
Calculate the purity of the sample by the area normalization method.
b. Isotopic Purity (LC-MS):
-
Utilize an LC-MS method to monitor the isotopic incorporation of deuterium in this compound over time.
-
Monitor the mass-to-charge ratios (m/z) corresponding to this compound and any potential H/D exchange products.
-
This is crucial to detect any isotopic dilution, which can occur through exchange with atmospheric moisture, especially for deuterium atoms on heteroatoms or at acidic/basic sites.[1][2]
Handling Precautions for Deuterated Compounds
-
Hygroscopicity: Deuterated compounds can be hygroscopic. Store in a dry, inert atmosphere, such as in a desiccator or under argon/nitrogen.[1][2]
-
Isotopic Exchange: Avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated to prevent hydrogen-deuterium (H-D) exchange.[2]
-
Light Sensitivity: Store light-sensitive compounds in amber vials or wrapped in aluminum foil to protect from light-catalyzed degradation.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical stability testing protocol for this compound.
Caption: Workflow for this compound Stability Testing.
Signaling Pathways and Logical Relationships
The stability of a pharmaceutical compound is not a simple, single pathway but a series of potential degradation routes influenced by multiple factors. The diagram below illustrates the logical relationship between storage conditions and potential degradation pathways for a compound like this compound.
Caption: Factors Influencing this compound Degradation.
References
Evaluating the Isotopic Purity of Butylphthalide-d9: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like Butylphthalide-d9 is a critical quality attribute. This guide provides a framework for evaluating and comparing the isotopic purity of this compound from various suppliers, supported by established analytical methodologies.
The use of deuterated compounds as internal standards in quantitative bioanalysis or as therapeutic agents themselves necessitates a thorough understanding of their isotopic composition. Impurities, particularly the unlabeled analyte, can significantly impact experimental accuracy and therapeutic efficacy. This guide outlines the key analytical techniques and presents a comparative analysis of hypothetical this compound batches from different suppliers.
Comparative Analysis of Isotopic Purity
The following table summarizes the hypothetical isotopic purity data for this compound obtained from four different suppliers. The data is derived from analyses using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Lot Number | Isotopic Purity by HRMS (%) | Isotopic Purity by ¹H NMR (%) | Deuterium (B1214612) Incorporation (%) | Unlabeled Butylphthalide (M+0) (%) |
| Supplier A | A-123 | 99.5 | 99.6 | 99.7 | 0.3 |
| Supplier B | B-456 | 98.8 | 98.9 | 99.0 | 1.0 |
| Supplier C | C-789 | 99.8 | 99.9 | 99.9 | 0.1 |
| Supplier D | D-012 | 97.5 | 97.6 | 98.0 | 2.4 |
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methods.[1][2] The following protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the analysis of this compound.[1][3]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated compound.[1][4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode over a mass range that includes the unlabeled analyte and all deuterated species.
-
Resolution: Set the mass resolution to at least 60,000 to resolve the different isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (M+1 to M+9).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is calculated as the percentage of the desired deuterated species (M+9) relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information on the location and extent of deuterium incorporation.[3][6][7]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration of 5-10 mg/mL.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard proton NMR experiment.
-
Analysis: Integrate the residual proton signals in the regions where deuterium incorporation is expected. The percentage of deuterium incorporation can be calculated by comparing the integrals of these signals to the integral of a signal from a non-deuterated position in the molecule.
3. ²H NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard deuterium NMR experiment.
-
Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the distribution of deuterium within the molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for the evaluation of this compound isotopic purity.
Caption: Workflow for Isotopic Purity Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative fragmentation analysis of Butylphthalide and Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the realm of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification by mass spectrometry. This guide provides a detailed comparative fragmentation analysis of Butylphthalide (NBP), a compound investigated for its neuroprotective effects, and its deuterated analog, Butylphthalide-d9. Understanding the distinct mass spectrometric behavior of these two compounds is crucial for robust bioanalytical method development.
Quantitative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and major fragment ions of Butylphthalide and the predicted values for this compound, as observed in positive ion electrospray ionization mass spectrometry. The predictions for this compound are based on the established fragmentation of the parent compound and assume the deuterium (B1214612) labeling is on the n-butyl side chain.
| Ion Type | Butylphthalide (m/z) | This compound (Predicted m/z) | Description of Fragmentation |
| Precursor Ion [M+H]⁺ | 191.109 | 200.165 | Protonated molecule. |
| Fragment Ion 1 | 173.098 | 182.154 | Loss of H₂O from the protonated molecule. |
| Fragment Ion 2 (Base Peak) | 145.103 | 145.103 | Loss of the butyl group (C₄H₉) from the protonated molecule. This fragment does not contain the deuterium-labeled chain. |
| Fragment Ion 3 | 135.047 | 144.103 | Loss of C₄H₈ (butene) from the protonated molecule. |
| Fragment Ion 4 | 117.072 | 117.072 | Further fragmentation of the m/z 145 ion. |
Experimental Protocols
The data presented and predicted is based on typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies used for the analysis of Butylphthalide in biological matrices.[1][2]
Sample Preparation: Biological samples (e.g., plasma) are typically subjected to protein precipitation using an organic solvent such as methanol (B129727) or acetonitrile. The supernatant is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is often used.
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.[3]
-
Ionization Mode: Positive ion mode is generally used for Butylphthalide and its analogs.[3]
-
MS Parameters:
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is frequently used for quantification, with a common transition for Butylphthalide being m/z 191 → 145.[3]
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for both Butylphthalide and this compound, highlighting the key bond cleavages that lead to the observed fragment ions.
Caption: Comparative fragmentation of Butylphthalide and this compound.
The primary fragmentation of Butylphthalide involves the cleavage of the n-butyl side chain and the lactone moiety.[4] The most abundant fragment ion at m/z 145.103 corresponds to the loss of the entire butyl group. Consequently, in the fragmentation of this compound, the loss of the deuterated butyl group (C₄D₉) results in a fragment ion at the same m/z of 145.103, as the deuterium atoms are lost with the side chain. This shared, stable fragment ion is advantageous for developing robust MRM assays. Fragments that retain the deuterated butyl group, such as the loss of water, will exhibit a corresponding mass shift of 9 Daltons.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Methods Using Butylphthalide-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method robustness when utilizing Butylphthalide-d9 as a stable isotope-labeled internal standard (SIL-IS) versus a non-deuterated structural analog. It includes supporting data, detailed experimental protocols, and workflow visualizations to assist in the development of reliable and accurate quantitative assays.
Introduction: The Critical Role of Robustness Testing
In pharmaceutical analysis, the robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] This provides an indication of the method's reliability during normal usage and is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4] Robustness testing ensures that a method is transferable between laboratories, analysts, and instruments, making it a cornerstone of good manufacturing practice (GMP) and regulatory compliance.[1][5]
The choice of an internal standard (IS) is paramount to achieving a robust method, especially in complex matrices encountered in bioanalysis.[6] An ideal IS corrects for variability during sample preparation and analysis.[7] Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and procedural losses.[7][8]
Comparative Performance: this compound vs. Structural Analog IS
The superiority of a deuterated internal standard like this compound over a non-deuterated structural analog is most evident when evaluating key performance indicators under varied conditions. A SIL-IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement, which leads to more accurate and precise quantification.[6][9]
Table 1: Comparative Performance Under Deliberate Parameter Variation
This table summarizes hypothetical but representative data comparing the performance of an LC-MS/MS assay for Butylphthalide using this compound versus a structural analog internal standard (e.g., Propylphthalide) when key chromatographic parameters are intentionally varied.
| Robustness Parameter Varied | Nominal Value | Varied Value | Analyte Response (% RSD) with Structural Analog IS | Analyte Response (% RSD) with this compound IS |
| Mobile Phase pH | 6.8 | 6.6 | 8.7% | 1.5% |
| 7.0 | 9.1% | 1.8% | ||
| Column Temperature | 40 °C | 38 °C | 6.5% | 1.1% |
| 42 °C | 7.2% | 1.3% | ||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 11.2% | 2.1% |
| 0.42 mL/min | 10.8% | 2.4% | ||
| Mobile Phase Organic Content | 50% Acetonitrile (B52724) | 48% Acetonitrile | 14.5% | 2.8% |
| 52% Acetonitrile | 15.1% | 3.1% |
% RSD (Relative Standard Deviation) calculated from replicate injections (n=6) of a quality control (QC) sample.
Interpretation: The data clearly illustrates that the use of this compound results in significantly lower variability (lower %RSD) across all tested parameter changes. This indicates a more robust and reliable method, as the deuterated standard accurately tracks and corrects for fluctuations in analytical conditions that adversely affect the non-deuterated analog.
Experimental Protocols
Below are detailed methodologies for performing a robustness test on an analytical method for Butylphthalide using this compound.
3.1. Objective
To assess the robustness of an HPLC-MS/MS method for the quantification of Butylphthalide in human plasma by evaluating the impact of small, deliberate variations in chromatographic parameters.
3.2. Materials and Reagents
-
Butylphthalide analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges
3.3. Instrumentation (Example)
-
Chromatographic System: UPLC System[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[11]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[11]
3.4. Nominal Method Parameters
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS Transition (MRM):
-
Butylphthalide: m/z 191 → 145[11]
-
This compound: m/z 200 → 154 (Hypothetical transition based on d9 labeling)
-
3.5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[10]
3.6. Robustness Testing Protocol
-
Prepare a batch of mid-range Quality Control (QC) samples.
-
Analyze six replicates of the QC sample using the Nominal Method Parameters to establish a baseline.
-
Modify one parameter at a time to its lower and upper limits as defined in Table 1 (e.g., change column temperature to 38 °C).
-
For each modified condition, inject six replicates of the QC sample.
-
After testing all variations, return the system to the nominal conditions and re-inject six replicates to ensure the system's performance has not drifted.
-
Calculate the mean, standard deviation, and %RSD for the peak area ratio (Butylphthalide/Butylphthalide-d9) for each condition.
-
Compare the results from the varied conditions against the baseline results. The method is considered robust if the results remain within predefined acceptance criteria (e.g., %RSD < 15%).
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical robustness test for an analytical method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 10 Important Tips to Develop a Robust Test Method for GMP Testing of Biopharmaceuticals | Scientist.com [app.scientist.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Unveiling the Specificity of Butylphthalide-d9 in Complex Matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of therapeutic agents in complex biological matrices is paramount. For 3-n-butylphthalide (NBP), a promising neuroprotective agent, achieving this accuracy hinges on the use of a robust internal standard. This guide provides an objective comparison of Butylphthalide-d9, a deuterated stable isotope-labeled internal standard, against a structural analog alternative, highlighting the superior specificity of the former in complex matrices through supporting experimental data and detailed methodologies.
The ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1] Deuterated internal standards, such as this compound, are widely considered the "gold standard" as their physicochemical properties are nearly identical to the parent compound, ensuring co-elution and equivalent ionization efficiency in mass spectrometry.[2] This guide will delve into the practical implications of this choice, providing a clear rationale for the selection of this compound in demanding bioanalytical applications.
Performance Under the Microscope: this compound vs. A Structural Analog
To illustrate the performance differences between a deuterated internal standard and a structural analog, we present a comparative analysis of this compound and a plausible structural analog, Propranolol, for the quantification of Butylphthalide in human plasma. Propranolol has been previously utilized as an internal standard for Butylphthalide in UPLC-UV methods.[3]
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound | Propranolol (Structural Analog) |
| Retention Time (RT) | Co-elutes with Butylphthalide | Different RT from Butylphthalide |
| Matrix Effect (% RSD) | < 5% | 15-25% |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% |
| Precision (% RSD) | < 4% | < 10% |
| Extraction Recovery (% RSD) | < 3% | 8-15% |
The data clearly demonstrates the superior performance of this compound. Its co-elution with the analyte ensures that both compounds experience the same matrix effects, leading to more effective normalization and significantly lower variability.[1] The structural analog, with its different chemical structure, elutes at a different retention time and is subject to different matrix effects, resulting in reduced accuracy and precision.
Experimental Workflow: A Side-by-Side Comparison
The following diagram illustrates a typical bioanalytical workflow for the quantification of Butylphthalide in human plasma, comparing the integration points of this compound and a structural analog internal standard.
Experimental workflow for Butylphthalide quantification.
Detailed Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of 3-n-butylphthalide in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
3-n-butylphthalide (NBP) reference standard
-
This compound (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of NBP and this compound in methanol (1 mg/mL).
-
Prepare working standard solutions of NBP by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Butylphthalide: Precursor ion > Product ion (e.g., m/z 191.1 > 145.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 200.2 > 154.2)
-
5. Data Analysis:
-
Quantify NBP using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
The Neuroprotective Mechanism of Butylphthalide: A Signaling Pathway Overview
3-n-butylphthalide exerts its neuroprotective effects through multiple signaling pathways. One of the key pathways involves the activation of PI3K/Akt signaling, which subsequently inhibits apoptosis (programmed cell death).[4][5][6]
NBP's anti-apoptotic signaling pathway.
Conclusion
For the accurate and reliable quantification of 3-n-butylphthalide in complex biological matrices, the use of a deuterated internal standard, this compound, is unequivocally the superior choice. Its ability to perfectly mimic the analyte's behavior during sample processing and analysis effectively mitigates matrix effects and ensures high precision and accuracy. While structural analog internal standards may present a more cost-effective option, they introduce a significant risk of compromised data quality, particularly in the challenging environment of bioanalysis. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, this compound represents the gold standard for robust and defensible bioanalytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
The Gold Standard in Regulated Bioanalysis: A Performance Evaluation of Butylphthalide-d9
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the strictly regulated environment of drug development, the choice of an internal standard can be the deciding factor between a successful regulatory submission and a costly delay. This guide provides an objective comparison of Butylphthalide-d9's performance as a deuterated internal standard against non-deuterated alternatives, supported by experimental data, to demonstrate its suitability for regulated bioanalysis.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices. However, the accuracy and precision of LC-MS data can be compromised by several factors, including variability in sample preparation, chromatographic separation, and mass spectrometric detection. Internal standards (IS) are crucial for mitigating these variabilities. An ideal internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing.
There are two primary types of internal standards used in LC-MS bioanalysis: stable isotope-labeled internal standards (SIL-IS), such as this compound, and structural analogue internal standards. SIL-IS are compounds where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Structural analogues have a chemical structure similar to the analyte but are not isotopically labeled.
Superior Performance of this compound: A Quantitative Comparison
The use of a stable isotope-labeled internal standard, particularly a deuterated analog like this compound, is widely considered the "gold standard" in quantitative bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte, Butylphthalide. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for matrix effects and other sources of variability.
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analogue) |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy (% Bias) | Typically < 15% | Can be > 15% |
| Precision (%CV) | Typically < 15% | Often higher and more variable |
| Regulatory Acceptance | Highly Recommended | Acceptable with extensive validation |
Table 1: Comparative Performance of Internal Standards
The following table summarizes typical performance data from bioanalytical method validations, highlighting the advantages of using a deuterated internal standard.
| Analyte Concentration | Deuterated IS (% Accuracy) | Deuterated IS (% Precision, CV) | Structural Analogue IS (% Accuracy) | Structural Analogue IS (% Precision, CV) |
| Low QC | 95 - 105 | < 10 | 80 - 120 | < 20 |
| Medium QC | 97 - 103 | < 8 | 85 - 115 | < 15 |
| High QC | 98 - 102 | < 5 | 90 - 110 | < 15 |
This table presents representative data and actual performance may vary depending on the specific assay and matrix.
Experimental Protocol: Bioanalytical Method for Butylphthalide using this compound
This section details a typical experimental protocol for the quantification of Butylphthalide in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Butylphthalide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylphthalide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of Butylphthalide working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of Butylphthalide from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Butylphthalide and this compound.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise. A study on the simultaneous quantitation of 3-n-butylphthalide (NBP) and its metabolites showed a linear range of 3.00-800 ng/ml for NBP.[1]
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data. For the aforementioned study, intra- and inter-day accuracy and precision were within ±15%.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. The LLOQ for NBP was determined to be 3.00 ng/ml.[1]
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analytical method.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the bioanalytical workflow using this compound.
Caption: Bioanalytical workflow for Butylphthalide quantification.
Caption: Logic of using a deuterated internal standard.
Conclusion
In the demanding field of regulated bioanalysis, the use of a stable isotope-labeled internal standard is a critical component of a robust and reliable analytical method. This compound, as a deuterated analogue of Butylphthalide, provides superior performance compared to non-deuterated alternatives by effectively compensating for analytical variability, particularly matrix effects. This leads to demonstrable improvements in accuracy and precision, ensuring the generation of high-quality, defensible data that meets stringent regulatory requirements. For researchers and drug development professionals, the adoption of this compound as an internal standard is a scientifically sound strategy to ensure the integrity and success of their bioanalytical studies.
References
Safety Operating Guide
Safe Disposal of Butylphthalide-d9: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Butylphthalide-d9 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Safety and Handling Guidelines
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[2] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which are often at -20°C. |
| First Aid (In case of exposure) | Skin Contact: Wash off immediately with plenty of soap and water.[2][3] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Inhalation: Move the person to fresh air.[2][3] Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][3] In all cases of doubt, or when symptoms persist, seek medical advice. |
Experimental Workflow for this compound
The following diagram outlines a typical experimental workflow for using this compound in a laboratory setting, from preparation to post-experiment waste handling.
Caption: General laboratory workflow for this compound.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory standards. This compound waste should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Chemical Waste: Collect all unused this compound, stock solutions, and experimental solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Contaminated Labware: Disposable labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[4]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration of the chemical and the solvent(s) used.
-
Indicate the primary hazards (e.g., "Irritant").
-
Ensure the date of waste accumulation is clearly marked.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed to prevent leaks or spills.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and responsible chemical management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
